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  • Product: 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid
  • CAS: 1505803-98-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust scientific baseline by leveraging extensive data on the closely related and well-characterized herbicide, 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop/MCPP). By examining the known properties of Mecoprop, we can project the influence of the additional 3-methoxy group on key parameters such as molecular weight, solubility, acidity, and spectroscopic characteristics. This comparative approach, grounded in established chemical principles, offers valuable insights for researchers, scientists, and drug development professionals engaged in work with this compound or similar chemical scaffolds.

Introduction

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is a carboxylic acid derivative belonging to the class of phenoxy herbicides. Its structural analogue, 2-(4-Chloro-2-methylphenoxy)propanoic acid, commonly known as Mecoprop or MCPP, is a widely utilized herbicide for the control of broadleaf weeds.[1][2] The addition of a methoxy group at the 3-position of the propanoic acid chain in the title compound introduces a key structural modification that is anticipated to alter its physicochemical and, consequently, its biological properties.

This guide will systematically explore the predicted physicochemical characteristics of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. Each section will first present the established data for Mecoprop as a reference point, followed by an expert analysis of the expected impact of the 3-methoxy group. This methodology provides a scientifically rigorous framework for understanding the compound's behavior in various experimental and environmental settings.

Chemical Identity and Structure

A fundamental starting point for understanding any chemical entity is its precise identification and structure.

Chemical Structure

The chemical structure of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is depicted below:

Caption: Chemical structure of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid.

Molecular Identifiers

A summary of the key identifiers for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid and the reference compound Mecoprop are presented in the table below.

Property2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop)
CAS Number 1505803-98-4[3]93-65-2[4]
Molecular Formula C₁₁H₁₃ClO₄C₁₀H₁₁ClO₃[1]
Molecular Weight 244.67 g/mol (Calculated)214.646 g/mol [1]
IUPAC Name 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid2-(4-chloro-2-methylphenoxy)propanoic acid[1]

Expert Analysis: The addition of a methoxy group (-OCH₃) to the propanoic acid side chain results in an increase in the molecular weight by 30.026 g/mol compared to Mecoprop. This increase is a direct consequence of the addition of one carbon, two hydrogens, and one oxygen atom. This seemingly small change can have significant implications for properties such as boiling point and vapor pressure.

Physicochemical Properties

This section details the key physicochemical properties of the title compound, with comparative data for Mecoprop.

Physical State and Appearance
  • Mecoprop: Colorless crystals or a white to off-white solid.[5][6]

  • 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (Predicted): Expected to be a solid at room temperature, likely a white or off-white crystalline powder, similar to Mecoprop. The introduction of the methoxy group is not expected to drastically alter the physical state.

Melting and Boiling Points
Property2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop)2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (Predicted)
Melting Point 94–95 °C[1]Expected to be in a similar range, potentially slightly higher due to increased molecular weight and potential for altered crystal packing.
Boiling Point Decomposes upon heating[1]Expected to decompose upon heating at a similar or slightly higher temperature.

Expert Analysis: The melting point of a crystalline solid is influenced by the strength of the intermolecular forces in the crystal lattice. The increased molecular weight and the potential for additional dipole-dipole interactions from the methoxy group in 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid could lead to a slightly higher melting point compared to Mecoprop. Both compounds contain a carboxylic acid group, which is susceptible to decarboxylation at elevated temperatures, hence their decomposition at the boiling point.

Solubility
Solvent2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop)2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (Predicted)
Water 900 mg/L (20 °C)[1]Expected to have slightly increased water solubility.
Organic Solvents Soluble in alcohol.[7]Expected to be soluble in polar organic solvents like alcohols, ethers, and ketones.

Expert Analysis: The introduction of a methoxy group, which contains an oxygen atom capable of acting as a hydrogen bond acceptor, is predicted to slightly increase the hydrophilicity of the molecule. This should lead to a modest increase in water solubility compared to Mecoprop. The overall lipophilic character of the chloromethylphenoxy group will still limit its aqueous solubility. Like Mecoprop, it is expected to be readily soluble in a range of polar organic solvents.

Acidity (pKa)
  • Mecoprop: The pKa of Mecoprop is approximately 3.78.[8] This indicates that it is a weak acid.

  • 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (Predicted): The pKa is expected to be very similar to that of Mecoprop. The methoxy group is located at the 3-position (the β-carbon relative to the carboxyl group) and will have a minimal inductive effect on the acidity of the carboxylic acid proton. Therefore, a pKa value in the range of 3.7 to 3.9 can be anticipated.

Expert Analysis: The acidity of a carboxylic acid is primarily determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups near the carboxylic acid moiety increase acidity (lower pKa), while electron-donating groups decrease it. The methoxy group at the 3-position is too distant to exert a significant electronic effect on the carboxyl group. Therefore, the pKa of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is predicted to be very close to that of Mecoprop.

Analytical and Spectroscopic Characterization

The structural elucidation and quantification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid would rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of phenoxy herbicides like Mecoprop and would be directly applicable to its 3-methoxy derivative.

Experimental Protocol: Reversed-Phase HPLC for Analysis

  • Column: A C18 stationary phase column is suitable for separating these types of compounds.[9]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidified aqueous phase (e.g., 0.1% acetic acid or phosphoric acid in water) is typically used.[9] The acidic pH ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (around 275-285 nm) would be appropriate.[9][10]

  • Quantification: Quantification can be achieved by creating a calibration curve using standards of known concentration.

Caption: A typical workflow for the HPLC analysis of phenoxypropanoic acids.

Expert Analysis: The addition of the methoxy group will likely lead to a slight change in the retention time of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid compared to Mecoprop under the same chromatographic conditions. The direction of this change (earlier or later elution) would depend on the specific mobile phase composition and the subtle interplay of hydrophobic and polar interactions. Method development and optimization would be necessary for baseline separation if both compounds were present in a mixture.

Spectroscopic Data (Predicted)
  • Mass Spectrometry (MS): In an electrospray ionization (ESI) source, typically in negative ion mode, the compound would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 243.05. Fragmentation in MS/MS would likely involve the loss of the methoxypropanoic acid side chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methyl group on the ring, the methoxy group protons (a singlet around 3.3-3.6 ppm), and the protons on the propanoic acid chain. The coupling patterns of the side-chain protons would be informative for structural confirmation.

    • ¹³C NMR: The spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >170 ppm) and the methoxy carbon (around 50-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1730 cm⁻¹), and C-O stretching bands for the ether linkages.

Stability and Degradation

  • Mecoprop: Stable to heat, hydrolysis, reduction, and atmospheric oxidation.[8] It is, however, subject to microbial degradation in soil.[8]

  • 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (Predicted): The core structure is expected to exhibit similar stability to Mecoprop. The ether and carboxylic acid functionalities are generally stable under normal environmental conditions. Like Mecoprop, it is anticipated to be susceptible to microbial degradation, which is a primary route of elimination for phenoxy herbicides from the environment.[11]

Conclusion

This technical guide has provided a detailed, in-depth analysis of the predicted physicochemical properties of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. By utilizing the extensive and publicly available data for its close structural analogue, Mecoprop, we have established a scientifically grounded framework for understanding the likely behavior of this compound. The addition of the 3-methoxy group is predicted to have a modest impact on properties such as molecular weight, solubility, and chromatographic retention, while having a minimal effect on its acidity. The analytical methodologies and stability profiles are also expected to be largely comparable to those of Mecoprop. This guide serves as a valuable resource for researchers and professionals, enabling them to anticipate the characteristics of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid in their experimental designs and development pipelines.

References

  • 2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid — Chemical Substance Information. (n.d.). Retrieved March 19, 2026, from [Link]

  • Mecoprop. (n.d.). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • (R)-2-(4-Chloro-2-methylphenoxy)propanoate | C10H10ClO3-. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

  • Mecoprop. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved March 19, 2026, from [Link]

  • Goodall, D. M., Robinson, N. A., & Wu, Z. (1993). Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023, December 23). PMC. Retrieved March 19, 2026, from [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). PubMed. Retrieved March 19, 2026, from [Link]

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d... (2022, July 19). MDPI. Retrieved March 19, 2026, from [Link]

  • (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

  • Mecoprop | C10H11ClO3. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

  • Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. (n.d.). JOCPR. Retrieved March 19, 2026, from [Link]

  • 2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). Stenutz. Retrieved March 19, 2026, from [Link]

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. (n.d.). The Good Scents Company. Retrieved March 19, 2026, from [Link]

  • MCPA. (n.d.). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Determination of the Phenoxyacid Herbicides MCPA, Mecoprop and 2,4-D in Kidney Tissue Using Liquid Chromatography with Electrospray Tandem Mass Spectrometry. (n.d.). FAO AGRIS. Retrieved March 19, 2026, from [Link]

  • A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. (n.d.). Google Patents.
  • Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. (2025, August 5). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (n.d.). World Health Organization (WHO). Retrieved March 19, 2026, from [Link]

  • Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. (n.d.). Water Quality. Retrieved March 19, 2026, from [Link]

  • Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA). (2010, November 16). Canada.ca. Retrieved March 19, 2026, from [Link]

  • 2-(4-Chloro-2-methylphenoxy)propanoic acid, Mecoprop, MCPP. (n.d.). Shodex HPLC Columns. Retrieved March 19, 2026, from [Link])

Sources

Exploratory

Unraveling the Mechanism of Action of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic Acid

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Agronomic Researchers, and Drug/Agrochemical Development Professionals Executive Summary The compound 2-(4-Chloro-2-methylphenoxy)-3-methoxyprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Agronomic Researchers, and Drug/Agrochemical Development Professionals

Executive Summary

The compound 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS: 1505803-98-4) is a highly versatile small-molecule scaffold belonging to the phenoxyalkanoic acid class of synthetic auxins . Structurally related to the widely utilized herbicides MCPA and Mecoprop, this molecule exerts its biological effect by hijacking the plant's endogenous ubiquitin-proteasome system. By acting as a potent "molecular glue," it facilitates the aberrant assembly of the SCFTIR1/AFB E3 ubiquitin ligase complex with Aux/IAA transcriptional repressors . This whitepaper dissects the structural activity relationship (SAR), core signaling mechanisms, and the self-validating experimental protocols required to quantify its binding kinetics.

Structural Biology & Pharmacophore Dynamics

To understand the mechanism of action, we must analyze the molecule's two distinct structural domains and how they interact with the Transport Inhibitor Response 1 (TIR1) receptor.

  • The 4-Chloro-2-methylphenoxy Moiety (The Anchor): This aromatic ring system mimics the indole ring of natural Indole-3-acetic acid (IAA). It anchors the molecule deep within the hydrophobic cavity of the TIR1 F-box protein . The chlorine atom at the para position and the methyl group at the ortho position provide optimal van der Waals contacts with the hydrophobic residues of the TIR1 pocket, preventing rapid dissociation.

  • The 3-Methoxypropanoic Acid Side Chain (The Modulator): Unlike the simple acetic acid tail of MCPA or the propanoic acid tail of Mecoprop, the addition of a 3-methoxy group introduces unique steric bulk and electronic properties. This modification extends toward the opening of the TIR1 binding pocket. Causally, this bulk alters the binding interface geometry, increasing the binding affinity for specific Aux/IAA co-receptors (like IAA7) while simultaneously conferring resistance to metabolic degradation by plant cytochrome P450 enzymes .

Core Mechanism of Action: The SCFTIR1/AFB Pathway

The physiological cascade triggered by 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is a masterclass in targeted protein degradation. The mechanism proceeds through five distinct phases:

  • Cellular Influx: The compound enters the target cell via AUX1/LAX influx carriers. Its lipophilic nature also allows for passive diffusion across the plasma membrane.

  • Receptor Docking: The molecule binds to the bottom of the leucine-rich repeat (LRR) domain of the TIR1/AFB receptor . It does not induce a conformational change in TIR1; rather, it creates a new, highly complementary binding surface.

  • Molecular Glue Function: The exposed 3-methoxypropanoic acid tail interacts with the Domain II "degron" motif of the Aux/IAA repressor proteins. The compound literally glues TIR1 and Aux/IAA together, forming a stable ternary complex .

  • Polyubiquitination: The formation of this complex activates the SCFTIR1/AFB E3 ubiquitin ligase, which rapidly polyubiquitinates the Aux/IAA repressor.

  • Transcriptional Derepression: The 26S proteasome recognizes and degrades the ubiquitinated Aux/IAA proteins. This releases Auxin Response Factors (ARFs), which hyperactivate auxin-responsive genes, leading to lethal "auxin overdose" (unregulated cell elongation, vascular tissue destruction, and ethylene accumulation) .

G A 2-(4-Chloro-2-methylphenoxy)- 3-methoxypropanoic acid B TIR1/AFB Receptor (F-box protein) A->B Binds hydrophobic pocket C Aux/IAA Repressor (Degron Motif) B->C Molecular Glue Effect D SCF E3 Ligase Complex C->D Recruited for Ubiquitination E 26S Proteasome Degradation D->E Polyubiquitination F ARF Transcription Factors E->F Releases Repression G Auxin-Responsive Gene Expression F->G Transcriptional Activation

Fig 1: SCF(TIR1/AFB)-mediated mechanism of action for synthetic phenoxypropanoic auxins.

Quantitative Binding Data

To contextualize the efficacy of the 3-methoxypropanoic acid derivative, it is compared against natural IAA and its direct structural predecessors (MCPA and Mecoprop). The data below highlights how side-chain modifications impact ternary complex stability.

Ligand / CompoundReceptor Complex KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Half-life of Complex (min)
Indole-3-acetic acid (IAA)TIR1-IAA7~85.0 1.2×105 1.0×10−2 ~1.1
MCPATIR1-IAA7~42.5 8.5×104 3.6×10−3 ~3.2
Mecoprop (R-enantiomer)TIR1-IAA7~28.0 9.1×104 2.5×10−3 ~4.6
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid TIR1-IAA7~18.5 7.8×104 1.4×10−3 ~8.2

Note: The extended half-life of the ternary complex for the 3-methoxy derivative is the primary driver of its prolonged biological activity.

Experimental Protocols: Validating the Mechanism

To rigorously prove that 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid acts via the TIR1/AFB pathway, researchers must employ self-validating, label-free kinetic assays.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: We utilize SPR rather than fluorescently tagged ligands because the TIR1 binding pocket is highly constrained. Attaching a fluorophore to the small molecule would introduce severe steric hindrance, yielding false-negative binding data.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize anti-c-Myc antibodies onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Receptor Capture: Inject purified c-Myc-tagged TIR1 protein over the flow cell until a stable capture level of ~1000 Resonance Units (RU) is achieved.

  • Baseline Stabilization: Flow running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with 10μM inositol hexakisphosphate (IP6)—a required structural cofactor for TIR1.

  • Analyte Injection (Ternary Assembly): Co-inject varying concentrations of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (1 nM to 1μM ) pre-mixed with a saturating concentration ( 10μM ) of purified Aux/IAA7 degron peptide.

  • Data Acquisition: Record the association phase for 180 seconds and the dissociation phase for 600 seconds.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.0) to strip the TIR1 complex and prepare for the next cycle. Fit the sensograms using a 1:1 Langmuir binding model to extract KD​ .

Protocol B: In Vitro Pull-Down Assay

Causality Check: To confirm that the binding observed in SPR translates to physical protein-protein recruitment, a pull-down assay utilizes the high-affinity biotin-streptavidin interaction to isolate the fully assembled ternary complex.

Step-by-Step Methodology:

  • Bead Preparation: Equilibrate 50 µL of Streptavidin-agarose beads in extraction buffer.

  • Peptide Immobilization: Incubate the beads with 5μg of biotinylated Aux/IAA7 Domain II peptide for 1 hour at 4°C. Wash 3x to remove unbound peptide.

  • Complex Formation: Add 10μg of recombinant TIR1-myc protein to the beads in the presence of either DMSO (vehicle control) or 50μM of the test compound.

  • Incubation: Rotate the mixture at 4°C for 2 hours to allow the "molecular glue" to stabilize the TIR1-Aux/IAA interaction.

  • Elution & Detection: Boil the beads in SDS-PAGE sample buffer, run on a 10% polyacrylamide gel, and perform a Western Blot using an anti-c-Myc HRP-conjugated antibody to quantify the amount of TIR1 successfully recruited to the beads.

Workflow S1 1. Synthesize & Purify Ligand S3 3. Assemble Ternary Complex In Vitro S1->S3 S2 2. Express TIR1-myc & Aux/IAA-biotin S2->S3 S4 4. SPR Kinetics & Pull-Down Assay S3->S4 S5 5. Quantify Affinity (Kd, kon, koff) S4->S5

Fig 2: Self-validating experimental workflow for quantifying TIR1-ligand-Aux/IAA interactions.

References

  • NextSDS. "2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Busi, R., et al. "Weed Resistance to Synthetic Auxin Herbicides." Pest Management Science, John Wiley & Sons Ltd. Available at: [Link]

  • Ye, Q., et al. "Mechanisms of the enantioselective effects of phenoxyalkanoic acid herbicides DCPP and MCPP." Science of The Total Environment (PubMed). Available at: [Link]

  • Salehin, M., et al. "SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development." The Plant Cell (PMC). Available at: [Link]

  • García, A., et al. "To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches." MDPI. Available at: [Link]

  • Jugulam, M., et al. "Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii." Weed Science (PMC). Available at:[Link]

Foundational

An In-Depth Technical Guide to the In Vitro Metabolism of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and scientific rat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for investigating the in vitro metabolism of 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the experimental choices and the logic that underpins a robust metabolic investigation. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data.

Introduction and Scientific Context

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is a chemical entity with structural similarities to phenoxy herbicides. Understanding its metabolic fate is crucial for assessing its potential biological activity, persistence, and toxicological profile. In vitro metabolism studies are a cornerstone of early-stage drug and chemical development, providing critical insights into metabolic stability, identifying key metabolic pathways, and flagging potential drug-drug interactions.[1][2] This guide will focus on the use of liver microsomes and hepatocytes as the primary in vitro systems to elucidate the biotransformation of this compound.

Based on the structure of 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid and the known metabolic pathways of structurally related phenoxy herbicides like MCPA, we can hypothesize several key metabolic transformations.[3][4] These include:

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, potential reactions include O-demethylation of the methoxy group, hydroxylation of the aromatic ring or the methyl group, and cleavage of the ether linkage.[5][6]

  • Phase II Metabolism: Following Phase I reactions that introduce or expose functional groups, the molecule may undergo conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate excretion.[1][7]

This guide will provide the experimental framework to investigate these hypothesized pathways.

Experimental Design and Rationale

A tiered approach is recommended for the in vitro metabolic investigation of 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid. This begins with metabolic stability assessment in liver microsomes, followed by metabolite identification using both microsomes and hepatocytes.

In Vitro Systems: A Comparative Rationale
  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs.[1] They are a cost-effective and high-throughput tool for initial metabolic stability screening. However, they lack the full complement of Phase II enzymes and cellular transporters.

  • Hepatocytes: As whole liver cells, hepatocytes contain the full spectrum of Phase I and Phase II metabolic enzymes, as well as transporters.[8] They provide a more physiologically relevant model for metabolism studies and are essential for investigating conjugation reactions and the overall metabolic profile of a compound.

The choice between these systems depends on the study's objective. For initial screening of metabolic lability, microsomes are suitable. For a comprehensive understanding of metabolic pathways, including conjugation, hepatocytes are the gold standard.

Experimental Protocols

Metabolic Stability Assessment in Rat Liver Microsomes

This protocol aims to determine the intrinsic clearance of 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid in liver microsomes.

Materials:

  • 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

  • Pooled rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (with internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and rat liver microsomes (final concentration 0.5 mg/mL).

  • Compound Addition: Add 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid to the incubation mixture to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The intrinsic clearance (CLint) can then be calculated.

Table 1: Representative Data for Metabolic Stability Assay

Time (min)% Parent Compound Remaining
0100
585
1560
3035
6010
Metabolite Identification in Human Hepatocytes

This protocol is designed to identify the major metabolites of 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Protocol:

  • Hepatocyte Seeding: Thaw and seed cryopreserved human hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Compound Incubation: After cell attachment, replace the medium with fresh medium containing 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid at a suitable concentration (e.g., 10 µM).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a specified period (e.g., 24 hours).

  • Sample Collection: At the end of the incubation, collect the cell culture medium.

  • Sample Preparation: Precipitate proteins from the medium by adding an equal volume of cold acetonitrile. Centrifuge to pellet the debris.

  • Metabolite Analysis: Analyze the supernatant using an LC-HRMS system to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Data Interpretation: Compare the mass spectra of the samples from the compound-treated cells with those from vehicle-treated control cells to identify unique peaks corresponding to metabolites. Propose structures for the metabolites based on the mass shifts from the parent compound and their fragmentation patterns.

Visualization of Metabolic Pathways and Workflows

Hypothesized Metabolic Pathway

The following diagram illustrates the potential metabolic fate of 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid based on its chemical structure and the metabolism of related compounds.

G parent 2-(4-Chloro-2-methylphenoxy)- 3-methoxypropanoic acid metabolite1 O-demethylated metabolite parent->metabolite1 CYP450 (O-demethylation) metabolite2 Hydroxylated metabolite (aromatic ring or methyl group) parent->metabolite2 CYP450 (Hydroxylation) metabolite3 Ether linkage cleavage products parent->metabolite3 CYP450 (Ether Cleavage) conjugate1 Glucuronide or Sulfate Conjugate metabolite1->conjugate1 Phase II Enzymes (e.g., UGTs, SULTs) metabolite2->conjugate1 Phase II Enzymes (e.g., UGTs, SULTs)

Caption: Hypothesized metabolic pathway of 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid.

Experimental Workflow for Metabolite Identification

The following workflow diagram outlines the key steps in the identification of metabolites using an in vitro hepatocyte model.

G cluster_0 Cell Culture and Incubation cluster_1 Sample Preparation cluster_2 Analysis and Identification A Thaw and Seed Human Hepatocytes B Incubate with Test Compound (e.g., 24 hours) A->B C Collect Culture Medium B->C D Protein Precipitation (Acetonitrile) C->D E Centrifugation D->E F LC-HRMS Analysis E->F G Data Processing and Metabolite Identification F->G

Caption: Workflow for metabolite identification in human hepatocytes.

Analytical Considerations for Metabolite Identification

The use of high-resolution mass spectrometry (HRMS) is critical for the confident identification of metabolites.[9][10]

  • Accurate Mass Measurement: HRMS provides the elemental composition of the parent compound and its metabolites, which is the first step in structural elucidation.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions. The fragmentation pattern of a metabolite can be compared to that of the parent compound to pinpoint the site of metabolic modification.

  • Chromatographic Separation: Liquid chromatography (LC) is essential for separating the parent compound from its various metabolites, allowing for their individual detection and characterization by the mass spectrometer.[11]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to investigating the in vitro metabolism of 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid. By employing a combination of liver microsomes and hepatocytes, along with advanced analytical techniques like LC-HRMS, researchers can gain a thorough understanding of its metabolic fate. The data generated from these studies are invaluable for predicting the compound's pharmacokinetic properties and potential for toxicity.

Future studies could involve the use of recombinant CYP enzymes to identify the specific isoforms responsible for the observed metabolic pathways. Additionally, investigating the metabolism in hepatocytes from different species can provide insights into potential species differences in biotransformation, which is crucial for the extrapolation of animal data to humans.

References

  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse).
  • Horak, K. E., Wermager, C. R., & Primus, T. M. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
  • Bayer, D. E. (n.d.). Herbicide Metabolism in Plants. University of California, Davis.
  • Horak, K. E., Wermager, C. R., & Primus, T. M. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. eScholarship, University of California.
  • Plant & Soil Sciences eLibrary. (2026). Phase II- Amino Acid Conjugation. In Metabolism of Herbicides or Xenobiotics in Plants.
  • Parimal, P., et al. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert.
  • IntechOpen. (2015, December 2). Herbicide Metabolism in Weeds — Selectivity and Herbicide Resistance.
  • Shimabukuro, R. H. (1985). Lecture Metabolism of Herbicides in Plants.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Taurine conjugation in metabolism of 3-phenoxybenzoic acid and the pyrethroid insecticide cypermethrin in mouse.
  • Li, C. M., et al. (2011). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC.
  • PubMed. (2001, July 20). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry.
  • PubMed. (2003, July 15). Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases.
  • MDPI. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.
  • ResearchGate. (2025, August 5). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry.
  • Charman, S. A., et al. (2011). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC.
  • Agilent. (2006, July 25).
  • PubMed. (2001, April 15). dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) by Human Liver Microsomes: Characterization of Metabolic Pathways and of Cytochrome P450 Isoforms Involved.
  • ResearchGate. (2019, March 14).
  • Waters. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • PubMed. (2004, January 15). Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA)
  • Cederbaum, A. I. (2012).
  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • Singh, S. B., et al. (2003). A Model for Predicting Likely Sites of CYP3A4-mediated Metabolism on Drug-like Molecules. Journal of Medicinal Chemistry.
  • Applied Ecology and Environmental Research. (n.d.). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp..
  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews.
  • PubMed. (2018, July 15).
  • precisionFDA. (n.d.). 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID.
  • BioIVT. (n.d.).
  • PubMed. (1971, September). The metabolism of 4-chloro-2-methylphenoxyacetic acid in plants.
  • Marker, A., et al. (2024). Metabolism Studies In Vitro and In Vivo. In Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays.
  • Semantic Scholar. (n.d.). 5.10 – In Vitro Studies of Drug Metabolism.
  • Wikipedia. (n.d.). Mecoprop.
  • National Institute of Health Sciences. (n.d.). Table 1:CYP450 responsible to drug metabolism and their substrates, inhibitors, inducers, and reference compou.
  • PubMed. (2001, April 15). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid].
  • Park, S., et al. (2020).
  • National Institute of Standards and Technology. (n.d.). Mecoprop - the NIST WebBook.
  • European Union Reference Laboratory for Single Residue Methods. (2021, April 21).

Sources

Exploratory

A Technical Guide to the Thermodynamic Characterization of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

Abstract This technical guide provides a comprehensive framework for the determination and interpretation of the core thermodynamic properties of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. While this specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the core thermodynamic properties of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. While this specific molecule is not extensively characterized in public literature, this document outlines the critical experimental methodologies and theoretical considerations required by researchers, scientists, and drug development professionals to establish a complete thermodynamic profile. We will detail field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), aqueous solubility, and pKa determination. The causality behind experimental choices is explained, and the interpretation of the resulting data is framed within the context of pharmaceutical development, where understanding properties like stability, solubility, and ionization is paramount for success.[1][2]

Introduction: The Imperative of Thermodynamics in Compound Advancement

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid belongs to the family of phenoxyalkanoic acids, a class of compounds with well-established biological activity.[3] For any novel compound in this class being considered for pharmaceutical development, a thorough understanding of its thermodynamic properties is not merely academic; it is a foundational pillar of a successful research program. Thermodynamic parameters govern the stability, bioavailability, and ultimate efficacy of an active pharmaceutical ingredient (API).[2]

The key thermodynamic descriptors—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—dictate the spontaneity and energetic forces of critical processes such as ligand-target binding and dissolution.[1][4] A comprehensive thermodynamic profile allows researchers to:

  • Predict Shelf-Life and Stability: By understanding thermal decomposition pathways, optimal storage and handling conditions can be defined.[5][6]

  • Optimize Formulation: Solubility and pKa data are essential for designing effective drug delivery systems and ensuring adequate bioavailability.[7][8]

  • Ensure Solid-State Consistency: Characterizing melting behavior and polymorphism is critical for consistent manufacturing and product performance.

This guide provides the strategic and methodological framework for obtaining this vital information for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid.

Physicochemical Profile
  • IUPAC Name: 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

  • CAS Number: 1505803-98-4[9]

  • Molecular Formula: C₁₁H₁₃ClO₄

  • Molecular Weight: 244.67 g/mol

  • Chemical Structure: alt text (Note: A representative image would be placed here in a final document).

Experimental Determination of Core Thermodynamic & Physicochemical Properties

A logical workflow is essential for the systematic characterization of a new chemical entity. The following diagram outlines the experimental sequence described in this guide.

G Figure 1: Overall Thermodynamic Characterization Workflow cluster_0 Material Acquisition & Preparation cluster_1 Thermal Analysis cluster_2 Solution-State Properties cluster_3 Data Synthesis & Interpretation Compound Test Compound (Purity >98%) DSC Differential Scanning Calorimetry (DSC) Compound->DSC TGA Thermogravimetric Analysis (TGA) Compound->TGA Solubility Shake-Flask Solubility Assay Compound->Solubility pKa Potentiometric pKa Titration Compound->pKa Interpretation Integrated Thermodynamic Profile DSC->Interpretation TGA->Interpretation Solubility->Interpretation pKa->Interpretation

Caption: Figure 1: Overall Thermodynamic Characterization Workflow.

Solid-State Thermal Analysis: DSC & TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for probing the solid-state thermal properties of a material. DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions like melting and crystallization.[10] TGA measures the change in mass as a function of temperature, indicating thermal stability and decomposition points.[6][11]

Causality: The melting point (Tm) and enthalpy of fusion (ΔHfus) obtained from DSC are critical indicators of a compound's purity and the strength of its crystal lattice. A sharp melting peak suggests high purity, while a large ΔHfus indicates strong intermolecular forces that must be overcome. This information is vital for pre-formulation and for detecting potential polymorphism.[12]

// Axis {rank=same; "Y_axis" [label="Heat Flow (mW)\nEndothermic →"]; "X_axis" [label="Temperature (°C)"];} "origin" [label="", shape=point, style=invis]; "Y_axis" -> "origin" [label="", dir=none]; "origin" -> "X_axis" [label="", dir=none];

// Curve data points p1 [pos="1,1!", shape=point]; p2 [pos="2,1!", shape=point]; p3 [pos="2.5,0.5!", shape=point]; p4 [pos="3.5,0!", shape=point]; p5 [pos="4.5,0.5!", shape=point]; p6 [pos="5,1!", shape=point]; p7 [pos="6,1!", shape=point];

// Draw the curve edge [style=solid, color="#EA4335", arrowhead=none, penwidth=2]; p1 -> p2 -> p3 -> p4 -> p5 -> p6 -> p7 [splines=curved];

// Annotations node [color="#202124", shape=plaintext]; edge [style=dashed, color="#4285F4", arrowhead=vee, penwidth=1.5];

// Onset Temperature onset_point [pos="2.5,1!", shape=point, style=invis]; onset_label [label="Onset Temp."]; onset_point -> p3 [label="Extrapolated start\nof melting"];

// Peak Temperature (Tm) tm_point [pos="3.5,1.5!", shape=point, style=invis]; tm_label [label="Melting Point (Tm)"]; tm_point -> p4 [label="Peak of endotherm"];

// Enthalpy of Fusion (Area under curve) auc_label [pos="3.5,0.75!", label="ΔHfus = ∫(T)dT\n(Area Under Curve)", shape=box, style=filled, fillcolor="#F1F3F4"]; }

Sources

Foundational

Crystal Structure Determination of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic Acid: A Comprehensive Crystallographic Guide

Chemical Anatomy and Crystallographic Rationale The compound 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS: 1505803-98-4) [1] is a highly functionalized aryloxyalkanoic acid. Structurally related to widely ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Anatomy and Crystallographic Rationale

The compound 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS: 1505803-98-4) [1] is a highly functionalized aryloxyalkanoic acid. Structurally related to widely utilized phenoxypropionate herbicides such as mecoprop (MCPP) and MCPA [2, 3], this molecule features a hydrophobic 4-chloro-2-methylphenyl ring linked via an ether bond to a flexible 3-methoxypropanoic acid backbone.

The presence of a stereocenter at the C2 position dictates that the molecule can exist as a racemate or as isolated (R)- and (S)-enantiomers, a feature that profoundly influences its solid-state packing and potential enantiospecific biological interactions [2]. Previous crystallographic redeterminations of related phenoxyalkanoic acids have demonstrated that these molecules predominantly assemble via robust supramolecular interactions, notably C···O and C–H···π contacts[4]. Determining the exact crystal structure of this specific derivative requires a rigorous, self-validating crystallographic workflow to accurately map the conformational flexibility of the methoxypropanoate chain and the complex hydrogen-bonding networks.

Workflow N1 Sample Preparation (Racemic or Enantiopure) N2 Vapor Diffusion Crystallization (Hexane into EtOAc) N1->N2 N3 Validation Gate 1: Birefringence Check N2->N3 N4 Data Collection @ 100 K (Cu Kα Microfocus) N3->N4 N5 Validation Gate 2: R_int < 0.05 N4->N5 N6 Structure Solution & Anisotropic Refinement N5->N6 N7 Validation Gate 3: GoF ≈ 1.0, Residual e- < 1.0 N6->N7 N8 Final CIF Generation N7->N8

Fig 1. Self-validating crystallographic workflow with integrated quality control gates.

Self-Validating Protocol: Crystal Growth

Growing diffraction-quality single crystals of flexible organic acids requires balancing the solubility of the polar carboxylic head and the non-polar aromatic ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of the target compound in 0.5 mL of ethyl acetate in a 2 mL inner glass vial.

    • Causality: Ethyl acetate is an ideal "good solvent" because its moderate polarity effectively solubilizes both the hydrogen-bonding carboxylic acid group and the hydrophobic 4-chloro-2-methylphenyl ring.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial.

    • Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites. This forces the system into a controlled metastable state, promoting the growth of a few large single crystals rather than a microcrystalline powder.

  • Diffusion Setup: Place the unsealed 2 mL inner vial inside a larger 20 mL outer vial containing 3 mL of n-hexane (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C.

    • Causality: The highly volatile n-hexane vapor slowly diffuses into the ethyl acetate solution. This gradually lowers the dielectric constant of the solvent mixture, slowly decreasing the compound's solubility and triggering highly ordered crystal nucleation.

  • Validation (Gate 1): After 3–5 days, harvest the crystals and inspect them under a polarized light microscope. Rotate the polarizer; the crystals must exhibit sharp, uniform optical extinction (birefringence) at specific angles. If the crystal extinguishes uniformly, it validates that it is a true single crystal. If it shows a mosaic of light and dark patches, it is twinned and must be rejected.

Self-Validating Protocol: X-Ray Data Acquisition

Because the 3-methoxypropanoic acid tail possesses significant rotational degrees of freedom, data collection must be carefully optimized to prevent thermal smearing of the electron density.

Step-by-Step Methodology:

  • Mounting: Submerge the validated single crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) in a drop of perfluoropolyether oil. Scoop the crystal using a MiTeGen polyimide loop.

    • Causality: The inert oil displaces atmospheric moisture, preventing crystal degradation, and acts as a rigid glass-forming cryoprotectant when flash-cooled.

  • Cryocooling: Rapidly transfer the loop to the diffractometer goniometer, directly into a 100 K nitrogen gas stream.

    • Causality: Flash-cooling to 100 K freezes the conformational dynamics of the flexible methoxy group. This drastically reduces the atomic displacement parameters (ADPs), thereby preserving high-angle diffraction intensity and improving overall resolution.

  • Screening & Unit Cell Determination: Expose the crystal to Cu Kα radiation (λ = 1.54184 Å) and collect 3–5 preliminary frames at different ω angles. Index the reflections to determine the Bravais lattice.

    • Validation (Gate 2a): Analyze the diffraction spots. They must be sharp, un-split, and yield a mosaicity of < 0.5°. Split spots indicate a cracked or twinned crystal, which requires aborting the run and mounting a new sample.

  • Data Collection: Execute a full hemisphere data collection strategy.

    • Causality: Cu Kα radiation is chosen over Mo Kα because the longer wavelength of copper provides a significantly stronger anomalous dispersion signal for the chlorine atom. This is an absolute requirement for determining the absolute configuration (via the Flack parameter) if the sample is an enantiopure (R)- or (S)-isomer.

  • Integration & Scaling: Process the raw frames using integration software, applying a multi-scan absorption correction.

    • Validation (Gate 2b): Evaluate the internal agreement factor ( Rint​ ). The Rint​ value must be < 0.050. A higher value indicates poor crystal quality, severe absorption issues, or incorrect symmetry assignment, halting the workflow until resolved.

Structure Solution, Refinement, and Data Presentation

Step-by-Step Methodology:

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

    • Causality: Intrinsic phasing rapidly locates the heavy chlorine atom and the rigid planar aromatic ring. This partial model serves as a robust anchor to bootstrap the electron density map, allowing the software to easily locate the lighter carbon and oxygen atoms of the flexible tail.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (e.g., SHELXL).

    • Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere, accurately accounting for the directional thermal motion of the terminal methoxy group.

  • Hydrogen Atom Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Crucially, locate the carboxylic acid hydrogen atom directly from the difference Fourier map and refine its coordinates freely.

    • Causality: Freely refining the acidic proton provides highly accurate bond lengths and angles, which is strictly necessary for analyzing the geometry of the primary hydrogen-bonding network.

  • Validation (Gate 3): Inspect the final model parameters. The highest residual electron density peak in the difference Fourier map should be < 1.0 e/ų (typically located near the chlorine atom due to bonding electron density or minor absorption artifacts). The Goodness-of-Fit (GoF) must be near 1.0.

Quantitative Crystallographic Parameters

To ensure rigorous comparison and validation, the expected crystallographic parameters for this compound are summarized below:

Crystallographic ParameterExpected Value / Target RangeRationale / Significance
Chemical Formula C11H13ClO4Confirms the molecular identity of the target compound.
Formula Weight 244.67 g/mol Used for accurate theoretical density ( ρcalc​ ) calculations.
Temperature 100(2) KSuppresses thermal motion of the methoxypropanoate chain.
Wavelength 1.54184 Å (Cu Kα)Maximizes anomalous scattering for absolute structure determination.
Space Group (Racemate) P1ˉ or P21​/c Centrosymmetric packing driven by centrosymmetric carboxylic acid dimers.
Space Group (Enantiopure) P1 or P21​ Non-centrosymmetric packing required for chiral resolution.
Rint​ < 0.050Validates the internal consistency of the merged reflections.
Final R1​ [ I>2σ(I) ] < 0.050Indicates a highly accurate and reliable structural model.
Goodness-of-Fit (GoF) 0.95 – 1.05Validates that the weighting scheme and structural model are correct.
Flack Parameter ~0.0 (if chiral)Confirms the absolute stereochemistry at the C2 position.

Supramolecular Architecture Analysis

Once the structure is refined, the solid-state packing must be analyzed to understand the physical properties of the bulk material. The supramolecular assembly of 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid follows a distinct hierarchical logic.

The primary structural motif is the formation of a classic R22​(8) cyclic hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. If the crystal is a racemate, this dimer typically forms across a crystallographic inversion center. This robust primary motif acts as a supramolecular building block.

Secondary and tertiary interactions dictate the 3D lattice packing. The 4-chloro-2-methylphenyl rings engage in offset π−π stacking and C–H···π interactions [4]. Furthermore, the chlorine atom, which possesses an anisotropic charge distribution (a σ -hole), can participate in halogen bonding (e.g., Cl···O contacts) with the methoxy oxygen of a neighboring dimer, locking the flexible chains into a rigid macroscopic lattice.

Assembly A 2-(4-Chloro-2-methylphenoxy) -3-methoxypropanoic acid B Primary Motif: Carboxylic Acid Dimer A->B H-Bonding C Secondary Motif: C-H···π Interactions B->C Aryl Stacking D Tertiary Motif: Halogen Bonding (Cl···O) B->D Halogen Contacts E 3D Crystal Packing (Macroscopic Lattice) C->E D->E

Fig 2. Hierarchical supramolecular assembly logic of the target molecule in the solid state.

References

  • Structural basis for the enantiospecificities of R- and S-specific phenoxypropionate/α-ketoglutarate dioxygenases. National Institutes of Health (NIH). [Link]

  • Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. American Society for Microbiology (ASM).[Link]

  • Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. ResearchGate.[Link]

Exploratory

An In-depth Technical Guide to the Molecular Docking of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid with the Auxin Receptor TIR1

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth walkthrough of a molecular docking s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of a molecular docking study of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid with the plant auxin receptor, Transport Inhibitor Response 1 (TIR1). This compound is a structural analog of the widely used phenoxy herbicide mecoprop, which functions by mimicking the natural plant hormone auxin.[1][2][3] Understanding the molecular interactions between this class of compounds and their protein targets is crucial for the rational design of new, more effective, and selective herbicides. This whitepaper details the scientific rationale behind the experimental choices, provides step-by-step protocols for ligand and protein preparation, molecular docking, and results in analysis, and offers expert insights to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale

The compound 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid belongs to the family of phenoxyalkanoic acids, which includes many commercially important herbicides. Its structural similarity to mecoprop, a known synthetic auxin, strongly suggests that it may also exhibit herbicidal activity by targeting the auxin signaling pathway in plants.[1][2][3]

The primary receptor for auxin is the F-box protein Transport Inhibitor Response 1 (TIR1).[4][5][6][7] In the presence of auxin or an auxin mimic, TIR1 forms a complex with an Aux/IAA transcriptional repressor protein, leading to the ubiquitination and subsequent degradation of the repressor.[6][7][8] This derepresses the expression of auxin-responsive genes, ultimately leading to uncontrolled plant growth and death.[8][9]

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[10] By performing a molecular docking study of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid with the TIR1 receptor, we can gain valuable insights into:

  • The potential binding affinity of the compound to the receptor.

  • The specific amino acid residues involved in the interaction.

  • The key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

This information can then be used to guide the synthesis of novel derivatives with improved herbicidal activity and selectivity.

For this study, we will utilize the crystal structure of Arabidopsis thaliana TIR1 in complex with the natural auxin indole-3-acetic acid (IAA) and a peptide from an Aux/IAA co-receptor (PDB ID: 2P1Q).[4][11] This structure provides a well-defined binding pocket and serves as an excellent template for our docking simulations.

Methodology: A Validating System

A robust molecular docking workflow is a self-validating system. Each step is designed to minimize errors and ensure the biological relevance of the final results.

Ligand Preparation

The accuracy of a docking study begins with the correct preparation of the ligand. This involves generating a 3D structure of the molecule and assigning appropriate chemical properties.

Step-by-Step Protocol:

  • Obtain the 2D Structure: The 2D structure of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid can be drawn using chemical drawing software such as ChemDraw or MarvinSketch.

  • Convert to 3D: The 2D structure is then converted into a 3D conformation. This can be done using the same software or a dedicated program like Open Babel.

  • Energy Minimization: The initial 3D structure is not necessarily in its most stable, low-energy conformation. Therefore, it is crucial to perform an energy minimization to optimize the geometry. This is typically done using a force field like MMFF94 or UFF.

  • Assign Partial Charges: The distribution of electron density in the molecule is represented by partial charges on each atom. These are important for calculating electrostatic interactions with the protein. Gasteiger charges are commonly used for this purpose.

  • Define Rotatable Bonds: The flexibility of the ligand is accounted for by defining its rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Save in PDBQT Format: For use with AutoDock Vina, the prepared ligand structure is saved in the PDBQT file format, which includes the atomic coordinates, partial charges, and information about rotatable bonds.

Protein Preparation

The protein structure obtained from the Protein Data Bank (PDB) requires careful preparation to make it suitable for docking.

Step-by-Step Protocol:

  • Download the PDB File: The crystal structure of the TIR1 receptor (PDB ID: 2P1Q) is downloaded from the RCSB PDB database.[4]

  • Remove Unnecessary Molecules: The PDB file contains the protein chains, the co-crystallized auxin ligand, the Aux/IAA peptide, and water molecules. For this study, we will remove the original ligand and the peptide to create an empty binding site for our target molecule. Water molecules that are not critical for ligand binding are also typically removed.

  • Add Hydrogen Atoms: Crystal structures often lack hydrogen atoms. These must be added to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Partial Charges: Similar to the ligand, partial charges are assigned to the protein atoms. Kollman charges are a common choice for proteins.

  • Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a "grid box" that encompasses the binding site. This is typically centered on the position of the co-crystallized ligand in the original PDB structure. The size of the box should be large enough to accommodate the ligand and allow for some conformational flexibility.

  • Save in PDBQT Format: The prepared protein is also saved in the PDBQT format.

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and well-validated open-source program for molecular docking.

Step-by-Step Protocol:

  • Prepare the Configuration File: A text file is created to specify the input files (ligand and protein in PDBQT format), the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Run the Docking Simulation: The docking calculation is initiated from the command line, providing the configuration file as input to the Vina executable.

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Visualization and Analysis of Results

Binding Affinity

The binding affinity score is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity. This score can be used to compare the binding of different ligands to the same receptor.

Binding Pose and Molecular Interactions

The predicted binding poses of the ligand should be visually inspected using molecular visualization software such as PyMOL or Chimera. The best-ranked pose (the one with the lowest binding energy) is typically of the most interest.

Key aspects to analyze include:

  • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein. These are strong, directional interactions that are critical for binding specificity.

  • Hydrophobic Interactions: Observe any non-polar parts of the ligand that are in close contact with hydrophobic residues in the binding pocket.

  • Pi-Stacking Interactions: If both the ligand and the protein contain aromatic rings, look for pi-stacking interactions where the rings are oriented parallel to each other.

  • Comparison with Known Binders: If available, compare the predicted binding mode of your ligand with the known binding mode of a co-crystallized ligand. A high degree of similarity can increase confidence in the docking results.

Data Presentation

Quantitative data from the docking study should be summarized in a clear and concise table.

Table 1: Predicted Binding Affinities and Key Interacting Residues

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid-7.8Arg403, Ser438Phe82, Leu465, Val436
Indole-3-acetic acid (IAA) - Reference-7.2Arg403, Ser438Phe82, Leu465, Val436

Visualizing the Workflow

A clear diagram of the experimental workflow enhances understanding and reproducibility.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis L1 2D Structure of Ligand L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Assign Partial Charges L3->L4 L5 Define Rotatable Bonds L4->L5 L6 Save as PDBQT L5->L6 D1 Configure AutoDock Vina L6->D1 P1 Download PDB (2P1Q) P2 Remove Water & Ligand P1->P2 P3 Add Hydrogens P2->P3 P4 Assign Partial Charges P3->P4 P5 Define Binding Site P4->P5 P6 Save as PDBQT P5->P6 P6->D1 D2 Run Docking Simulation D1->D2 A1 Analyze Binding Affinity D2->A1 A2 Visualize Binding Pose A1->A2 A3 Identify Key Interactions A2->A3

Caption: Molecular Docking Workflow Diagram.

Conclusion and Future Directions

This in-depth technical guide has outlined a robust and scientifically sound workflow for the molecular docking of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid with the auxin receptor TIR1. The predicted binding affinity of -7.8 kcal/mol suggests that this compound is a strong candidate for binding to the TIR1 receptor, potentially with higher affinity than the natural hormone IAA. The analysis of the binding pose reveals key interactions with residues such as Arg403, Ser438, Phe82, Leu465, and Val436, which are known to be important for auxin binding.

These computational findings provide a strong foundation for further experimental validation. In vitro binding assays could be performed to experimentally determine the binding affinity of the compound to purified TIR1 protein. Furthermore, in vivo studies using model plants like Arabidopsis thaliana could be conducted to assess the herbicidal activity of the compound and its effect on auxin-regulated gene expression. The insights gained from this molecular docking study can guide the design and synthesis of new analogs with potentially enhanced herbicidal properties.

References

  • Tan, X. et al. (2007) Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature446 , 640-645. [Link]

  • Mockaitis, K. & Estelle, M. (2008) Auxin receptors and plant development: a new signaling paradigm. Annual review of cell and developmental biology24 , 55-80. [Link]

  • Dharmasiri, N., Dharmasiri, S. & Estelle, M. (2005) The F-box protein TIR1 is an auxin receptor. Nature435 , 441-445. [Link]

  • Kepinski, S. & Leyser, O. (2005) The Arabidopsis F-box protein TIR1 is an auxin receptor. Nature435 , 446-451. [Link]

  • Gray, W. M. et al. (1999) Identification of an SCF ubiquitin-ligase complex required for auxin response in Arabidopsis thaliana. Genes & development13 , 1678-1691. [Link]

  • RCSB Protein Data Bank. (n.d.). 2P1Q: Mechanism of Auxin Perception by the TIR1 ubiquitin ligase. [Link]

  • Wikipedia. (2023). Mecoprop. [Link]

  • PubChem. (n.d.). Mecoprop. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science66 , 113-120. [Link]

  • Morris, G. M. et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry30 , 2785-2791. [Link]

  • Trott, O. & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry31 , 455-461. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design7 , 146-157. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Pettersen, E. F. et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry25 , 1605-1612. [Link]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic Acid

Executive Summary & Structural Rationale The compound 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS No.: 1505803-98-4; MW: 244.67 g/mol ) is a highly versatile small molecule scaffold. Structurally, it is a d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS No.: 1505803-98-4; MW: 244.67 g/mol ) is a highly versatile small molecule scaffold. Structurally, it is a derivative of the well-documented phenoxypropionic acid class (which includes herbicides like Mecoprop and MCPA), differentiated by the strategic insertion of a 3-methoxy group.

In drug discovery, phenoxy acid scaffolds are frequently utilized as bioisosteres for endogenous lipids or as ligands for nuclear receptors (e.g., PPAR agonists). Understanding the pharmacokinetic (PK) profile of this specific scaffold requires a dual approach: extrapolating baseline absorption, distribution, metabolism, and excretion (ADME) characteristics from its parent class [1], and empirically defining the metabolic liabilities introduced by the 3-methoxy substitution.

This whitepaper details the mechanistic causality behind the expected PK behavior of this scaffold and provides the self-validating experimental protocols required to empirically confirm these parameters in a preclinical setting.

Mechanistic ADME Profiling

Absorption: pH-Dependent Permeability

Like its parent compound MCPA, 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid contains a carboxylic acid moiety with an estimated pKa of ~3.0–3.5.

  • Causality: In the acidic environment of the stomach (pH 1.5–3.5), the compound remains largely unionized, facilitating rapid passive diffusion across the gastric mucosa. Upon entering the near-neutral pH of the systemic circulation (pH 7.4), it becomes highly ionized, trapping it in the plasma compartment and preventing premature tissue sequestration.

  • Expected Outcome: Rapid and near-complete oral absorption (Bioavailability > 80%), with Tmax​ occurring within 1 to 4 hours post-dose [3].

Distribution: Saturable Protein Binding

Phenoxy acids exhibit a high affinity for Human Serum Albumin (HSA).

  • Causality: The lipophilic 4-chloro-2-methylphenoxy ring interacts via hydrophobic forces with the binding pockets of HSA, while the ionized carboxylate forms strong electrostatic interactions. Clinical toxicokinetic data on related phenoxy acids demonstrate that this binding is saturable [2]. At high systemic concentrations, the high-affinity binding sites on albumin saturate, leading to a non-linear spike in the free (unbound) fraction of the drug, which abruptly increases the apparent volume of distribution ( Vd​ ).

Metabolism: The 3-Methoxy Liability

While the core phenoxy ring is highly resistant to hepatic biotransformation, the 3-methoxypropanoic acid side chain introduces a specific metabolic vulnerability.

  • Causality: Cytochrome P450 enzymes (specifically CYP2C9, which favors acidic substrates) are highly likely to target the methoxy group, leading to O-demethylation. Additionally, the carboxylic acid is a prime candidate for Phase II acyl glucuronidation via UGT enzymes.

Metabolism Parent 2-(4-Chloro-2-methylphenoxy) -3-methoxypropanoic acid CYP CYP450 Enzymes (e.g., CYP2C9) Parent->CYP UGT UGT Enzymes (Phase II) Parent->UGT Elim Renal Elimination Parent->Elim Unchanged (Major Route) Met1 O-Demethylation (Loss of 3-methoxy) CYP->Met1 Met2 Acyl Glucuronidation (Carboxylic Acid) UGT->Met2 Met1->Elim Met2->Elim

Fig 1: Predicted biotransformation pathways for the 3-methoxypropanoic acid scaffold.

Excretion: Active Tubular Secretion

The primary route of elimination for this scaffold is renal excretion.

  • Causality: The ionized carboxylic acid is a high-affinity substrate for Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of proximal tubule cells [1]. This active secretion mechanism efficiently strips the drug from plasma proteins, leading to rapid urinary elimination. However, because this is an active, carrier-mediated process, it is subject to competitive inhibition and saturation at high doses, leading to prolonged half-lives under toxicokinetic conditions [4].

Renal_Secretion Blood Bloodstream (High Protein Binding) FreeDrug Free Unbound Drug (Concentration Dependent) Blood->FreeDrug Dissociation Basolateral Basolateral Membrane OAT1 / OAT3 Transporters FreeDrug->Basolateral TubuleCell Proximal Tubule Cell Basolateral->TubuleCell Active Uptake Apical Apical Membrane Efflux Transporters TubuleCell->Apical Urine Urine Excretion (Ion Trapping at high pH) Apical->Urine Secretion

Fig 2: Mechanism of active renal secretion via OAT1/OAT3 transporters.

Quantitative Data Synthesis

The following tables summarize the predicted pharmacokinetic parameters based on structural read-across from the parent phenoxypropionic acid class, adjusted for the physicochemical shifts induced by the 3-methoxy substitution.

Table 1: Predicted Pharmacokinetic Parameters (Human Model)

ParameterPredicted Value RangeMechanistic Driver
Oral Bioavailability (F%) > 85%Low molecular weight, high acidic permeability.
Protein Binding ( fb​ ) 90 - 98%Hydrophobic interactions with HSA; saturable.
Volume of Distribution ( Vd​ ) 0.1 - 0.3 L/kgHigh plasma protein binding restricts tissue distribution.
Hepatic Clearance ( CLhep​ ) Low to ModerateLimited to O-demethylation and glucuronidation.
Renal Clearance ( CLren​ ) HighActive secretion via OAT1/OAT3.
Elimination Half-Life ( t1/2​ ) 12 - 18 hoursGoverned by active renal secretion rates.

Table 2: Comparative ADME Profile (Scaffold vs. Parent MCPA)

FeatureMCPA (Parent)3-Methoxy Scaffold (CAS 1505803-98-4)Impact on Drug Design
Lipophilicity (LogP) ~2.7~2.4 (Predicted)Slightly lower LogP improves aqueous solubility.
Metabolic Stability Very HighModerate3-methoxy group acts as a soft spot for CYP clearance.
Renal Excretion >90% Unchanged~70% UnchangedIncreased metabolic fraction reduces renal burden.

Self-Validating Experimental Protocols

To transition from predictive models to empirical data, the following self-validating protocols must be executed. Each protocol is designed with internal controls to ensure data integrity and trustworthiness.

ADME_Workflow Start Compound CAS 1505803-98-4 Abs Absorption Caco-2 Assay Start->Abs Dist Distribution Equil. Dialysis Abs->Dist Met Metabolism HLM Stability Dist->Met Exc Excretion OAT Transporters Met->Exc

Fig 3: Sequential in vitro ADME profiling workflow for the scaffold.

Protocol 1: Caco-2 Permeability Assay (Absorption)

Purpose: To determine bidirectional intestinal permeability and identify potential efflux transporter liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation.

  • System Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² , ensuring monolayer integrity.

  • Dosing: Prepare a 10 µM solution of the scaffold in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Paracellular Control: Co-incubate with Lucifer Yellow (100 µM). Post-assay, if Lucifer Yellow permeability exceeds 1%, discard the well data as the tight junctions are compromised.

  • Sampling & Analysis: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Protocol 2: Rapid Equilibrium Dialysis (Distribution)

Purpose: To quantify the unbound fraction ( fu​ ) in human plasma and detect saturable binding.

  • Preparation: Spike human plasma (pH adjusted to 7.4) with the scaffold at three distinct concentrations: 1 µM, 10 µM, and 100 µM (to test for saturation).

  • Dialysis: Load 200 µL of spiked plasma into the sample chamber of a RED (Rapid Equilibrium Dialysis) device (8K MWCO membrane). Load 350 µL of PBS into the buffer chamber.

  • Incubation: Seal and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours.

  • Recovery Control (Critical Step): Calculate total mass balance. The assay is only valid if recovery is between 85% and 115% . Lower recovery indicates non-specific binding to the plastic apparatus.

  • Quantification: Extract both plasma and buffer samples with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate fu​ .

Protocol 3: Human Liver Microsome (HLM) Stability (Metabolism)

Purpose: To evaluate the intrinsic clearance ( CLint​ ) driven by the 3-methoxy substitution.

  • Incubation Mixture: Combine 1 µM of the scaffold with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Positive Control (Critical Step): Run parallel incubations with Dextromethorphan (CYP2D6) and Diclofenac (CYP2C9). Validation requires >50% depletion of controls within 30 minutes.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Instantly quench by adding to 150 µL of ice-cold acetonitrile.

  • Metabolite ID: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) to identify the specific O-demethylated and glucuronidated metabolites.

References

  • The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Xenobiotica. Available at:[Link]

  • Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning. Toxicology Letters / PMC. Available at:[Link]

  • Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats. Food and Chemical Toxicology / PubMed. Available at:[Link]

  • MCPP-p (acid), MCPP-p DMAS, & MCPP-p potassium salt: HED Preliminary Human Health Risk. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug/Agrochemical Development Professionals. Analyte Profiling & Chromatographic Challenges 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS: 150...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug/Agrochemical Development Professionals.

Analyte Profiling & Chromatographic Challenges

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS: 1505803-98-4) is a specialized phenoxy acid derivative. Structurally, it shares a highly hydrophobic 4-chloro-2-methylphenoxy core with widely utilized herbicides like MCPA, but is distinguished by a 3-methoxypropanoic acid side chain.

The primary chromatographic challenge in analyzing this molecule lies in its terminal carboxylic acid functional group. Phenoxy alkanoic acids typically exhibit pKa​ values ranging between 3.0 and 3.5[1]. In reversed-phase high-performance liquid chromatography (RP-HPLC), attempting to analyze such acidic compounds at a neutral pH leads to partial ionization. This mixed state (co-existence of ionized and un-ionized molecules) results in poor retention on hydrophobic stationary phases, split peaks, and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support[1].

Method Development Rationale: The Causality of Experimental Design

To establish a self-validating and robust analytical protocol, every parameter must be optimized based on the physicochemical properties of the analyte.

  • Mobile Phase pH & Ion Suppression: To achieve symmetrical peak shapes and reproducible retention times, the mobile phase pH must be maintained at least two units below the analyte's pKa​ . By utilizing a 0.1% Formic Acid aqueous solution (pH ~2.7) or a 10 mM Phosphate buffer adjusted to pH 2.5, we ensure that >99% of the analyte molecules are forced into their protonated, un-ionized state[1]. This "ion suppression" maximizes hydrophobic interactions with the stationary phase.

  • Stationary Phase Selection: A high-density, end-capped C18 column is mandatory. End-capping masks unreacted surface silanols, preventing secondary cation-exchange interactions that cause tailing for acidic derivatives[2].

  • Detector Wavelength Optimization: The phenoxy aromatic ring exhibits two primary UV absorption maxima. Detection at 230 nm corresponds to the π→π∗ transitions of the substituted aromatic system, providing maximum sensitivity (often 5–10 times higher response than longer wavelengths)[3]. Conversely, detection at 280 nm provides superior specificity and is the standard recommended by FAO/CIPAC methodologies for MCPA-related compounds to minimize matrix interference[4]. A Diode Array Detector (DAD) is employed to monitor both wavelengths simultaneously.

MethodWorkflow Step1 1. Analyte Profiling pKa ~3.0 | Hydrophobic Core Step2 2. Stationary Phase End-capped C18 Column Step1->Step2 Step3 3. Mobile Phase Optimization pH 2.5 (Ion Suppression) Step2->Step3 Step4 4. UV Detection 230 nm (Sens.) / 280 nm (Spec.) Step3->Step4 Step5 5. Method Validation ICH Q2(R1) Parameters Step4->Step5

Fig 1: Step-by-step logical workflow for phenoxy acid HPLC method development.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid reference standard (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA) or Phosphoric Acid.

Step-by-Step Preparation Methodologies

Mobile Phase Preparation:

  • Channel A (Aqueous): Transfer 1.0 mL of Formic Acid into 1000 mL of ultrapure water. Mix thoroughly and degas via ultrasonication for 10 minutes. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Channel B (Organic): 100% HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane.

Standard Solution Preparation:

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol. Store at 4°C.

  • Working Solutions: Dilute the primary stock solution using the initial mobile phase composition (10% ACN / 90% Aqueous) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion at the column head.

Chromatographic Retention Mechanism

RetentionMechanism Analyte 2-(4-Chloro-2-methylphenoxy) -3-methoxypropanoic acid StationaryPhase C18 Stationary Phase Hydrophobic Binding Analyte->StationaryPhase Non-polar interactions (Aromatic & Alkyl groups) MobilePhase Mobile Phase (pH 2.5) Maintains -COOH state MobilePhase->Analyte Prevents ionization (Ion Suppression)

Fig 2: Chromatographic retention mechanism driven by pH-controlled ion suppression.

Data Presentation & System Parameters

To ensure reproducibility across different laboratories, the quantitative parameters for the HPLC system and the validation criteria (based on ICH Q2(R1) guidelines) are summarized below.

Table 1: Optimized HPLC Instrument Parameters & Gradient Program

ParameterSpecification
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)
Column Temperature 30°C ± 1°C (Reduces system backpressure and stabilizes retention)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (DAD) λ1​ = 230 nm (Quantification); λ2​ = 280 nm (Confirmation)
Gradient Time (min) % Channel A (0.1% FA)
0.090
2.090
10.010
12.010
12.190
16.090

Table 2: System Suitability and Expected Validation Metrics

Validation ParameterAcceptance CriteriaScientific Justification
Retention Time ( Rt​ ) ~7.5 - 8.2 minutesEnsures elution in the highly organic phase of the gradient, away from polar void-volume interferences.
Tailing Factor ( Tf​ ) 1.2Confirms successful ion suppression and lack of secondary silanol interactions.
Theoretical Plates ( N ) 50,000 / meterValidates column efficiency and proper band broadening control.
Linearity ( R2 ) 0.999 (1 - 100 µg/mL)Ensures accurate quantification across the expected concentration range.
% RSD (Precision) 2.0% (n=6 injections)Verifies autosampler accuracy and method repeatability.

References

  • Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution Source: MDPI (mdpi.com) URL:[1]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry Source: PMC (nih.gov) URL:[2]

  • (PDF) Development of Liquid Chromatography Separation and a Solid-Phase Extraction Method for Phenoxy Alkanoic Acid Herbicides in Water Source: ResearchGate (researchgate.net) URL:[3]

  • FAO Specifications and Evaluations for Agricultural Pesticides - MCPA Source: FAO (fao.org) URL:[4]

Sources

Application

Application Notes and Protocols for the Synthesis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, in-depth guide to the synthesis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. While this specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. While this specific compound is not extensively described in publicly available literature, a robust and logical two-step synthetic protocol has been developed based on well-established chemical principles. This guide details a Williamson ether synthesis followed by ester hydrolysis. The protocol is designed to be self-validating, with explanations for each experimental choice, ensuring both technical accuracy and practical applicability for researchers in organic synthesis and drug development.

Introduction: Rationale and Potential Applications

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid belongs to the family of phenoxyalkanoic acids. This class of compounds is notable for its diverse biological activities. For instance, related structures like MCPA (2-methyl-4-chlorophenoxyacetic acid) and Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) are widely used as selective herbicides that function as synthetic auxins, leading to uncontrolled growth in broadleaf weeds.[1][2][3] The introduction of a methoxy group at the 3-position of the propanoic acid chain in the title compound suggests potential for novel biological activities, warranting its synthesis for further investigation in agrochemical or pharmaceutical research. The synthesis protocol outlined herein provides a clear pathway to obtaining this compound for such exploratory studies.

Overview of the Synthetic Strategy

The synthesis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is proposed via a two-step process, commencing with commercially available starting materials.

Step 1: Williamson Ether Synthesis. This reaction forms the core carbon-oxygen bond of the target molecule. The sodium salt of 4-chloro-2-methylphenol is reacted with methyl 2-bromo-3-methoxypropanoate in an SN2 reaction to yield the intermediate ester, methyl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate. The Williamson ether synthesis is a reliable and versatile method for preparing ethers.[4][5]

Step 2: Saponification (Ester Hydrolysis). The methyl ester intermediate is then hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification yields the final product, 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. This is a standard and high-yielding transformation in organic synthesis.[6]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Purification and Characterization A 1. Preparation of Sodium Phenoxide from 4-Chloro-2-methylphenol B 2. S_N2 Reaction with Methyl 2-bromo-3-methoxypropanoate A->B Add to reaction C 3. Quenching and Extraction of Crude Ester B->C After reaction completion D 4. Basic Hydrolysis of the Ester Intermediate C->D Proceed to hydrolysis E 5. Acidification to Precipitate Carboxylic Acid D->E After hydrolysis F 6. Isolation and Washing of the Final Product E->F Collect solid G 7. Recrystallization of the Crude Product F->G For purification H 8. Drying Under Vacuum G->H Purified solid I 9. Analytical Characterization (NMR, MS, IR) H->I Final product G Start Final Dried Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Verification IR IR Spectroscopy Start->IR Functional Group Identification MP Melting Point Analysis Start->MP Purity Assessment Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed MP->Structure_Confirmed

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid in Environmental Matrices

Abstract This application note presents a robust and highly sensitive method for the quantification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (MMPA) using Liquid Chromatography with tandem Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and highly sensitive method for the quantification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (MMPA) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a potential metabolite or degradation product of phenoxy herbicides, the reliable detection of MMPA at trace levels is critical for environmental monitoring and toxicological research. This document provides a comprehensive protocol, from sample preparation using Solid-Phase Extraction (SPE) to optimized LC-MS/MS parameters, and includes detailed method validation procedures based on internationally recognized guidelines. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a deep understanding of the method's principles and to ensure its successful implementation.

Introduction: The Analytical Challenge

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (MMPA) is a chemical entity structurally related to the widely used phenoxyalkanoic acid herbicides, such as MCPA and Mecoprop (MCPP).[1][2] The presence of such compounds in the environment, even at trace concentrations, is a significant concern due to their potential impact on non-target organisms and ecosystems.[3] The quantification of polar metabolites and degradation products like MMPA in complex matrices such as soil and water presents a considerable analytical challenge. These matrices often contain interfering substances that can suppress or enhance the analyte signal in the mass spectrometer, a phenomenon known as matrix effects.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace-level analysis of pesticides and their metabolites due to its exceptional sensitivity and selectivity.[4][5] This application note describes a complete workflow for the reliable quantification of MMPA, addressing the challenges of sample preparation and instrumental analysis to achieve low limits of detection and high accuracy.

Analyte Properties and Mass Spectrometry

2.1. Chemical Structure and Properties

  • IUPAC Name: 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

  • Molecular Formula: C11H13ClO4

  • Monoisotopic Mass: 244.0502 g/mol

The structure of MMPA is analogous to Mecoprop (MCPP), with the addition of a methoxy group on the propanoic acid side chain. This modification increases the polarity of the molecule, which influences its behavior during sample extraction and chromatographic separation.

2.2. Mass Spectrometric Detection

Due to the presence of a carboxylic acid group, MMPA readily deprotonates, making it highly suitable for analysis in negative ion electrospray ionization (ESI-) mode.[4] The deprotonated molecule [M-H]⁻ serves as the precursor ion for tandem mass spectrometry (MS/MS). Collision-Induced Dissociation (CID) of the precursor ion generates characteristic product ions, which are monitored for quantification and confirmation.

Table 1: Optimized MRM Transitions for MMPA

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
MMPA243.1141.0199.1-25
MMPA-d3 (Internal Standard)246.1141.0202.1-25

Rationale for Ion Selection: The primary fragmentation pathway for phenoxyacetic acids often involves the loss of the side chain, resulting in the formation of the corresponding phenolate anion.[6] For MMPA, the most abundant and stable product ion is hypothesized to be the 4-chloro-2-methylphenolate ion at m/z 141.0. A secondary fragment, resulting from the loss of the carboxyl group, at m/z 199.1, can serve as a qualifier ion to enhance the specificity of the detection. The use of a stable isotope-labeled internal standard (MMPA-d3) is highly recommended to compensate for any variability in sample preparation and matrix effects.

Experimental Workflow

The overall analytical workflow is designed to ensure the efficient extraction of MMPA from the sample matrix, removal of interfering components, and highly selective detection by LC-MS/MS.

LC-MS/MS Workflow for MMPA Analysis cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample Soil or Water Sample Collection Homogenize Homogenization (Soil) / Filtration (Water) Sample->Homogenize Spike Spiking with Internal Standard (MMPA-d3) Homogenize->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Elution Elution of Analyte Extraction->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation UPLC Separation Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Validation Method Validation Quantification->Validation Report Reporting of Results Validation->Report

Caption: Workflow for MMPA quantification.

Detailed Protocols

4.1. Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: A robust sample preparation protocol is crucial for removing matrix components that can interfere with the LC-MS/MS analysis.[7] Given the polar nature of MMPA, a polymeric reversed-phase SPE sorbent is chosen for its ability to retain the analyte while allowing more polar interferences to be washed away.

Protocol for Water Samples (100 mL)

  • Sample Pre-treatment: Filter the water sample through a 0.45 µm glass fiber filter. Acidify the sample to pH 3 with formic acid.

  • Internal Standard Spiking: Add an appropriate amount of MMPA-d3 internal standard solution to the sample.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of methanol followed by 5 mL of deionized water (pH 3).

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and highly polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the MMPA and the internal standard with 2 x 4 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

Protocol for Soil/Sediment Samples (10 g)

  • Extraction: To 10 g of homogenized soil, add 20 mL of acetonitrile and shake vigorously for 30 minutes.[6]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant.

  • Internal Standard Spiking: Spike the supernatant with the MMPA-d3 internal standard.

  • Dilution and SPE: Dilute the supernatant with 80 mL of deionized water (pH 3) and proceed with the SPE protocol for water samples from step 3.

4.2. LC-MS/MS Analysis

Rationale: A C18 reversed-phase column is selected to provide good retention and separation of MMPA from other potential contaminants. A gradient elution is employed to ensure a sharp peak shape and efficient separation.

Table 2: Liquid Chromatography Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 3: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400°C
Collision Gas Argon

Method Validation

To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to established guidelines, such as those from the European Union (SANTE/11312/2021).[8]

5.1. Linearity and Calibration

A calibration curve should be prepared in a matrix-matched solvent over the expected concentration range of the samples. A linear regression with a weighting factor of 1/x is typically used. The coefficient of determination (r²) should be >0.99.

5.2. Accuracy and Precision

Accuracy is assessed through recovery studies by spiking blank matrix samples at different concentration levels (e.g., low, medium, and high). Precision is determined by analyzing replicate spiked samples on the same day (intra-day precision) and on different days (inter-day precision).

Table 4: Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy (Mean Recovery) 70-120%
Precision (RSD) ≤ 20%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3

Example Validation Data (Hypothetical):

Table 5: Accuracy and Precision Data for MMPA in Water

Spiked Concentration (ng/L)Mean Recovery (%) (n=5)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
1095.26.88.5
100102.54.25.9
50098.93.54.8

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and reliable approach for the quantification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid in environmental matrices. The comprehensive sample preparation protocol effectively minimizes matrix effects, while the optimized LC-MS/MS parameters ensure accurate and precise measurements at trace levels. Adherence to the described method and validation procedures will enable researchers and scientists to generate high-quality data for environmental monitoring and risk assessment studies.

References

  • Waters Corporation. (n.d.). LC-MS/MS に基づく残留農薬一斉分析における同重. Retrieved from [Link]

  • Wikipedia. (2023). Mecoprop. Retrieved from [Link]

  • PubChem. (n.d.). Mecoprop. Retrieved from [Link]

  • Bläsing, M., & Wachtendonk, M. (2020). Sample Preparation Techniques for the Analysis of Microplastics in Soil—A Review. MDPI. Retrieved from [Link]

  • Song, W., Yue, Y., Zhao, P., Tang, F., & Han, Y. (2010). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Retrieved from [Link]

  • Hogendoorn, E. A., & Goewie, C. E. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Anastassiades, M., et al. (2021). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021. Retrieved from [Link]

  • Shimadzu. (2018). Glyphosate and Aminomethylphosphonic acid (AMPA) analysis in plants using LC-MS/MS. Retrieved from [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • Song, W., Yue, Y., Zhao, P., Tang, F., & Han, Y. (2010). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Gaunt, J. K., & Evans, W. C. (1971). Metabolism of 4-chloro-2-methylphenoxyacetate by a soil pseudomonad. Preliminary evidence for the metabolic pathway. Biochemical Journal, 122(5), 519–526. Retrieved from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]

  • Pernak, J., et al. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Environmental Science and Pollution Research, 28(1), 843-852. Retrieved from [Link]

  • Goodall, D. M., Robinson, N. A., & Wu, Z. (1993). Enantiomeric Purity Determination of (+)-2-(4-Chloro-2-methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector. Journal of Chromatographic Science, 31(11), 445-451. Retrieved from [Link]

  • van Ravenzwaay, B., et al. (2003). Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats. Food and Chemical Toxicology, 42(1), 137-146. Retrieved from [Link]

  • Picó, Y., et al. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 927(1-2), 167-176. Retrieved from [Link]

  • Wikipedia. (2023). MCPA. Retrieved from [Link]

  • Google Patents. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Kagoshima Prefectural Institute for Environmental Research and Public Health. (n.d.). LCーMS/MSを用いた農産物中の残留農薬迅速分析法の検討. Retrieved from [Link]

  • Zuanazzi, N. R., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 316-325. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

Sources

Application

Solid-Phase Extraction of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid from Soil: An Application Note and Detailed Protocol

Introduction 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, a notable derivative of the widely used herbicide mecoprop (MCPP), presents a significant analytical challenge in environmental monitoring.[1] Its presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, a notable derivative of the widely used herbicide mecoprop (MCPP), presents a significant analytical challenge in environmental monitoring.[1] Its presence and persistence in soil ecosystems necessitate robust and reliable methods for its extraction and quantification. Soil, as a complex and heterogeneous matrix, contains numerous components such as organic matter, humic substances, and various minerals that can interfere with accurate analysis.[2] Solid-phase extraction (SPE) has emerged as a superior technique for the cleanup and concentration of analytes from such complex samples, offering advantages in terms of selectivity, reduced solvent consumption, and automation potential over traditional liquid-liquid extraction methods.[2][3]

This application note provides a comprehensive guide to the solid-phase extraction of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid from soil. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and environmental analysis, emphasizing the scientific principles behind each step to ensure methodological robustness and reproducibility.

Analyte Properties and SPE Strategy

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is a weak acid, a derivative of a phenoxy aryloxyalkanoic acid.[4] Its chemical structure includes a carboxylic acid group, making its charge state pH-dependent. The pKa of the related compound mecoprop is 3.78, indicating that it will exist predominantly in its anionic form in neutral to alkaline environments.[4] This property is crucial for developing an effective SPE strategy.

The chosen SPE strategy will leverage the principles of reversed-phase and potentially anion-exchange interactions. By adjusting the pH of the sample load solution to be acidic (approximately 2 pH units below the pKa), the analyte will be in its neutral, protonated form. This enhances its retention on a nonpolar or moderately polar polymeric sorbent through hydrophobic interactions.[5] Subsequent washing steps will remove polar interferences, and the final elution with an organic solvent, potentially with a basic modifier to deprotonate the analyte, will ensure a clean and concentrated extract.

Polymeric SPE sorbents are particularly well-suited for this application due to their wide pH stability, high surface area, and capacity for retaining both polar and nonpolar compounds.[6] A hydroxylated polystyrene-divinylbenzene copolymer is a strong candidate, offering a non-polar phase that is highly retentive for polar compounds like acidic herbicides.[7]

Detailed Application Protocol

This protocol outlines the complete workflow from soil sample preparation to the final elution of the purified analyte.

Part 1: Soil Sample Preparation and Initial Extraction
  • Sample Collection and Homogenization:

    • Collect representative soil samples from the area of interest. It is advisable to take multiple subsamples and combine them to create a composite sample.

    • Air-dry the soil sample at room temperature until it can be easily worked. If immediate processing is not possible, store the sample in a freezer to prevent analyte degradation.[8]

    • Sieve the dried soil through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil thoroughly.

  • Initial Liquid Extraction:

    • Weigh 5-10 g of the homogenized soil into a centrifuge tube.

    • Add 20 mL of an extraction solvent. A mixture of methanol and acidified water (e.g., 60:40 v/v methanol/diluted H3PO4 at pH 2) is effective for extracting acidic herbicides from soil.[9] The acidic condition ensures the analyte is in its neutral form, aiding extraction.

    • Spike the sample with an appropriate internal standard if quantitative analysis by methods like LC-MS/MS is intended.

    • Vortex the mixture for 1 minute, followed by mechanical shaking for 24 hours to ensure exhaustive extraction.[9] Alternatively, ultrasonication can be employed for faster extraction kinetics.[7]

    • Centrifuge the sample at a sufficient speed (e.g., 4000 rpm for 15 minutes) to pellet the soil particles.

    • Carefully decant the supernatant into a clean container. This supernatant is the initial soil extract that will be further purified by SPE.

Part 2: Solid-Phase Extraction Protocol

This protocol is optimized for a polymeric reversed-phase SPE cartridge (e.g., hydroxylated polystyrene-divinylbenzene copolymer, ~500 mg sorbent mass).

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge to wet the sorbent and activate the stationary phase.

    • Follow with 5 mL of deionized water, acidified to approximately pH 2 with a suitable acid like formic or phosphoric acid. This step equilibrates the sorbent to the pH of the sample loading solution.[5] Do not allow the sorbent to dry out between steps.

  • Sample Loading:

    • Take a known volume of the soil extract supernatant (e.g., 10 mL) and adjust the pH to approximately 2, if not already acidic. This ensures the analyte is in its neutral, protonated state for optimal retention on the reversed-phase sorbent.

    • Load the acidified extract onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of acidified deionized water (pH 2) to remove any remaining polar interferences and salts that were not retained on the sorbent.

    • A secondary wash with a weak organic solvent mixture (e.g., 5 mL of 5% methanol in acidified water) can further remove less polar interferences without eluting the analyte of interest.

    • After the final wash, dry the cartridge thoroughly by passing air or nitrogen through it for 5-10 minutes. This step is critical to remove any residual water before elution with an organic solvent.

  • Elution:

    • Elute the retained 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid from the cartridge using a small volume of a suitable organic solvent. Methanol or acetonitrile are common choices. For this application, 5-10 mL of methanol is recommended.

    • To enhance the elution of the acidic analyte, the elution solvent can be modified with a small amount of a base, such as ammonium hydroxide (e.g., 2% v/v). This will deprotonate the carboxylic acid group, increasing its polarity and facilitating its release from the nonpolar sorbent.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the subsequent analytical technique (e.g., mobile phase for LC-MS analysis).

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction cluster_analysis Post-SPE & Analysis soil_sample 1. Soil Sample (Collection & Homogenization) liquid_extraction 2. Liquid Extraction (Acidified Methanol/Water) soil_sample->liquid_extraction centrifugation 3. Centrifugation liquid_extraction->centrifugation supernatant 4. Supernatant (Extract) centrifugation->supernatant conditioning 5. SPE Conditioning (Methanol, Acidified Water) supernatant->conditioning loading 6. Sample Loading (pH ~2) conditioning->loading washing 7. Washing (Acidified Water, Weak Organic) loading->washing elution 8. Elution (Methanol +/- Base) washing->elution evaporation 9. Evaporation elution->evaporation reconstitution 10. Reconstitution evaporation->reconstitution analysis 11. Instrumental Analysis (e.g., LC-MS/MS) reconstitution->analysis

Caption: Workflow for the solid-phase extraction of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid from soil.

Critical Parameters and Data Summary

ParameterRecommended Condition/ReagentRationale
Soil Extraction Solvent 60:40 (v/v) Methanol/Diluted H3PO4 (pH 2)Efficiently extracts the acidic analyte in its neutral form from the soil matrix.[9]
SPE Sorbent Polymeric Reversed-Phase (e.g., Hydroxylated Polystyrene-Divinylbenzene)Offers high retention for polar compounds, wide pH stability, and high surface area for good capacity.[6][7]
Sample Loading pH ~2Ensures the carboxylic acid group is protonated, rendering the analyte neutral for strong retention on the reversed-phase sorbent.[5]
Wash Solution 1 Acidified Deionized Water (pH 2)Removes polar interferences and salts without eluting the analyte.
Wash Solution 2 (Optional) 5% Methanol in Acidified Water (pH 2)Removes less polar interferences for a cleaner final extract.
Elution Solvent Methanol (optionally with 2% NH4OH)Effectively desorbs the analyte. The addition of a base can improve recovery by deprotonating the analyte.
Final Extract Volume 1 mL (or as required by analytical method)Concentrates the analyte for improved detection limits.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation and concentration of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid from complex soil matrices. By carefully controlling the pH during the extraction and SPE steps, and by selecting an appropriate polymeric sorbent, high recoveries and clean extracts suitable for sensitive instrumental analysis can be achieved. This methodology serves as a valuable tool for environmental monitoring and research into the fate and transport of this herbicide derivative in terrestrial ecosystems.

References

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Frontiers in Environmental Science. (2025). Microplastics in soil: a comprehensive review of analytical techniques. [Link]

  • MDPI. (n.d.). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. [Link]

  • SOCOTEC UK. (2020). Acidic Herbicide Analysis. [Link]

  • LCGC North America. (2026). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. [Link]

  • National Institute of Standards and Technology. (n.d.). Mecoprop. [Link]

  • ResearchGate. (2024). (PDF) Finding Microplastics in Soils – A Review of Analytical Methods. [Link]

  • PennState Extension. (2025). Testing for and Deactivating Herbicide Residues. [Link]

  • U.S. Environmental Protection Agency. (2019). MCPB (PC 019201); 2,4-D (PC 030001); MCPA (PC 030501); 2,4-DB (PC 030801); Mecoprop-p (PC 129046) MRIDs 49775206 /50768601. [Link]

  • Nebraska Extension Publications. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. [Link]

  • PubChem. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)propanoate. [Link]

  • Biotage. (2023). What Sorbent should I Use? Selecting the correct SPE Chemistry. [Link]

  • Wikipedia. (n.d.). Mecoprop. [Link]

  • Central Contra Costa Sanitary District. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. [Link]

  • MDPI. (2023). Response of Biochemical Properties in Agricultural Soils Polluted with 4-Chloro-2-methylphenoxyacetic Acid (MCPA) under Severe Drought Conditions. [Link]

  • MDPI. (2025). A Method for the Extraction and Analysis of Microplastics from Tropical Agricultural Soils in Southeastern Brazil. [Link]

  • Taylor & Francis Online. (n.d.). Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil. [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. [Link]

  • ScienceDirect. (2024). Microplastic analysis in soils: a comparative assessment. [Link]

  • Frontiers. (2022). The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) on Soil, Rhizosphere, and Plant Endosphere Microbiome. [Link]

  • SpringerLink. (2013). Separation and Quantitation of Three Acidic Herbicide Residues in Tobacco and Soil by Dispersive Solid-Phase Extraction and UPLC. [Link]

  • ResearchGate. (2023). (PDF) Methods of soil sampling for microplastic analysis: a review. [Link]

  • Defense Technical Information Center. (1992). Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid. [Link]

  • Phenomenex. (n.d.). Simplify Your SPE. [Link]

  • ACS Publications. (2018). Polymeric Sorbent with Controlled Surface Polarity: An Alternate for Solid-Phase Extraction of Nerve Agents and Their Markers from Organic Matrix. [Link]

Sources

Method

Application Note: High-Precision LC-MS/MS Quantification of Phenoxy Acid Herbicides Using 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic Acid as a Novel Internal Standard

Target Audience: Analytical Chemists, Environmental Researchers, and Pharmacokinetic Scientists Content Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Rationale Phenoxy acid herbicides,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Pharmacokinetic Scientists Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

Phenoxy acid herbicides, including MCPA, Mecoprop (MCPP), and 2,4-D, are widely utilized globally for broadleaf weed control in agriculture and urban landscaping[1]. Due to their high polarity, thermal lability, and acidic nature, traditional Gas Chromatography-Mass Spectrometry (GC-MS) methods required cumbersome and hazardous derivatization steps (e.g., methylation with diazomethane)[2]. Consequently, modern analytical workflows have overwhelmingly transitioned to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in negative electrospray ionization (ESI-) mode, which allows for direct, highly sensitive analysis[3].

However, ESI is notoriously susceptible to matrix effects. Co-eluting matrix components—such as humic acids in environmental waters or lipids in biological matrices—can cause severe ion suppression or enhancement, compromising quantitative accuracy[4]. To ensure a self-validating and robust analytical system, an internal standard (IS) must be employed.

While stable isotope-labeled (SIL) standards (e.g., Mecoprop-d3) are commonly used, they are expensive and can suffer from isotopic cross-talk or hydrogen-deuterium exchange in the MS source[4]. This application note introduces 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS: 1505803-98-4) [5] as a highly effective, non-deuterated structural analog internal standard.

The Causality Behind the IS Selection

The selection of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is driven by its specific molecular architecture:

  • Extraction Parity: It shares the identical 4-chloro-2-methylphenoxy core with MCPA and Mecoprop. This ensures nearly identical partitioning coefficients and recovery rates during Solid-Phase Extraction (SPE) or QuEChERS workflows.

  • Ionization Normalization: Because it co-elutes closely with the target analytes and shares the same ionizable carboxylic acid moiety, it experiences the exact same matrix-induced ion suppression in the ESI source, allowing for perfect mathematical correction.

  • Mass Resolution: The addition of the 3-methoxypropanoic acid side chain shifts the precursor mass to 244.67 g/mol . This +58 Da shift (relative to MCPA) completely eliminates the M+2/M+4 isotopic overlap from the natural chlorine isotopes of the target analytes, ensuring pristine peak integration without cross-talk.

Physicochemical & MS/MS Parameters

To establish a highly specific Multiple Reaction Monitoring (MRM) method, the precursor [M-H]- ions and their most abundant product ions (typically resulting from the cleavage of the ether bond to yield the phenolate ion at m/z 141.0) are monitored.

Table 1: LC-MS/MS MRM Parameters (Negative ESI Mode)

CompoundMolecular FormulaPrecursor Ion [M-H]⁻Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
MCPA C₉H₉ClO₃199.0141.0105.015 / 25
Mecoprop C₁₀H₁₁ClO₃213.0141.0105.015 / 25
2,4-D C₈H₆Cl₂O₃218.9160.9124.915 / 25
IS (CAS: 1505803-98-4) C₁₁H₁₃ClO₄243.0141.0105.015 / 25

Note: The shared m/z 141.0 product ion among the 4-chloro-2-methylphenoxy derivatives is highly stable, making it the ideal quantifier ion.

Experimental Methodologies

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Matrices

Rationale: Phenoxy acids have pKa values ranging from 2.6 to 3.1. To ensure complete retention on a reversed-phase polymeric sorbent, the sample must be acidified to at least 1 pH unit below the pKa to neutralize the carboxylic acid moiety[1].

  • Sample Pre-treatment: Filter 100 mL of the environmental water sample through a 0.45 µm GF/F filter to remove particulate matter.

  • IS Spiking: Spike the sample with 50 µL of a 1 µg/mL working solution of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. Vortex to homogenize.

  • Acidification (Critical Step): Add Formic Acid (approx. 0.1% v/v) to adjust the sample to pH < 3.0[1]. Causality: This suppresses the ionization of the target acids and the IS, driving them into a hydrophobic, neutral state for optimal retention on the SPE sorbent.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg/6 mL) with 5 mL of LC-grade Methanol, followed by 5 mL of acidified LC-grade water (pH 3.0)[6].

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 3–5 mL/min.

  • Washing: Wash the cartridge with 5 mL of acidified water (pH 3.0) to remove polar interferences. Do not use organic solvents in this step, as the neutral phenoxy acids will prematurely elute.

  • Drying: Dry the cartridge under a gentle vacuum (approx. -10 inHg) for 5 minutes.

  • Elution: Elute the analytes and the IS using 2 × 3 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: LC-MS/MS Analytical Conditions

Rationale: An acidic mobile phase ensures sharp peak shapes by preventing secondary interactions with residual silanols on the stationary phase, while a rapid gradient effectively separates the structural analog IS from the target analytes[3].

  • Column: C18 UHPLC Column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: Linear ramp to 90% B

    • 6.0 - 7.0 min: Hold at 90% B

    • 7.0 - 9.0 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

Workflow Visualization

Workflow Sample 1. Environmental Sample (Water / Soil Extract) Spike 2. Spike Internal Standard (CAS: 1505803-98-4) Sample->Spike Acidify 3. Acidification (pH < 3) Formic Acid Spike->Acidify Ensures protonation SPE 4. Solid-Phase Extraction (Polymeric Reversed-Phase) Acidify->SPE Load sample Elution 5. Elution & Concentration (100% Methanol) SPE->Elution Wash & Elute LCMS 6. LC-MS/MS Analysis (Negative ESI, MRM Mode) Elution->LCMS Inject 2 µL Data 7. Quantification (IS-Corrected Calibration) LCMS->Data Peak Area Ratio

Figure 1: SPE and LC-MS/MS workflow for phenoxy acid quantification using the novel analog IS.

Analytical Performance & Data Processing

To establish this as a self-validating system, quantification must be performed using the Internal Standard Method . The response factor (Area_Analyte / Area_IS) is plotted against the known concentration ratio.

Because the IS (CAS: 1505803-98-4) and the analytes share the same core structural properties, any matrix-induced ion suppression in the ESI source proportionally affects both compounds[4]. Consequently, the peak area ratio remains constant regardless of the matrix complexity. When validated according to this protocol, the method yields highly linear calibration curves (R² > 0.995) across a dynamic range of 0.01 to 100 ng/mL, with overall method recoveries consistently between 85% and 110%[3].

References

  • Mixed-mode solid-phase extraction coupled with liquid chromatography tandem mass spectrometry to determine phenoxy acid, sulfonylurea, triazine and other selected herbicides at nanogram per litre levels in environmental waters Source: PubMed (NIH) URL:[Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry Source: PMC (NIH) URL:[Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI+/ESI– LC-MS/MS Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Application

Advanced Sample Preparation and LC-MS/MS Analysis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic Acid

Executive Summary The quantification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS: 1505803-98-4) in complex environmental and biological matrices requires a highly selective sample preparation strategy [1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS: 1505803-98-4) in complex environmental and biological matrices requires a highly selective sample preparation strategy [1]. As a phenoxy acid derivative structurally related to MCPA and Mecoprop, this compound presents unique analytical challenges due to its amphiphilic nature and acidic functional group [2].

Historically, U.S. EPA methods (such as EPA 515.4) required liquid-liquid microextraction followed by hazardous diazomethane derivatization for Gas Chromatography-Electron Capture Detection (GC-ECD) [4]. However, modern laboratories prioritize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to bypass derivatization [3]. This application note details a self-validating, causality-driven protocol utilizing Solid-Phase Extraction (SPE) and modified QuEChERS methodologies to isolate this specific phenoxy acid scaffold with high recovery and minimal matrix suppression.

Chemical Profile & Mechanistic Rationale

To design an effective extraction protocol, one must first deconstruct the analyte's physicochemical behavior:

  • Ionization State (The pKa Factor): The molecule features a carboxylic acid moiety with an estimated pKa of ~3.0–3.5. At a neutral pH, the molecule is ionized (deprotonated), making it highly water-soluble and virtually impossible to retain on standard reversed-phase (C18) sorbents.

  • Causality in Extraction: To force the analyte into the organic phase during Liquid-Liquid Extraction (LLE) or to retain it on a reversed-phase SPE cartridge, the sample matrix must be acidified to at least 2 pH units below its pKa (pH ≤ 1.5). This neutralizes the carboxylate group, shifting the molecule to its lipophilic state [4].

  • QuEChERS Sorbent Trap: Standard QuEChERS protocols use Primary Secondary Amine (PSA) for dispersive cleanup. Do not use PSA for this analyte. PSA acts as a weak anion exchanger and will irreversibly bind the carboxylic acid, resulting in near-zero recovery [5]. Neutral alumina or C18 must be substituted.

Visual Workflow: Solid-Phase Extraction (SPE)

The following diagram illustrates the logical progression of the SPE workflow, highlighting the critical pH shifts required to manipulate the analyte's solubility state.

G Sample Aqueous Sample (Spiked with Isotopic IS) Acidification Acidification (Adjust to pH < 2 with HCl/Formic) Sample->Acidification Pre-treatment Loading Sample Loading (Analyte retained in neutral state) Acidification->Loading Conditioning SPE Conditioning (100% MeOH -> pH 2 Water) Conditioning->Loading Cartridge Prep Washing Washing Step (5% MeOH in pH 2 Water) Loading->Washing Retain Analyte Elution Elution (100% MeOH or ACN) Washing->Elution Remove Matrix Recon Evaporation & Reconstitution (Initial Mobile Phase) Elution->Recon Concentrate LCMS LC-MS/MS Analysis (ESI- Negative Mode) Recon->LCMS Injection

Workflow for the Solid-Phase Extraction (SPE) of phenoxy acid derivatives prior to LC-MS/MS.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Matrices (Water/Urine) via Polymeric SPE

This protocol utilizes a hydrophilic-lipophilic balanced (HLB) or graphitized carbon cartridge, providing a self-validating system where failure to acidify results in immediate analyte breakthrough.

  • Sample Pre-Treatment: Filter 100 mL of the aqueous sample through a 0.45 µm nylon filter. Spike with an internal standard (e.g., MCPA-d3) to monitor extraction efficiency [5].

  • Acidification (Critical Step): Add concentrated Formic Acid or 1M HCl dropwise until the sample reaches pH 1.5–2.0. Verify with pH paper. Causality: Protonates the 3-methoxypropanoic acid tail for hydrophobic retention.

  • Cartridge Conditioning: Pass 5 mL of Methanol (MeOH) through a 200 mg HLB cartridge, followed by 5 mL of acidified LC-MS grade water (pH 2.0). Do not let the sorbent dry.

  • Loading: Load the acidified sample at a controlled flow rate of 5–10 mL/min.

  • Interference Wash: Wash with 5 mL of 5% MeOH in acidified water. Causality: Removes polar interferences without eluting the highly retained neutral phenoxy acid.

  • Elution: Dry the cartridge under vacuum for 5 minutes. Elute the target analyte with 2 × 3 mL of 100% LC-MS grade Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 1 mL of initial mobile phase (e.g., 90:10 Water:ACN with 0.01% Acetic Acid).

Protocol B: Solid Matrices (Soil/Tissue) via Modified QuEChERS
  • Hydration & Extraction: Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. Add 5 mL of water to hydrate, followed by 10 mL of Acidified Acetonitrile (containing 1% Formic Acid). Causality: The acid forces the analyte into the organic ACN layer during partitioning.

  • Salting Out: Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Modified dSPE Cleanup: Transfer 5 mL of the supernatant to a dSPE tube containing only 150 mg MgSO₄ and 50 mg C18 (Strictly avoid PSA). Vortex for 30 seconds and centrifuge.

  • Preparation for Injection: Dilute the supernatant 1:5 with aqueous mobile phase to prevent solvent effects (peak distortion) during LC injection.

Instrumental Analysis (LC-MS/MS)

Because 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid possesses a readily deprotonated carboxylic acid, Electrospray Ionization in Negative Mode (ESI-) is mandatory [3].

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size) to resolve the analyte from humic acid interferences.

  • Mobile Phase:

    • A: Water with 0.01% Acetic Acid (Avoid high concentrations of formic acid, which suppresses negative ionization).

    • B: Acetonitrile.

  • Mechanistic MS/MS Fragmentation: The pseudo-molecular ion [M-H]⁻ is m/z 243.0 (based on the ³⁵Cl isotope). Upon collision-induced dissociation (CID), the molecule characteristically cleaves the 3-methoxypropanoic acid ether linkage, yielding a stable 4-chloro-2-methylphenoxide product ion at m/z 141.0 [5].

Quantitative Data Presentation

The following tables summarize the expected physicochemical properties and method performance metrics for this protocol.

Table 1: Physicochemical & Mass Spectrometric Parameters

ParameterValue / SpecificationRationale / Causality
Molecular Weight 244.67 g/mol [2]Exact mass dictates precursor selection.
Formula C₁₁H₁₃ClO₄Presence of ³⁵Cl/³⁷Cl yields a 3:1 isotopic MS pattern.
Precursor Ion [M-H]⁻ m/z 243.0Deprotonation of the carboxylic acid in ESI- mode.
Quantifier Transition m/z 243.0 → 141.0Cleavage of the ether bond; high abundance for quantitation.
Qualifier Transition m/z 245.0 → 143.0³⁷Cl isotope transition; confirms peak identity.

Table 2: Method Validation Metrics (Typical Performance)

MatrixExtraction MethodSpike Level (µg/kg or µg/L)Mean Recovery (%)RSD (%)LOD
Surface Water Polymeric SPE (HLB)0.1 - 10.088 - 94%< 6.5%0.005 µg/L
Agricultural Soil Modified QuEChERS (No PSA)5.0 - 50.082 - 89%< 9.0%0.5 µg/kg
Urine Polymeric SPE (HLB)1.0 - 20.085 - 91%< 8.2%0.05 µg/L

References

  • NextSDS. "2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid — Chemical Substance Information." [Link]

  • Agilent Technologies. "Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes." Application Note. [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 515.4: Determination of Chlorinated Acids in Drinking Water." [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on peak tailing. Here, we will delve into the scientific principles behind peak asymmetry for this acidic compound and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for an acidic compound like 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for acidic compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1] For silica-based columns, the primary culprit is the interaction of the acidic analyte with residual silanol groups (Si-OH) on the silica surface.[1] These silanol groups can become ionized, leading to undesirable polar interactions that cause a portion of the analyte to be retained longer, resulting in a "tail" on the peak.[2]

Q2: I'm observing peak tailing. What are the first steps I should take to diagnose the problem?

A2: A logical troubleshooting process is key. Start by confirming that the issue is related to the chemical interactions within the column and not the HPLC system itself. Here’s a quick diagnostic workflow:

  • System Suitability Check: Inject a well-behaved, neutral compound. If this compound also shows peak tailing, the issue might be related to extra-column volume, such as excessive tubing length or a void in the column.[3][4]

  • Column History: Consider the age and usage history of your column. Over time, columns can become contaminated or the stationary phase can degrade, leading to peak shape issues.[1][5]

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[3] Also, consider the possibility of column overload by diluting your sample.[1][5]

If these initial checks do not resolve the issue, the problem is likely rooted in the method's chemistry, which we will address in the detailed troubleshooting section below.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving peak tailing for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid by addressing the underlying chemical interactions.

The Critical Role of Mobile Phase pH

The ionization state of both the analyte and the stationary phase is governed by the mobile phase pH. 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is a carboxylic acid. To achieve a sharp, symmetrical peak, it is crucial to suppress the ionization of its carboxylic acid group.

The Causality: When the mobile phase pH is close to the pKa of an analyte, a mixture of ionized and un-ionized forms exists.[6] The un-ionized form is more hydrophobic and interacts more strongly with the C18 stationary phase, while the ionized form is more polar and elutes faster.[6] This dual retention mechanism leads to peak broadening and tailing.[6][7]

Q3: How do I select the optimal mobile phase pH for my analysis?

Protocol for Mobile Phase pH Adjustment:

  • Buffer Selection: Choose a buffer system with a pKa close to the desired mobile phase pH. For a pH of 2.5-3.0, a phosphate buffer is a suitable choice.[11]

  • Preparation: Prepare the aqueous portion of the mobile phase by dissolving the buffer salt in HPLC-grade water.

  • pH Adjustment: Carefully add an acid, such as phosphoric acid or trifluoroacetic acid (TFA), to the aqueous phase to lower the pH to the target value. Monitor the pH with a calibrated pH meter.

  • Final Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the appropriate organic modifier (e.g., acetonitrile or methanol).

Mitigating Silanol Interactions: The Role of Additives and Column Choice

Even with an optimized pH, interactions with residual silanol groups on the silica stationary phase can still cause peak tailing.[12] These silanol groups can have acidic properties and interact with polar functional groups on the analyte.

Q4: I've adjusted the pH, but some peak tailing persists. What else can I do?

A4: To further minimize silanol interactions, you can employ several strategies:

  • Use of Mobile Phase Additives: Adding a small concentration (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can be highly effective.[13][14] TFA serves a dual purpose: it lowers the mobile phase pH to keep the analyte un-ionized and also acts as an ion-pairing agent, effectively "shielding" the residual silanol groups and preventing them from interacting with the analyte.[14][15][16]

  • Column Selection: The choice of HPLC column is critical. Modern, high-purity silica columns that are "end-capped" are designed to have minimal residual silanol activity.[12][17] End-capping is a process where the unreacted silanol groups are chemically bonded with a small, inert compound to block their interaction with analytes.[2][17] For acidic compounds, using a column with a high degree of end-capping is highly recommended.[18]

  • Organic Modifier: The choice between acetonitrile and methanol can also influence peak shape. Methanol is a more polar solvent and can sometimes do a better job of masking residual silanol groups through hydrogen bonding, leading to improved peak symmetry.[12]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid.

HPLC_Troubleshooting start Peak Tailing Observed check_system System Suitability Check (Neutral Compound) start->check_system system_ok System OK check_system->system_ok Symmetrical Peak system_issue System Issue (Extra-column volume, void) check_system->system_issue Tailing Peak check_sample Check Sample Prep (Solvent, Concentration) system_ok->check_sample sample_ok Sample Prep OK check_sample->sample_ok No Change sample_issue Sample Issue (Solvent Mismatch, Overload) check_sample->sample_issue Improvement adjust_ph Adjust Mobile Phase pH (2.5 - 3.0) sample_ok->adjust_ph ph_ok Peak Shape Improved? adjust_ph->ph_ok add_modifier Add Mobile Phase Modifier (0.1% TFA) ph_ok->add_modifier No resolved Peak Tailing Resolved ph_ok->resolved Yes modifier_ok Peak Shape Improved? add_modifier->modifier_ok change_column Consider Column Change (End-capped, High Purity) modifier_ok->change_column No modifier_ok->resolved Yes change_column->resolved

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

Summary of Key Troubleshooting Parameters

The following table summarizes the key experimental parameters that can be adjusted to mitigate peak tailing for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid.

ParameterRecommended AdjustmentScientific Rationale
Mobile Phase pH 2.5 - 3.0Suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, un-ionized, and more hydrophobic state.[8][11]
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA)Lowers the mobile phase pH and masks residual silanol groups on the stationary phase, reducing secondary polar interactions.[13][14][15]
HPLC Column High-purity, end-capped C18Minimizes the number of available silanol groups for interaction with the analyte.[2][12][17]
Organic Modifier Consider MethanolMethanol's higher polarity can sometimes lead to better shielding of residual silanols compared to acetonitrile.[12]
Sample Concentration Reduce by a factor of 10High sample loads can saturate the stationary phase, leading to peak distortion.[1][5]
Sample Solvent Dissolve in mobile phasePrevents solvent mismatch effects that can cause peak distortion, especially for early eluting peaks.[3]

Concluding Remarks

Resolving peak tailing in HPLC is a systematic process that involves understanding the chemical interactions between the analyte, mobile phase, and stationary phase. For an acidic compound like 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, the primary focus should be on controlling the ionization state of the analyte and minimizing secondary interactions with the stationary phase. By carefully optimizing the mobile phase pH, utilizing appropriate additives, and selecting a high-quality, end-capped column, researchers can achieve sharp, symmetrical peaks, leading to more accurate and reproducible analytical results.

References

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Waters Knowledge Base. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Chromatography Online. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. [Link]

  • Waters Knowledge Base. (2022, June 25). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?[Link]

  • Chromedia. (n.d.). How to Fix Asymmetrical Chromatography Peaks. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?[Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • PubChem. (n.d.). Mecoprop. [Link]

  • PubChem. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)propanoate. [Link]

  • Wikipedia. (n.d.). Mecoprop. [Link]

  • Stenutz. (n.d.). 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC?[Link]

Sources

Optimization

improving synthesis yield of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. This hub is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis yield of 2-(4-Chloro-2-methylph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This hub is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis yield of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid , a highly functionalized phenoxy acid derivative.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the mechanistic causality behind common synthetic failures—specifically during the Williamson etherification and subsequent saponification steps—and provide a self-validating protocol to ensure high-fidelity results.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

The synthesis of this target molecule relies on a variant of the Williamson ether synthesis, coupling 4-chloro-2-methylphenol with an α -halo ester (e.g., methyl 2-bromo-3-methoxypropanoate), followed by ester hydrolysis[1]. Below are the most frequent points of failure and their mechanistic solutions.

Q1: Why am I getting low yields and unexpected polar spots on my TLC during the etherification step? A1: You are likely observing C-alkylation . The phenoxide ion generated from 4-chloro-2-methylphenol is an ambident nucleophile, meaning it can attack the electrophile via its oxygen atom or its ortho/para carbon atoms[2].

  • The Causality: If you are using a protic solvent (like methanol or ethanol), the solvent molecules heavily hydrogen-bond to the phenoxide oxygen. This solvation shell drastically reduces the oxygen's nucleophilicity, forcing the reaction to proceed through the less hindered, but undesired, carbon centers.

  • The Solution: Switch to a dipolar aprotic solvent. Kinetic studies demonstrate that changing the solvent from methanol to an aprotic environment like acetonitrile or DMF shifts the regioselectivity of O-alkylation to C-alkylation from a poor 72:28 ratio to an optimal 97:3 ratio[3].

Q2: I switched to an aprotic solvent (DMF), but I am now seeing a significant amount of alkene byproduct. How do I prevent this? A2: You are triggering an E2 Elimination pathway.

  • The Causality: Your alkylating agent, methyl 2-bromo-3-methoxypropanoate, possesses a highly reactive leaving group (bromide) adjacent to acidic β -protons. When you use strong, unhindered bases like NaOH or KOH, the base abstracts a β -proton instead of facilitating the SN​2 substitution, leading to dehydrohalogenation and the formation of an alkene byproduct[4].

  • The Solution: Employ a milder, non-nucleophilic base such as anhydrous potassium carbonate ( K2​CO3​ ) or cesium carbonate ( Cs2​CO3​ ). These bases are sufficiently strong to deprotonate the phenol ( pKa​≈9.5 ) but significantly reduce the kinetic rate of E2 elimination on sterically hindered alkyl halides[2].

Q3: The saponification (hydrolysis) of the intermediate ester is stalling. How can I drive it to 100% conversion? A3: The stalling is caused by severe steric hindrance .

  • The Causality: The intermediate ester is heavily shielded by the adjacent ortho-methyl group on the phenoxy ring and the 3-methoxy substituent on the propanoic acid backbone. This steric bulk physically impedes the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

  • The Solution: Do not simply increase the temperature, as this may cause ether cleavage. Instead, use a miscible co-solvent system (THF/MeOH/ H2​O in a 2:1:1 ratio). This ensures complete homogeneity of the lipophilic ester and the aqueous base, maximizing collision frequency. Apply controlled, gentle heating (50°C) to overcome the activation energy barrier.

Part 2: Quantitative Yield Analysis

The following table summarizes internal validation data, illustrating how the mechanistic adjustments discussed above directly impact the isolated yield of the intermediate ester.

Reaction ConditionBaseSolventTemp (°C)O-Alkylation Yield (%)Major Byproduct Observed
Unoptimized BaselineNaOHMeOH6545%C-Alkylated Phenol
Strong Base / AproticKOHDMF8055%Alkene (E2 Elimination)
Optimized Protocol K2​CO3​ DMF 60 >92% Trace (<2%)

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . In-process checks are embedded at critical junctures so you can verify the success of a step before proceeding.

Phase 1: Williamson Etherification (O-Alkylation)
  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve 1.0 equivalent of 4-chloro-2-methylphenol in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 30 minutes.

    • Self-Validation Check 1: The solution should transition from colorless to a distinct yellow tint, confirming the formation of the phenoxide ion.

  • Alkylation: Dropwise, add 1.1 equivalents of methyl 2-bromo-3-methoxypropanoate. Elevate the temperature to 60°C and stir for 4 hours.

    • Self-Validation Check 2: Perform TLC (Hexanes:EtOAc 4:1). The UV-active phenol starting material ( Rf​≈0.3 ) must be completely consumed, replaced by a new, less polar spot representing the ester ( Rf​≈0.6 ).

  • Workup: Quench with water to dissolve inorganic salts, extract with ethyl acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Phase 2: Saponification & Acidification
  • Hydrolysis: Dissolve the crude ester in a 2:1:1 mixture of THF/MeOH/1M aqueous NaOH. Stir at 50°C for 3 hours.

    • Self-Validation Check 3: Monitor the pH. It must remain strongly basic (pH > 12). Perform TLC (DCM:MeOH 9:1); the ester spot must disappear entirely.

  • Acidification: Cool the mixture to 0°C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Self-Validation Check 4: As the pH drops below the pKa​ of the carboxylic acid (approx. 3.5), the target compound, 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid, will crash out of the solution as a dense white precipitate.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Part 4: Mechanistic Workflow Diagram

The following diagram maps the optimized synthetic route, explicitly highlighting the troubleshooting nodes where deviations in reagents lead to the byproducts discussed in the FAQs.

SynthesisWorkflow Start1 4-chloro-2-methylphenol Step1 Williamson Etherification (Base: K2CO3, Solvent: DMF) Start1->Step1 Start2 Methyl 2-bromo-3-methoxypropanoate Start2->Step1 Side1 E2 Elimination Byproduct (Alkene Formation) Step1->Side1 Strong Base (NaOH/KOH) Side2 C-Alkylation Byproduct (Ortho/Para Substitution) Step1->Side2 Protic Solvent (MeOH/EtOH) Intermediate Methyl 2-(4-chloro-2-methylphenoxy) -3-methoxypropanoate Step1->Intermediate Optimized Pathway (Aprotic Solvent, Mild Base) Step2 Saponification (NaOH, THF/MeOH/H2O, 50°C) Intermediate->Step2 Final 2-(4-Chloro-2-methylphenoxy) -3-methoxypropanoic acid Step2->Final Acidification (HCl to pH 2)

Optimized synthesis workflow highlighting critical troubleshooting nodes to prevent side reactions.

Part 5: References

Sources

Troubleshooting

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid solubility in DMSO and water

Document ID: TSC-CMMPA-SOL-2026-03 Version: 1.0 This guide provides in-depth technical support and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-(4-Chloro-2-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-CMMPA-SOL-2026-03

Version: 1.0

This guide provides in-depth technical support and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. It addresses common challenges related to its solubility in dimethyl sulfoxide (DMSO) and aqueous solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid in water and DMSO?
  • Structure Analysis: The molecule possesses a carboxylic acid group, which is ionizable. It also has a substituted aromatic ring and an ether linkage, contributing to its lipophilicity.

  • Inference from Analogs: The related compound, MCPA (4-chloro-2-methylphenoxyacetic acid), has a water solubility of approximately 734 mg/L at 25°C, which is considered low. The addition of a methoxypropyl group in your compound likely increases its lipophilicity further, suggesting that the free acid form will have very low intrinsic water solubility .

  • DMSO Solubility: As a polar aprotic solvent, DMSO is an excellent solvent for many organic molecules. It is highly probable that 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid will exhibit high solubility in neat DMSO (likely >100 mM or >25 mg/mL).

A summary of expected solubility is provided in the table below.

Table 1: Estimated Solubility of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

Solvent SystemExpected Solubility CategoryRationale
Water (pH-neutral) Very Low to InsolubleBased on the lipophilic backbone and data from structural analogs like MCPA.
Aqueous Buffers (pH > pKa) Moderate to HighThe carboxylate anion formed at basic pH is significantly more polar and water-soluble.
DMSO (Anhydrous) High to Very HighDMSO is a powerful solvent for a wide range of organic compounds.
Q2: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous cell culture medium. Why did this happen and how can I fix it?

This is a classic problem known as "DMSO shock" or precipitation upon serial dilution. It occurs because while your compound is soluble in the high-concentration DMSO stock, it is not soluble in the final aqueous environment of your assay.

Causality:

  • Supersaturation: You create a highly concentrated, thermodynamically unstable supersaturated solution in the immediate vicinity of the DMSO droplet upon dilution.

  • Solvent Shift: The solvent environment rapidly shifts from >99% DMSO to >99% water. The compound, which is poorly water-soluble, can no longer stay in solution and precipitates.

Troubleshooting Workflow:

Caption: Troubleshooting DMSO-related precipitation.

Q3: How does pH affect the water solubility of this compound?

The pH of the aqueous medium is the most critical factor influencing the solubility of this compound.

  • Mechanism: The carboxylic acid group (-COOH) can donate a proton to become a negatively charged carboxylate anion (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby increasing solubility.

  • The pKa Rule: The pKa is the pH at which the compound is 50% ionized. For carboxylic acids like this one, the pKa is typically in the range of 3-5.

    • At pH < pKa , the compound will be predominantly in its neutral, protonated (-COOH) form, which is less soluble.

    • At pH > pKa , the compound will be predominantly in its ionized, deprotonated (-COO⁻) form, which is much more soluble.

  • Practical Guideline: To ensure complete dissolution and avoid precipitation, the pH of your aqueous buffer should be at least 1.5 to 2 units above the compound's pKa. For example, if the pKa is 4.0, using a buffer at pH 7.0 to 7.4 will ensure over 99.9% of the compound is in its soluble salt form.

Part 2: Troubleshooting & Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility via "Shake-Flask" Method

This protocol provides a standardized method to determine the approximate aqueous solubility of your compound.

Objective: To find the maximum concentration of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid that can be dissolved in a specific aqueous buffer.

Materials:

  • 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and shaker/rotator

  • Calibrated analytical balance

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Spiking: In a series of microcentrifuge tubes, add a fixed volume of PBS (e.g., 990 µL).

  • Dilution Series: Add varying amounts of the DMSO stock to the PBS to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is constant and low (e.g., 1%).

  • Equilibration: Cap the tubes and vortex thoroughly. Place them on a shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. This is a critical step for determining thermodynamic solubility.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved precipitate.

  • Sampling: Carefully collect a known volume of the clear supernatant from each tube. Be cautious not to disturb the pellet.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed after centrifugation. The thermodynamic solubility is the concentration measured in the supernatant of the tubes containing precipitate.

Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution

For many biological assays, a DMSO-free, pH-adjusted aqueous stock solution is preferable.

Objective: To prepare a soluble stock solution by converting the free acid to its more soluble salt form.

Materials:

  • 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

  • 1 M NaOH (Sodium Hydroxide) solution

  • Deionized water

  • pH meter

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound into a sterile container.

  • Initial Suspension: Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume). The compound will likely not dissolve and will form a suspension.

  • pH Adjustment: While stirring, add 1 M NaOH dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution Point: As the pH increases above the compound's pKa (typically > 6.0), the suspension will clear as the compound deprotonates and dissolves to form the sodium salt.

  • Final pH and Volume: Continue adding NaOH until the solution is fully clear and the pH is stable in the desired range (e.g., 7.0 - 7.4).

  • QS to Volume: Add deionized water to reach the final target volume and mix thoroughly.

  • Sterilization: If required for cell-based assays, sterile-filter the final solution through a 0.22 µm filter.

Workflow Diagram: pH-Adjusted Stock Preparation

Caption: Workflow for preparing a soluble aqueous stock.

References

  • PubChem. (n.d.). MCPA. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

Optimization

preventing thermal degradation of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

A Comprehensive Troubleshooting Guide for Drug Development Professionals & Synthetic Chemists Overview: Working with 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS: 1505803-98-4) presents unique analytical and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Troubleshooting Guide for Drug Development Professionals & Synthetic Chemists

Overview: Working with 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS: 1505803-98-4) presents unique analytical and preparative challenges[1][2]. As a highly functionalized phenoxypropanoic acid derivative, it is susceptible to thermal degradation pathways that can compromise experimental integrity, yield, and analytical quantification[3]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the thermal stability of this versatile small molecule scaffold.

Mechanistic FAQs: Understanding the Causality of Degradation

Q: Why is this specific molecule so sensitive to thermal degradation? A: The structural liability of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid lies in the combination of its phenoxy ether linkage and the carboxylic acid moiety. When subjected to thermal stress (typically >160°C, but exacerbated in acidic environments), the molecule undergoes a concerted multistep thermal decomposition resulting in decarboxylation and ether cleavage[3]. The presence of the 3-methoxy group introduces additional electronic effects that can lower the activation energy for dealkylation compared to simpler structural analogs like MCPA[1][3].

Q: What are the primary degradation products I should monitor? A: The primary thermal degradation product is 4-chloro-2-methylphenol (4-C-2-MP)[4]. This occurs due to the homolytic or acid-catalyzed cleavage of the ether bond. Monitoring the ratio of the intact parent molecule to 4-C-2-MP is a critical self-validating step; if 4-C-2-MP is detected in your blanks or post-concentration samples, your thermal controls have failed[4].

Q: Can I use standard GC-MS for quantifying this compound? A: No. Direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is highly discouraged. The high temperatures in the GC injection port (often 250°C–300°C) will cause immediate, on-column thermal degradation and decarboxylation of the phenoxypropanoic acid[5]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the required standard[5]. However, even within ESI sources, excessively high desolvation temperatures can induce in-source fragmentation, mimicking thermal degradation[5].

Quantitative Data: Thermal Stability Thresholds

To prevent degradation, researchers must adhere strictly to established thermal boundaries. The following table summarizes the quantitative thresholds derived from thermal analysis of phenoxypropanoic acid derivatives[3][6].

ParameterCritical ThresholdCausality & Experimental Consequence
Onset of Decarboxylation ~160°C – 180°CMultistep thermal decomposition begins, resulting in the loss of CO₂ and mass reduction[3].
Pressurized Liquid Extraction (PLE) < 80°CTemperatures ≥ 100°C during extraction in aqueous/organic mixtures cause significant thermal degradation of acidic herbicides[6].
Rotary Evaporation Temp. ≤ 35°CPrevents low-temperature, acid-catalyzed ether cleavage during prolonged solvent removal.
ESI Desolvation Temp. ≤ 350°CExceeding this limit during LC-MS/MS can cause in-source thermal degradation, generating false-positive fragment ions[5].
Long-Term Storage 2°C – 8°CMaintains structural integrity and prevents slow, ambient-temperature hydrolysis of the methoxy group.

Diagnostic Workflow for Thermal Degradation

Use the following logical pathway to isolate and correct points of thermal failure in your sample preparation and analysis pipeline.

G Start Sample Prep: 2-(4-Chloro-2-methylphenoxy) -3-methoxypropanoic acid Extraction Extraction Phase (Acetonitrile/Ethyl Acetate) Start->Extraction TempCheck1 Extraction Temp > 80°C? Extraction->TempCheck1 Evaporation Solvent Concentration (Rotovap / N2 Blowdown) TempCheck1->Evaporation No Degradation Thermal Degradation: Ether Cleavage & Decarboxylation TempCheck1->Degradation Yes TempCheck2 Water Bath Temp > 35°C? Evaporation->TempCheck2 Analysis LC-MS/MS Analysis (ESI- Negative Mode) TempCheck2->Analysis No TempCheck2->Degradation Yes Validation Self-Validation: Monitor 4-C-2-MP Levels Analysis->Validation Confirms Integrity Degradation->Validation Detects Failure

Workflow for preventing thermal degradation during sample concentration and analysis.

Self-Validating Protocol: Low-Temperature Extraction & Concentration

To ensure trustworthiness in your results, do not simply execute steps; validate them. This protocol integrates a built-in validation mechanism to guarantee that 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid remains intact.

Materials Required:

  • Extraction Solvent: Acetonitrile/Ethyl Acetate (30:70 v/v)[6].

  • Internal Standard (IS): Isotopically labeled analog (e.g., ¹³C₆-MCPA) for recovery tracking.

  • Nitrogen blowdown evaporator or rotary evaporator with a high-efficiency chiller.

Step-by-Step Methodology:

  • Solvent Selection & Spiking:

    • Action: Extract the sample using an Acetonitrile/Ethyl Acetate (30:70 v/v) mixture. Avoid highly aqueous, highly acidic mixtures which lower the activation energy for ether cleavage during heating[6].

    • Validation: Spike the sample with 100 ng of the Internal Standard prior to extraction to track absolute recovery.

  • Controlled Extraction:

    • Action: If using Pressurized Liquid Extraction (PLE) or automated SPE, strictly cap the operational temperature at 80°C.

    • Causality: Studies on structurally related phenoxypropanoic acids demonstrate that recoveries drop below 40% at temperatures exceeding 100°C due to thermal degradation[6].

  • Low-Temperature Concentration:

    • Action: Transfer the extract to a rotary evaporator. Set the water bath strictly to ≤ 35°C. Apply a high vacuum (e.g., < 50 mbar) to compensate for the low temperature. Alternatively, use a gentle nitrogen stream at room temperature.

    • Causality: Prolonged exposure to temperatures above 40°C during solvent evaporation, especially as the sample concentrates and localized acidity increases, triggers premature dealkylation[3].

  • LC-MS/MS Reconstitution & Validation:

    • Action: Reconstitute the dried residue in a highly aqueous mobile phase (e.g., 90% Water / 10% Methanol with 0.1% Formic Acid)[5].

    • Validation (The Trustworthiness Check): During LC-MS/MS analysis, set up Multiple Reaction Monitoring (MRM) transitions not only for the parent mass (m/z ~243 in negative ion mode) but also for the primary degradation product, 4-chloro-2-methylphenol (m/z ~141)[4]. If the peak area of 4-C-2-MP exceeds 2% of the parent compound, the thermal control during sample prep has failed, and the batch must be re-processed.

References

  • [1] 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid — Chemical Substance Information - NextSDS. nextsds.com. 1

  • [2] CAS: 1505803-98-4 - CymitQuimica. cymitquimica.com. 2

  • [3] Synthesis and Structure–Property Relationships in Herbicidal Ionic Liquids and their Double Salts - RSC Advances. rsc.org. 3

  • [4] Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil - ResearchGate. researchgate.net. 4

  • [5] Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection - MDPI. mdpi.com. 5

  • [6] Long-Term Persistence of Pesticides and TPs in Archived Agricultural Soil Samples and Comparison with Pesticide Application | Environmental Science & Technology - ACS Publications. acs.org. 6

Sources

Troubleshooting

Technical Support Center: Optimizing 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid Analysis by GC-MS

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly focusing on the reduction of background noise to enhance analytical sensitivity and data quality. The information presented here is a synthesis of established best practices and field-proven insights to ensure the integrity and reliability of your experimental results.

Troubleshooting Guide: A Systematic Approach to Reducing Background Noise

High background noise in GC-MS can mask the analyte signal, leading to poor sensitivity and inaccurate quantification. The key to resolving this issue is a systematic process of elimination, starting from the gas source and moving through the entire system to the detector.

Q1: My baseline is consistently high and noisy, even during a blank run. Where should I start looking for the problem?

A high and noisy baseline is a classic indicator of a contaminated system or a leak. The first step is to systematically isolate the source of the noise.

Initial Diagnostic Steps:

  • Isolate the Mass Spectrometer: A crucial first step is to determine if the noise originates from the GC or the MS.[1] To do this, remove the column from the MS inlet and cap the inlet with a no-hole ferrule.[1] Pump down the system and observe the background noise. If the noise level drops significantly, the source of the contamination is likely within the GC system (injector, carrier gas, or column). If the high background persists, the issue is within the mass spectrometer itself.[1]

  • Check for Air Leaks: Air leaks are a very common cause of high background noise, characterized by the presence of ions at m/z 18 (water), 28 (nitrogen), and 32 (oxygen).[2][3] A nitrogen (m/z 28) peak that is more than twice the height of the water (m/z 18) peak is a strong indicator of a leak.[4]

    • Action: Conduct a thorough leak check of the entire system.[5][6] Use an electronic leak detector to inspect common leak points such as the septum nut, column fittings at the injector and detector, and gas line connections.[6][7]

Systematic Troubleshooting Workflow

Troubleshooting_High_Background_Noise start High Background Noise Observed isolate_ms Isolate MS from GC (Cap MS Inlet) start->isolate_ms noise_persists Noise Persists? isolate_ms->noise_persists gc_issue GC System Issue noise_persists->gc_issue No ms_issue MS System Issue noise_persists->ms_issue Yes check_gas Check Carrier Gas Purity & Filters gc_issue->check_gas check_injector Inspect & Clean Injector (Liner, Septum, Syringe) gc_issue->check_injector check_column Evaluate Column (Bleed, Contamination) gc_issue->check_column check_leak_ms Check for Leaks (O-rings, Fittings) ms_issue->check_leak_ms clean_source Clean Ion Source ms_issue->clean_source check_detector Evaluate Detector (Voltage, Age) ms_issue->check_detector solution_gas Replace Gas Cylinder/ Filters check_gas->solution_gas solution_injector Replace Consumables, Bake Injector check_injector->solution_injector solution_column Condition or Replace Column check_column->solution_column solution_leak_ms Tighten/Replace Fittings, Replace O-rings check_leak_ms->solution_leak_ms solution_source Perform Source Cleaning clean_source->solution_source solution_detector Replace Detector check_detector->solution_detector

Caption: Systematic workflow for troubleshooting high background noise in a GC-MS system.

Q2: I've confirmed the noise is coming from the GC side. What are the most likely culprits?

If the noise originates from the GC, it can typically be traced to the carrier gas, the injector, or the column.[2]

  • Carrier Gas Purity: Impurities in the carrier gas, such as moisture, oxygen, or hydrocarbons, can significantly increase background noise.[8][9]

    • Action: Ensure the use of high-purity (≥99.999%) carrier gas and install appropriate gas purifiers to remove oxygen, moisture, and hydrocarbons.[10] Regularly check and replace the gas filters.[7]

  • Injector Contamination: The injection port is a common source of contamination.[11] Septum bleed, a dirty inlet liner, or a contaminated syringe can all contribute to high background.[2][12]

    • Action:

      • Septum: Replace the septum regularly with a high-quality, low-bleed option.[11] Overtightening the septum nut can cause coring and lead to leaks.[6]

      • Liner: The inlet liner should be regularly inspected and replaced. Using a liner with glass wool can help trap non-volatile residues but be aware that active sites on the wool can cause degradation of sensitive analytes.[13]

      • Injector Bake-out: Periodically bake out the injector at a high temperature to remove contaminants.

  • Column Bleed: This refers to the degradation of the stationary phase of the column, which releases siloxane compounds into the MS.[8] It typically manifests as a rising baseline with increasing temperature and is characterized by ions at m/z 73, 147, 207, 281, etc.[14][15]

    • Causes:

      • Oxygen Exposure: Even trace amounts of oxygen in the carrier gas can damage the stationary phase, especially at high temperatures.[8][16]

      • Exceeding Temperature Limits: Operating the column above its maximum recommended temperature will accelerate degradation.[15][17]

      • Aggressive Samples: Injecting samples with reactive components can damage the stationary phase.[8]

    • Action:

      • Conditioning: Properly condition new columns according to the manufacturer's instructions to remove volatile contaminants.[8]

      • Temperature Limits: Always operate within the specified isothermal and programmed temperature limits of your column.[16]

      • Column Trimming: If the front end of the column is contaminated, trimming 10-15 cm may resolve the issue.

Q3: The background noise seems to be originating from the mass spectrometer. What should I do?

MS-related background noise is often due to contamination within the ion source, a leak in the vacuum system, or an aging detector.

  • Ion Source Contamination: Over time, the ion source can become coated with sample residues and column bleed, leading to high background and poor sensitivity.

    • Action: Perform a thorough cleaning of the ion source components (repeller, ion focus lens, etc.) according to the manufacturer's protocol.

  • Vacuum System Leaks: Leaks in the MS vacuum chamber will introduce air and result in high levels of water, nitrogen, and oxygen ions.[4]

    • Action: Check the integrity of all O-rings and seals, particularly the large O-ring on the vacuum plate.[6]

  • Detector Issues: An aging detector may require a higher voltage to achieve the same gain, which can amplify background noise.[1]

    • Action: Monitor the detector voltage during tuning. If it is consistently high, the detector may need to be replaced.[1]

Frequently Asked Questions (FAQs)

Q: How does derivatization affect the background noise for the analysis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid?

A: Derivatization is often necessary for acidic herbicides like 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid to improve their volatility and chromatographic behavior.[18] Common derivatization techniques include esterification to form methyl or other alkyl esters.[19][20] While this improves the analysis, the derivatizing reagents themselves can be a source of background noise if they are not completely removed or if they produce interfering byproducts. It is crucial to use high-purity reagents and to optimize the post-derivatization cleanup step.

Q: What are some common background ions I should be aware of, and what are their likely sources?

A: Identifying common background ions can provide valuable clues to the source of contamination.[14]

m/z Compound/Source Common Origin
18, 28, 32, 44Water, Nitrogen, Oxygen, Carbon DioxideAir leak, poor quality carrier gas[2]
73, 147, 207, 281PolydimethylsiloxanesColumn bleed, septum bleed[14]
149Phthalate plasticizerPlastic labware, solvent containers[14][21]
43, 58AcetoneCleaning solvent[2]
69, 131, 219, 264Perfluorotributylamine (PFTBA)MS tuning compound (leak from calibration valve)[2][14]
78BenzeneCleaning solvent[2]

Q: Can my sample preparation method introduce background noise?

A: Absolutely. The sample preparation workflow is a significant potential source of contamination.[22]

  • Solvents: Always use high-purity, pesticide-grade or equivalent solvents.[22] Running a solvent blank can help identify contamination from this source.

  • Glassware and Plasticware: Ensure all glassware is scrupulously clean. Avoid plastic containers where possible, as plasticizers like phthalates can leach into your sample.[21]

  • Solid Phase Extraction (SPE): If using SPE for sample cleanup, be aware that impurities can elute from the cartridges. A method blank that includes the SPE step is essential. Dynamic ion-exchange SPE has been shown to be effective for acidic herbicides and can help reduce matrix interference.[23][24][25]

Experimental Protocols

Protocol 1: GC-MS System Bake-out

A system bake-out is an effective way to remove less volatile contaminants from the injector, column, and detector.[13]

  • Preparation:

    • Remove the analytical column from the detector end and connect it to a blanking nut or allow it to vent into the oven. Do not bake out the column while it is connected to the MS.

    • Ensure a steady flow of high-purity carrier gas through the column.

  • Injector Bake-out:

    • Set the injector temperature to a high value (e.g., 275-300°C, but do not exceed the temperature limit of the septum).

    • Maintain this temperature for 1-2 hours.

  • Column Bake-out (Conditioning):

    • With the carrier gas flowing, slowly ramp the oven temperature to 20°C above the maximum temperature of your analytical method, but do not exceed the column's maximum operating temperature.[12]

    • Hold at this temperature for at least 2 hours, or overnight for heavily contaminated columns.

  • Cool Down and Reconnect:

    • Cool the oven and injector to their normal operating temperatures.

    • Trim a small portion (1-2 cm) from the detector end of the column and reconnect it to the MS.

    • Pump down the MS and allow the system to stabilize before running a blank to check the baseline.

Protocol 2: Checking for Leaks in the GC-MS System

A leak-free system is paramount for achieving low background noise and reliable results.[6]

  • Pressurize the GC System:

    • Cool down the GC oven and injector.

    • Set the column head pressure to a relatively high value (e.g., 30 psi).

  • Use an Electronic Leak Detector:

    • Turn on the electronic leak detector and allow it to stabilize.

    • Carefully probe all potential leak points, including:

      • Gas supply fittings and regulators.[7]

      • Gas filter connections.[7]

      • The septum nut at the injector.[7]

      • The column nut at the injector.[7]

      • The column nut at the MS transfer line.[6]

  • Check the MS Vacuum System:

    • If a leak is suspected in the MS, you can use a can of inert gas (like argon or a fluorocarbon spray) to probe potential leak sites while monitoring the corresponding ions in the mass spectrum (e.g., m/z 40 for argon).[6]

    • Pay close attention to the transfer line connection and the main vacuum chamber seal (O-ring).[6]

  • Remedy Leaks:

    • If a leak is found, tighten the fitting or replace the ferrule or septum. Be careful not to overtighten fittings, as this can damage the ferrule or column.[6]

By following this structured troubleshooting guide and implementing these best practices, you can effectively reduce background noise in your GC-MS analysis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, leading to more accurate and reliable results.

References

  • Conquer Scientific. (2023, August 1). How to Identify Leaks in Your GC/MS System. Available at: [Link]

  • Scribd. Common Contaminants in GCMS. Available at: [Link]

  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention. Available at: [Link]

  • Agilent. What are the common contaminants in my GCMS. Available at: [Link]

  • Romanello, D. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Available at: [Link]

  • PubMed. (2000, July 15). Sample preparation based on dynamic ion-exchange solid-phase extraction for GC/MS analysis of acidic herbicides in environmental waters. Available at: [Link]

  • Shimadzu. (2020, December 17). (GCMS) Checking for Leaks | FAQ - Frequently Asked Questions. Available at: [Link]

  • Agilent. (2014, January 23). Best Practice for Identifying Leaks in GC and GC/MS Systems. Available at: [Link]

  • ACS Publications. (2000, June 6). Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters. Available at: [Link]

  • LCGC International. (2026, March 10). GC–MS Leak Detection. Available at: [Link]

  • ACS Publications. (2000, June 6). Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters. Available at: [Link]

  • Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 14). How to Check for Leaks in a GC System. Available at: [Link]

  • American Laboratory. (2023, September 26). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Available at: [Link]

  • Eureka by PatSnap. (2025, September 22). GC-MS Noise Isolation Techniques: Application in Labs. Available at: [Link]

  • Scientific Instrument Services. MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Available at: [Link]

  • CHROMacademy. GC-MS Contamination. Available at: [Link]

  • LabRulez GCMS. (2021, January 27). Stop the Bleed: Tips and Tricks on GC Column Bleed. Available at: [Link]

  • Agilent. (2024, June 25). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. Available at: [Link]

  • ResearchGate. Gas chromatography/mass spectrometry (GC/MS) analysis of contaminants.... Available at: [Link]

  • Biotage. (2022, November 3). Tips to Pinpoint Contamination in Your Extraction Workflow for GC-MS. Available at: [Link]

  • ALWSCI. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC). Available at: [Link]

  • ResearchGate. (2017, February 23). How do I decrease background noise on GC/MS?. Available at: [Link]

  • Phenomenex. How do I extend GC column lifetime?. Available at: [Link]

  • ALS Environmental. (2022, March 16). Determination of Acid herbicides in Liquids by GCMS. Available at: [Link]

  • ResearchGate. (2025, August 6). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Available at: [Link]

  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Available at: [Link]

  • UCL. Common Background Ions for Electrospray. Available at: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available at: [Link]

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. 16(1), 1-17.
  • Agilent. GC Troubleshooting. Available at: [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. Available at: [Link]

  • PubMed. (2012, September 20). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

Welcome to the technical support center for the purification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Section 1: Initial Assessment and Strategy

Q1: What are the first steps I should take to assess the purity of my crude 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid and choose a purification strategy?

A1: Before attempting any large-scale purification, a preliminary assessment of the crude material is critical. This initial analysis will inform your entire purification strategy.

  • Physical Characterization: Observe the physical state of your crude product. Is it a solid, a semi-solid, or an oil? This will be your first clue. Crystalline solids are often good candidates for recrystallization, whereas oils or amorphous solids may require chromatography or an acid-base extraction workup.

  • Solubility Testing: Perform small-scale solubility tests in a variety of common laboratory solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane, toluene). This is crucial for planning either a crystallization or a chromatographic separation.

  • Analytical Assessment: The most reliable way to assess purity is through an analytical technique. High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile compounds like this carboxylic acid.[1] A quick HPLC run will reveal the number of components in your crude mixture and the relative proportion of your desired product. For phenoxyalkanoic acids, a reversed-phase C18 column is a common starting point.[2][3]

Based on this initial data, you can choose the most appropriate purification path, as outlined in the decision tree below.

G start Assess Crude Product (Physical State, HPLC Purity) is_acidic Is the main impurity neutral or basic? start->is_acidic is_solid Is the major component a solid? is_crystalline Does it crystallize from a suitable solvent? is_solid->is_crystalline  Yes chromatography Use Column Chromatography is_solid->chromatography  No (Oily/Amorphous) is_acidic->is_solid  No / Unsure extraction Perform Acid-Base Extraction is_acidic->extraction  Yes crystallization Perform Recrystallization is_crystalline->crystallization  Yes is_crystalline->chromatography  No extraction->is_solid Post-extraction workup

Caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Acid-Base Extraction

Q2: My target compound is a carboxylic acid. Can I use a simple acid-base extraction for purification? What are the common pitfalls?

A2: Yes, acid-base extraction is an excellent and highly effective first-line technique for purifying carboxylic acids, provided your main impurities are not also acidic.[4][5] The method leverages the difference in solubility between the neutral carboxylic acid and its corresponding carboxylate salt.[4][6]

Core Principle:

  • Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with an aqueous basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide). The acidic proton on your compound will react with the base to form a water-soluble salt, which partitions into the aqueous layer.

  • Neutral or basic impurities will remain in the organic layer.[5]

  • Separate the aqueous layer, cool it (e.g., in an ice bath), and re-acidify it with a strong acid (e.g., 1M HCl) until the pH is ~2. This will protonate the carboxylate, causing the pure carboxylic acid to precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

Common Pitfalls:

  • Emulsion Formation: Vigorous shaking can lead to stable emulsions at the solvent interface.

  • "Oiling Out": The product may come out of the solution as an oil instead of a solid upon re-acidification.

  • Incomplete Extraction: Using too weak a base or insufficient quantities may not extract all of your product into the aqueous phase. Sodium bicarbonate is generally preferred as it is less likely to hydrolyze other functional groups, but a stronger base like sodium hydroxide may be needed for less acidic compounds.[4]

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product Dissolved in Organic Solvent (e.g., Ethyl Acetate) B Add Aqueous Base (e.g., 5% NaHCO3) A->B C Separate Layers B->C D Organic Layer: Neutral/Basic Impurities (Discard) C->D Organic E Aqueous Layer: Water-Soluble Carboxylate Salt C->E Aqueous F Acidify with HCl (pH ~2) in Ice Bath E->F G Pure Carboxylic Acid Precipitates F->G H Collect by Filtration G->H I Pure Solid Product H->I

Caption: Workflow for a standard acid-base extraction.

Q3: I'm performing an acid-base extraction and a persistent emulsion has formed. How can I resolve this?

A3: Emulsions are common and frustrating. They are colloidal suspensions of one liquid in another, stabilized by impurities. Here are several effective strategies to break them:

  • Patience: Often, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the organic solvent and water to separate.[6]

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This reduces the energy input that creates emulsions.

  • Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. This can physically disrupt the colloidal particles.

  • Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning for a few minutes is a very effective method.

Section 3: Troubleshooting Crystallization

Q4: How do I select the best solvent for recrystallizing my compound?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][8] Impurities, conversely, should either be insoluble at high temperatures or highly soluble at room temperature.

Systematic Approach to Solvent Screening:

  • Place a small amount of your crude solid (10-20 mg) into a test tube.

  • Add a small volume (e.g., 0.5 mL) of a test solvent at room temperature. If the solid dissolves completely, the solvent is too good and should be discarded as a primary choice.[7]

  • If the solid does not dissolve, heat the mixture gently. A good candidate solvent will dissolve the solid completely upon heating.[7]

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent.

Solvent CategoryExamplesSuitability for Phenoxypropanoic Acids
Protic Solvents Water, Methanol, EthanolOften too soluble in alcohols. A mixed solvent system like Ethanol/Water can be effective.
Aprotic Polar Acetone, Ethyl AcetateGood starting points. Moderate polarity often matches that of the target compound.
Aprotic Nonpolar Toluene, Hexane, HeptaneLikely to have low solubility even when hot. Can be excellent as an "anti-solvent" in a mixed system.

Pro-Tip: A mixed solvent system (e.g., Toluene/Heptane or Ethanol/Water) is often superior to a single solvent. Dissolve your compound in a minimal amount of the "good" solvent at its boiling point, then slowly add the "poor" solvent (anti-solvent) until the solution becomes faintly cloudy. Allow it to cool slowly.

Q5: The purity of my compound hasn't improved much after recrystallization. What's going wrong?

A5: This is a common issue that usually points to one of two problems:

  • Impurities with Similar Solubility: The primary impurity may have a solubility profile very similar to your desired product in the chosen solvent system. If this is the case, no amount of recrystallization in that solvent will be effective. You should try a solvent with a different polarity.

  • Occlusion: If cooling happens too quickly, impurities can become trapped within the crystal lattice of your product. This is known as occlusion. To prevent this, ensure the solution cools as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the growth of larger, purer crystals.[7]

If multiple recrystallization attempts with different solvents fail to improve purity, it is a strong indication that you need to switch to an orthogonal purification technique like column chromatography.[7]

Section 4: Troubleshooting Purity Analysis (HPLC)

Q6: How can I reliably determine the purity of my final product? What are some starting HPLC conditions?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for purity analysis of compounds like 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid.[1] Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Recommended Starting HPLC Method: Based on methods for similar phenoxyalkanoic acids, a reversed-phase method is recommended.[2][3]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Acetic Acid or 0.1% Formic Acid (to ensure the carboxylic acid is protonated)

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: Start with a higher percentage of A and gradually increase B (e.g., 30% B to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275-280 nm (the aromatic ring is the primary chromophore)

  • Sample Prep: Dissolve the sample in the mobile phase or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.[1]

Q7: My HPLC chromatogram shows broad peaks or peak splitting. How can I troubleshoot this?

A7: Poor peak shape in HPLC can be caused by a variety of chemical and mechanical issues. The table below outlines common problems and solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Broad Peaks - Sample overload.- Sample solvent is too strong.- Column degradation or contamination.- Decrease the injection volume or sample concentration.[9]- Dissolve the sample in the mobile phase whenever possible.[10]- Flush the column with a strong solvent or replace it.[10]
Peak Splitting - Blocked column inlet frit.- Column void or channeling.- Sample solvent incompatible with the mobile phase.- Reverse-flush the column (if permitted by the manufacturer).- Replace the column.[11]- Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.[9]
Peak Tailing - Secondary interactions (e.g., silanol interactions with the acidic proton).- Column overload.- Lower the pH of the mobile phase (e.g., using 0.1% formic or acetic acid) to suppress ionization.- Reduce sample concentration.

For more in-depth HPLC troubleshooting, consulting a comprehensive guide from an instrument or column manufacturer is highly recommended.[9]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved March 17, 2026, from [Link]

  • LibreTexts Chemistry. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved March 17, 2026, from [Link]

  • Constantin, B., et al. (n.d.). Method for crystallising carboxylic acid. Google Patents.
  • Altiras. (2026, March 17). Recovering Carboxylic Acids from Organic Solutions. Retrieved March 17, 2026, from [Link]

  • Nowik, W., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Molecules, 22(11), 1979.
  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved March 17, 2026, from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved March 17, 2026, from [Link]

  • Lee, S., et al. (n.d.). Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved March 17, 2026, from [Link]

  • Zhang, L., et al. (2015). Determination of related substances in (E)-4-2-(4-chlorophenoxy)-2-methylpanoyloxy-3-methoxyphenyl acrylic acid by HPLC. Chinese Journal of New Drugs.
  • Patsias, J., et al. (2002). Analysis of phenoxyalkanoic acid herbicides and their phenolic conversion products in soil by microwave assisted solvent extraction and subsequent analysis of extracts by on-line solid-phase extraction-liquid chromatography.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved March 17, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved March 17, 2026, from [Link]

  • International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved March 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem. Retrieved March 17, 2026, from [Link]

  • Ibáñez, M., et al. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry.
  • NextSDS. (n.d.). 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • Riemenschneider, W., et al. (n.d.). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. Google Patents.
  • Turguła, A., et al. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Journal of Molecular Liquids, 329, 115545.
  • Al-Absi, R. S., et al. (2021). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. RSC Advances, 11(32), 19659-19671.
  • McCrudden, E., et al. (2013). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 10(10), 4886-4905.
  • ResearchGate. (n.d.). Application of high-speed counter-current chromatography in separation and purification for alkaloids in natural products. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2025, August 5). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Retrieved March 17, 2026, from [Link]

  • Hossain, M. B., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(5), 1088.
  • Goodall, D. M., et al. (1993). Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector.
  • Turguła, A., et al. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Journal of Molecular Liquids, 329, 115545.
  • Wikipedia. (n.d.). Mecoprop. Retrieved March 17, 2026, from [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved March 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic Acid

Introduction 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is a carboxylic acid derivative structurally related to the phenoxy herbicide class, which includes compounds like Mecoprop (MCPP) and MCPA.[1][2] Whether...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is a carboxylic acid derivative structurally related to the phenoxy herbicide class, which includes compounds like Mecoprop (MCPP) and MCPA.[1][2] Whether this molecule is a novel active pharmaceutical ingredient (API), a related substance, a metabolite, or a new agrochemical candidate, the development of robust, reliable, and validated analytical methods is a cornerstone of regulatory acceptance and quality assurance. The purpose of an analytical method validation is to demonstrate, through rigorous scientific evidence, that a method is "suitable for its intended purpose."[3][4]

This guide provides a comprehensive comparison of analytical strategies for the characterization and quantification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. We will delve into the causality behind experimental choices, compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide a framework for validation grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]

Section 1: A Comparative Overview of Core Analytical Techniques

The choice of an analytical technique is fundamentally driven by the analytical objective. For a molecule like 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, the primary considerations are whether the goal is potency determination (assay), impurity profiling, or enantiomeric purity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical and chemical quality control. Its prevalence is due to its robustness, cost-effectiveness, and excellent quantitative performance for analyzing the primary component of a sample.

  • Principle of Operation : The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[7] The molecule's phenoxy group contains a chromophore that absorbs ultraviolet (UV) light, allowing for detection and quantification.

  • Causality of Use : This method is ideal for assay and content uniformity testing , where the analyte is present at high concentrations (typically 80-120% of the nominal concentration).[4][8] The required sensitivity is well within the capabilities of a standard UV detector.

  • Limitations : HPLC-UV may lack the sensitivity required for trace-level impurity analysis and the specificity to distinguish between co-eluting compounds with similar UV spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it the gold standard for trace-level analysis.

  • Principle of Operation : After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization), and a specific precursor ion (matching the molecule's mass) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification.[9] This two-stage mass filtering provides exceptional specificity.

  • Causality of Use : This is the method of choice for impurity quantification, stability studies, and bioanalysis . Its ability to achieve extremely low limits of detection (LOD) and quantification (LOQ) is essential for controlling potentially toxic impurities and for measuring drug concentrations in biological matrices.[10][11][12]

  • Limitations : The instrumentation is more expensive and complex than HPLC-UV. Matrix effects can also influence ionization efficiency, requiring careful method development.[10]

Chiral Chromatography

The presence of a stereocenter at the second carbon of the propanoic acid chain means the molecule exists as a pair of enantiomers. Since enantiomers often have different pharmacological or herbicidal activities, their separation and quantification are critical.[13][14]

  • Principle of Operation : Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15][16] This can be performed using HPLC or Supercritical Fluid Chromatography (SFC).

  • Causality of Use : Regulatory agencies require the control of enantiomeric purity for chiral active substances. A validated chiral method is non-negotiable for ensuring the safety and efficacy profile of the final product.[13]

Section 2: The Validation Framework: Adhering to ICH Q2(R1)

A validated analytical method provides documented proof of its reliability. The ICH Q2(R1) guideline provides a harmonized framework for performing this validation.[3][5][8]

Method_Validation_Workflow Figure 1: Analytical Method Validation Workflow Dev Method Development PreVal Pre-Validation (System Suitability) Dev->PreVal Optimization Val Formal Validation (ICH Q2(R1) Parameters) PreVal->Val Feasibility Check Transfer Method Transfer (If necessary) Val->Transfer Validation Report Routine Routine Use & Lifecycle Management Transfer->Routine Transfer Protocol Routine->Dev Re-validation Trigger

Caption: Figure 1: A generalized workflow for analytical method validation.

The core validation parameters are detailed below, with explanations of their purpose and experimental design.

Validation Parameters
ParameterPurposeExperimental ApproachAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[4]Analyze blank matrix, spiked samples, and force-degraded samples. For HPLC-UV, assess peak purity using a Diode Array Detector. For LC-MS/MS, monitor multiple specific ion transitions.Analyte peak is well-resolved from other peaks (Resolution > 2.0). No significant interference at the analyte's retention time in blank. Peak purity index > 0.99.[17]
Linearity To demonstrate a proportional relationship between analyte concentration and the method's response over a defined range.Analyze a minimum of five concentrations across the specified range. Plot response vs. concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.[7][18]
Range The concentration interval over which the method is shown to be precise, accurate, and linear.[4]Confirmed by the successful validation of linearity, accuracy, and precision studies.For Assay: 80% to 120% of the test concentration. For Impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit.[8][17]
Accuracy The closeness of the test results to the true value. Assessed using a recovery study.Analyze samples of a known concentration (e.g., spiked matrix) at a minimum of three levels across the range (e.g., 80%, 100%, 120%).Mean recovery typically between 98.0% and 102.0% for assay; may be wider (e.g., 90-110%) for low-level impurities.[19]
Precision The degree of scatter between a series of measurements from the same homogeneous sample.Repeatability (Intra-assay): Minimum of 6 determinations at 100% concentration or 9 determinations across the range.[4] Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0% for assay. RSD ≤ 10% for trace impurity analysis.[9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically S/N of 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve.Not a required parameter for assay methods but crucial for impurity limit tests.[17]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically S/N of 10:1) or by establishing the concentration at which precision (RSD) and accuracy meet requirements.Essential for impurity quantification methods.[9][17]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and mobile phase organic composition (±2% absolute).[8]System suitability parameters (e.g., resolution, tailing factor) must remain within acceptance criteria. Assay results should not be significantly impacted.
System Suitability A series of tests to ensure the chromatographic system is performing adequately for the analysis.[8]Performed before each analytical run by injecting a standard solution.Parameters include: Resolution (>2.0), Tailing Factor (≤2.0), and RSD of replicate injections (<1.0%).

Section 3: Comparative Performance and Method Selection Strategy

The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical question being asked. The following table summarizes their typical performance characteristics for the analysis of a phenoxypropanoic acid derivative.

Comparative Performance Data

ParameterHPLC-UVLC-MS/MSRationale / Causality
Primary Application Assay, Content UniformityImpurity Quantification, Trace AnalysisHPLC-UV is robust for high-concentration analytes. LC-MS/MS provides the necessary sensitivity and selectivity for low-concentration components.[10][20]
Specificity Good (with PDA)ExcellentMass spectrometry provides an orthogonal detection mechanism based on mass-to-charge ratio, which is far more specific than UV absorbance.[9]
Typical LOQ ~0.1 - 1.0 µg/mL~0.01 - 1 ng/mLThe detector sensitivity of MS is several orders of magnitude greater than UV.[11][12]
Linear Range ~2-3 orders of magnitude~3-5 orders of magnitudeMS detectors generally offer a wider dynamic range.
Robustness HighModerate to HighMS source conditions can be sensitive to matrix and mobile phase changes, requiring more careful control.
Cost & Complexity LowHighInstrumentation and maintenance costs for LC-MS/MS are significantly higher.

digraph "Method_Selection_Logic" {
graph [rankdir="TB", splines=true, size="7.6,10!", label="Figure 2: Decision Tree for Method Selection", labelloc=b, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [color="#5F6368", arrowhead=normal, fontname="Arial", fontsize=10];

// Node styles start_node [label="What is the Analytical Goal?", fillcolor="#FBBC05", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; result_node [shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Structure start_node -> decision_node1 [label="Define Purpose"]; decision_node1 [label="Assay or Impurity?"];

decision_node1 -> result_hplc [label="Assay / Potency\n(>0.1% Level)"]; result_hplc [label="Select HPLC-UV"];

decision_node1 -> result_lcms [label="Impurity / Trace\n(<0.1% Level)"]; result_lcms [label="Select LC-MS/MS"];

start_node -> decision_node2 [label="Consider Stereochemistry"]; decision_node2 [label="Is the molecule\na racemate?"];

decision_node2 -> result_chiral [label="Yes"]; result_chiral [label="Select Chiral HPLC\nor Chiral SFC"];

decision_node2 -> decision_node1 [label="No (or achiral)"]; }

Caption: Figure 2: A logic diagram for selecting the appropriate analytical technique.

Section 4: Exemplar Protocol: Validation of an HPLC-UV Assay Method

This section provides a detailed, step-by-step methodology for the validation of a reversed-phase HPLC method for the assay of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid.

Chromatographic Conditions
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer pH 3.0 (50:50 v/v)[7]

    • Causality: A buffered mobile phase at a low pH is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm[18]

  • Injection Volume: 10 µL

  • Standard Concentration: 100 µg/mL in mobile phase

Validation Experiments
  • System Suitability:

    • Inject the 100 µg/mL standard solution five times.

    • Calculate the RSD of the peak areas (Criteria: ≤ 1.0%).

    • Determine the tailing factor (Criteria: ≤ 2.0).

  • Specificity:

    • Inject a diluent blank to show no interference.

    • Prepare a solution of the API and expose it to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.

    • Analyze the stressed samples to ensure the main peak is resolved from all degradant peaks (Resolution > 2.0).

  • Linearity:

    • Prepare standards at 50, 75, 100, 125, and 150 µg/mL (corresponding to 50-150% of the target concentration).

    • Inject each in triplicate.

    • Plot the average peak area vs. concentration and calculate the regression line and r².

  • Accuracy & Range:

    • Prepare a placebo (matrix without API). Spike the placebo at 80%, 100%, and 120% of the target concentration (80, 100, and 120 µg/mL).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample. The successful completion of this test across the 80-120% range confirms the method's range.[4]

  • Precision:

    • Repeatability: Prepare six individual samples at 100% of the target concentration (100 µg/mL) and analyze. Calculate the RSD of the results.

    • Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system. The results from both studies are statistically compared.

  • Robustness:

    • Analyze the 100 µg/mL standard while making small, deliberate changes to the method:

      • Mobile Phase pH: 2.8 and 3.2

      • Column Temperature: 25°C and 35°C

      • Flow Rate: 0.9 mL/min and 1.1 mL/min

    • Verify that system suitability criteria are still met in all conditions.

Conclusion

The validation of an analytical method for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is a systematic process that ensures data integrity and regulatory compliance. The selection between robust HPLC-UV for assay and highly sensitive LC-MS/MS for trace analysis is dictated by the specific "intended purpose" of the method. For chiral molecules, enantiomeric separation is an additional, critical requirement. By adhering to the principles outlined in the ICH Q2(R1) guideline and grounding experimental choices in sound scientific causality, researchers can develop and validate methods that are accurate, precise, and fit for purpose, underpinning the entire lifecycle of a product from development to quality control.

References

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • ACS Publications. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI+/ESI– LC-MS/MS. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubMed. Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • PubMed. Phenoxycarboxylic acid herbicides in environment: Recent updates on pretreatment and analysis methods. Available from: [Link]

  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Available from: [Link]

  • ResearchGate. Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • American Laboratory. Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Available from: [Link]

  • Sci-Hub. Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector. Available from: [Link]

  • Global Science and Technology Press. Determination of related substances in (E)-4-2-(4-chlorophenoxy)-2-methylpanoyloxy-3-methoxyphenyl acrylic acid by HPLC. Available from: [Link]

  • Wikipedia. Mecoprop. Available from: [Link]

  • PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Available from: [Link]

  • National Center for Biotechnology Information. Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices. Available from: [Link]

  • Royal Society of Chemistry. Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • ResearchGate. Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography.... Available from: [Link]

  • ScienceDirect. Journal of Chromatography A. Available from: [Link]

  • PubMed. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. Available from: [Link]

  • SciELO. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]

  • National Institute of Standards and Technology. Mecoprop. Available from: [Link]

  • Academia.edu. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • Wikipedia. MCPA. Available from: [Link]

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Comparative

Topic: A Comparative Analysis of Herbicidal Activity: The Benchmark Herbicide MCPA versus its Novel Analog 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

An In-Depth Comparative Guide for Researchers Abstract The phenoxyacetic acid herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) has been a cornerstone of selective broadleaf weed control for over seven decades.[1] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Researchers

Abstract

The phenoxyacetic acid herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) has been a cornerstone of selective broadleaf weed control for over seven decades.[1] Its mechanism as a synthetic auxin is well-characterized, providing a robust benchmark for the development of new herbicidal compounds. This guide introduces a novel structural analog, 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, which features a distinct methoxy-substituted propanoic acid side chain. As direct comparative experimental data for this novel compound is not available in current literature, this document provides a comprehensive theoretical and practical framework for its evaluation against MCPA. We will dissect the structure-activity relationships, detail the underlying mechanism of action, and present a rigorous, self-validating experimental protocol for a head-to-head comparison of herbicidal efficacy. This guide is designed to equip researchers with the foundational knowledge and methodological tools necessary to assess the potential of this and similar novel chemical entities.

Introduction

First introduced in 1945, MCPA is a selective, post-emergence herbicide widely used in agriculture to control broadleaf weeds in cereal crops and pastures.[1] It belongs to the family of synthetic auxin herbicides, which function by mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2] At herbicidal concentrations, these synthetic mimics overload the plant's natural hormonal pathways, leading to uncontrolled and disorganized growth, which ultimately results in the death of susceptible species, primarily dicotyledons.[1][3]

The enduring success of MCPA and its relatives, like 2,4-D and mecoprop (MCPP), has inspired continuous research into new derivatives to enhance efficacy, broaden the weed control spectrum, or improve environmental profiles.[4][5] In this context, we examine the compound 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. This molecule retains the core 4-chloro-2-methylphenoxy structure of MCPA but replaces the acetic acid side chain with a more complex 3-methoxypropanoic acid moiety. This structural modification is significant and presents a compelling case for investigation. The objective of this guide is to establish a clear, scientifically-grounded framework for comparing the herbicidal potential of this novel analog directly against the established benchmark, MCPA.

Section 1: Molecular Profile and Structure-Activity Relationship (SAR) Analysis

The biological activity of a synthetic auxin is intrinsically linked to its chemical structure. The precise shape and electronic properties of the molecule dictate its ability to bind to auxin receptors and be absorbed and translocated within the plant.

Chemical Structures:

  • MCPA (2-methyl-4-chlorophenoxyacetic acid): Features a simple carboxymethyl (-O-CH₂-COOH) group attached to the phenoxy ring.

  • 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid: Features a carboxyethyl group with a methoxy (-OCH₃) substitution at the beta-position relative to the ether linkage.

PropertyMCPA2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid
Chemical Formula C₉H₉ClO₃C₁₁H₁₃ClO₄
Molar Mass 200.62 g/mol [1]244.67 g/mol
Appearance White to light brown solid[1]To be determined experimentally
Water Solubility 825 mg/L (acid form)[1]To be determined experimentally
pKa ~3.07[6]Predicted to be similar to other carboxylic acids (~3-5)
Hypothesized Impact of the 3-Methoxypropanoic Acid Side Chain

The modification of the carboxylic acid side chain is a critical area of herbicide design. The change from an acetic acid (MCPA) to a propanoic acid side chain is known to influence activity. For example, mecoprop (MCPP), an analog of MCPA with a 2-propanoic acid side chain, is also a potent herbicide.[7][8] The addition of the methoxy group in the novel compound introduces several new factors:

  • Stereochemistry: The carbon bearing the carboxylic acid group is chiral, meaning the compound will exist as a mixture of enantiomers. It is well-established for phenoxypropionic herbicides like mecoprop that only one enantiomer, typically the (R)-enantiomer, possesses significant herbicidal activity.[7] This necessitates either a stereoselective synthesis or a chiral separation to evaluate the active isomer.

  • Receptor Binding: The ultimate herbicidal action begins with the binding of the molecule to the TIR1/AFB family of F-box protein auxin receptors.[9][10][11] The size, shape, and polarity of the side chain are crucial for fitting into the receptor's binding pocket. The bulkier, more polar methoxy-substituted chain of the novel compound could either enhance or hinder this binding affinity compared to MCPA. Studies have shown that even subtle differences between phenoxy herbicides can lead to significant differences in binding to various receptor types (e.g., TIR1 vs. AFB5).[9]

  • Uptake and Translocation: The physicochemical properties governed by the side chain, such as lipophilicity (LogP) and polarity, affect how the herbicide penetrates the waxy leaf cuticle and moves through the plant's vascular system (phloem). The added methoxy group may alter the molecule's solubility and transport characteristics, potentially affecting the concentration that reaches the target meristematic tissues.

Section 2: Mechanism of Action: The Synthetic Auxin Pathway

Both MCPA and its novel analog are presumed to act via the same fundamental mechanism: disruption of auxin homeostasis.

Synthetic auxins like MCPA bind to the TIR1/AFB receptor complex, which then targets Aux/IAA repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[12] The degradation of these repressors liberates Auxin Response Factors (ARFs), transcription factors that activate the expression of auxin-responsive genes.[12] At herbicidal doses, this process becomes unregulated, leading to a cascade of downstream effects:

  • Massive Gene Expression: Uncontrolled expression of genes involved in cell growth and division.

  • Ethylene Production: A surge in ethylene synthesis, a plant stress hormone.

  • Abscisic Acid (ABA) Accumulation: Increased levels of ABA, leading to stomatal closure and oxidative stress.

  • Uncontrolled Growth: This hormonal chaos results in epinasty (twisting and curling of stems and leaves), callus formation, disruption of vascular tissues, and ultimately, plant death.[3]

Diagram: The Synthetic Auxin Herbicide Signaling Pathway

Auxin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., MCPA) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets Proteasome 26S Proteasome Receptor->Proteasome Sends for Degradation ARF_inactive ARF (Inactive) AuxIAA->ARF_inactive Represses AuxIAA->Proteasome ARF_active ARF (Active) ARF_inactive->ARF_active Repressor Degraded, ARF is Activated DNA Auxin Response Element (DNA) ARF_active->DNA Binds to Gene_Exp Uncontrolled Gene Expression DNA->Gene_Exp Activates Epinasty Epinasty Gene_Exp->Epinasty Cell_Death Cell Death Gene_Exp->Cell_Death Callus Callus Growth Gene_Exp->Callus Workflow start Start: Seed Sowing (Test & Crop Species) growth Plant Growth (4-6 Leaf Stage) start->growth prep Prepare Herbicide Solutions (MCPA vs. Novel Compound) - Dose Range - Controls (Negative/Positive) growth->prep application Calibrated Spray Application prep->application incubation Incubation in Greenhouse (21 Days) application->incubation assessment Data Collection incubation->assessment visual Visual Injury Scoring (7, 14, 21 DAT) biomass Above-Ground Biomass (21 DAT) analysis Data Analysis (Dose-Response Curves, GR50) assessment->analysis end End: Compare Efficacy and Selectivity analysis->end

Caption: Workflow for comparative herbicide efficacy testing.

Section 4: Data Analysis and Interpretation

The primary output of the bioassay is a set of dose-response data. The dry biomass data is the most objective measure of herbicidal effect.

  • Calculate Percent Growth Reduction: For each replicate, express the dry weight as a percentage of the average dry weight of the negative control group: Growth Reduction (%) = 100 - [(Treated Plant Weight / Average Control Weight) x 100]

  • Dose-Response Modeling: Plot the percent growth reduction against the logarithm of the herbicide dose. Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model). This curve visualizes the relationship between dose and effect.

  • Determine Key Metrics: From the fitted curve, calculate the GR₅₀ value (also known as ED₅₀ or I₅₀). The GR₅₀ is the dose of the herbicide required to reduce plant growth by 50%. It is the single most important metric for comparing the potency of the two compounds. A lower GR₅₀ value indicates higher herbicidal activity.

Template for Data Presentation
CompoundTest SpeciesGR₅₀ (g a.i./ha)95% Confidence Interval
MCPA Chenopodium albumValue from modelLower - Upper
Hordeum vulgareValue from modelLower - Upper
Novel Analog Chenopodium albumValue from modelLower - Upper
Hordeum vulgareValue from modelLower - Upper

The ratio of the GR₅₀ for the crop species to the GR₅₀ for the weed species provides a Selectivity Index . A higher index indicates greater crop safety.

Conclusion

This guide establishes a robust framework for comparing the herbicidal activity of the well-known herbicide MCPA with its novel structural analog, 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. While MCPA serves as the definitive benchmark, the herbicidal potential of the novel compound remains an open scientific question. The introduction of a methoxy-substituted propanoic acid side chain could significantly alter its interaction with auxin receptors and its behavior within the plant, potentially leading to increased or decreased efficacy.

The detailed experimental and analytical protocols provided herein offer a clear and reliable pathway for researchers to conduct a direct, quantitative comparison. By meticulously following this framework, scientists can determine the GR₅₀ and selectivity of this new molecule, thereby contributing valuable data to the ongoing search for innovative and effective weed management solutions.

References

  • MCPA - Wikipedia. [Link]

  • MCPA: The Science Behind Effective Weed Control. [Link]

  • Todd, B. G., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1315. [Link]

  • JMPR (2012). MCPA (257). Food and Agriculture Organization of the United Nations. [Link]

  • Kirkwood, R. C., & McKay, I. (1982). Factors influencing the herbicidal efficiency of MCPA and MCPB in three species of microalgae. Weed Research, 22(5), 255-261. [Link]

  • Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. [Link]

  • Todd, B. G., et al. (2022). The differential binding and biological efficacy of auxin herbicides. PubMed. [Link]

  • Groszmann, M., et al. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(21-22), 5837-5849. [Link]

  • Aicklen, C., et al. (2025). Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii. Weed Science, 1-27. [Link]

  • Hayden, C. A., et al. (2017). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 31(1), 114-123. [Link]

  • Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106. [Link]

  • Wang, Z., et al. (2011). Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(2), 1-17. [Link]

  • Mecoprop - Wikipedia. [Link]

  • Gao, Y., et al. (2021). Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets. Green Chemistry, 23(12), 4560-4566. [Link]

  • Callahan, C. L., et al. (2017). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. International Journal of Environmental Research and Public Health, 14(4), 403. [Link]

  • Mecoprop. [Link]

  • Syguda, A., et al. (2020). Double-Action Herbicidal Ionic Liquids Based on Dicamba Esterquats with 4-CPA, 2,4-D, MCPA, MCPP, and Clopyralid Anions. ACS Sustainable Chemistry & Engineering, 8(36), 13768-13778. [Link]

  • Ciarka, K., et al. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Chemical Papers, 75(12), 6479-6488. [Link]

  • Zhang, Z., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 29(18), 4381. [Link]

  • Pernak, J., et al. (2016). Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion. RSC Advances, 6(9), 7330-7338. [Link]

  • Grobela, M. (2018). HLs vs. MCPA: Which is Better for the Uptake of Ca, Mg, and Fe by Hordeum vulgare L. Polish Journal of Environmental Studies, 27(6), 2509-2516. [Link]

  • Alan Wood's Web site. mecoprop-P data sheet. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2023). Toxicant default guideline values for aquatic ecosystem protection: 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. [Link]

  • Mierzejewska, E., et al. (2022). The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) on Soil, Rhizosphere, and Plant Endosphere Microbiome. Frontiers in Microbiology, 13, 891636. [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

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Validation

Comparative Toxicity and Toxicokinetic Profiling: 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid vs. Mecoprop

Introduction & Structural Rationale Phenoxyalkanoic acid derivatives are foundational to modern agrochemistry, primarily functioning as selective systemic herbicides that mimic plant auxins. Mecoprop (2-(4-chloro-2-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Phenoxyalkanoic acid derivatives are foundational to modern agrochemistry, primarily functioning as selective systemic herbicides that mimic plant auxins. Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid, or MCPP) is a benchmark compound within this class, extensively studied for its environmental persistence and mammalian toxicity[1]. However, the synthesis of novel structural analogs, such as 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (hereafter referred to as 3-methoxy-MCPP), necessitates rigorous comparative toxicity assessments[2].

The structural divergence between these two molecules lies in the addition of a methoxy (–OCH₃) group at the C3 position of the propanoic acid side chain in 3-methoxy-MCPP. As an Application Scientist, analyzing this modification is critical: the bulky, electron-donating methoxy group fundamentally alters the molecule's topological polar surface area (TPSA), steric hindrance, and lipophilicity. These physicochemical shifts directly dictate the compound's toxicodynamic interactions, potentially altering its binding affinity to renal transporters and its susceptibility to hepatic cytochrome P450 (CYP)-mediated clearance.

Comparative Toxicity Profiles

Mecoprop exhibits a well-documented toxicity profile characterized by moderate acute oral toxicity and severe eye irritancy[3]. In mammalian models, the primary chronic target organ is the kidney, driven by the saturation of active renal clearance mechanisms[3]. Conversely, preliminary hazard classifications for 3-methoxy-MCPP indicate a broader spectrum of acute toxicity across multiple exposure routes, likely due to altered membrane permeability facilitated by the methoxy substitution[2].

Furthermore, environmental toxicity studies utilizing Daphnia magna and Aliivibrio fischeri (Microtox assays) have demonstrated that mecoprop-containing formulations are highly toxic to aquatic ecosystems[4]. The attenuation and degradation of these compounds in the subsurface are heavily dependent on their organic carbon-water partition coefficients ( KOC​ )[5].

Table 1: Quantitative Toxicity and Physicochemical Comparison
ParameterMecoprop (MCPP)3-Methoxy-MCPP
CAS Number 93-65-21505803-98-4
Molecular Weight 214.65 g/mol 244.67 g/mol
Acute Oral Toxicity (Rat) LD50 = 1166 mg/kg bw[1]Acute Tox. 4 (H302)[2]
Dermal/Inhalation Toxicity Low acute toxicity[3]Acute Tox. 4 (H312, H332)[2]
Irritation/Corrosion Eye Dam. 1 (H318)[3]Skin Irrit. 2 (H315)[2]
Chronic NOAEL (Rat) 1.0 mg/kg bw/day (kidney)[3]Data pending experimental validation
Primary Target Organ Kidney (Proximal Tubules)Systemic / Hepatic (Predicted)

Mechanistic Pathways of Toxicity

The toxicity of phenoxy herbicides in non-target mammalian systems is not related to auxin mimicry, but rather to cellular oxidative stress and the disruption of mitochondrial bioenergetics. Mecoprop is actively secreted into the urine via Organic Anion Transporters (OAT1 and OAT3)[3]. When these transporters are saturated, the resulting systemic accumulation leads to renal hypertrophy and toxicity.

For 3-methoxy-MCPP, the C3-methoxy group likely introduces steric hindrance that impedes rapid OAT-mediated clearance, forcing a shift toward hepatic Phase I metabolism. This alternate pathway can generate reactive intermediate metabolites, explaining the broader acute toxicity profile (oral, dermal, and inhalation) observed in its hazard classification[2].

Pathway MCPP Mecoprop (MCPP) OAT Renal OAT1/OAT3 Transporters MCPP->OAT High Affinity MethoxyMCPP 3-Methoxy-MCPP CYP Hepatic CYP450 Metabolism MethoxyMCPP->CYP Steric Hindrance to OAT SystemicTox Systemic Toxicity (Acute Tox. 4) MethoxyMCPP->SystemicTox Broad Exposure Routes KidneyTox Renal Toxicity / Oxidative Stress OAT->KidneyTox Transporter Saturation CYP->SystemicTox Reactive Metabolites

Caption: Divergent toxicokinetic pathways: Mecoprop relies on renal clearance, whereas 3-methoxy-MCPP shifts toward hepatic metabolism.

Experimental Workflows for Toxicity Assessment

To objectively validate the theoretical differences in toxicity between mecoprop and 3-methoxy-MCPP, the following self-validating experimental protocols must be executed. These methodologies are designed with built-in causality checks and internal controls to ensure rigorous scientific integrity.

Protocol 1: In Vitro Hepatotoxicity and Metabolic Clearance (HepG2 Model)

Rationale: Because the methoxy substitution is predicted to shift clearance from the kidneys to the liver, assessing CYP450-mediated metabolism and subsequent cytotoxicity is critical.

  • Step 1 (Cell Culture) : Seed human hepatocellular carcinoma (HepG2) cells at 1×104 cells/well in 96-well plates using DMEM (10% FBS). Incubate for 24h at 37°C, 5% CO₂.

  • Step 2 (Dosing & Self-Validation) : Prepare equimolar serial dilutions (0.1 µM to 1000 µM) of both compounds in DMSO. Crucial causality check: Maintain final DMSO concentrations below 0.1% to prevent solvent-induced baseline toxicity. Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).

  • Step 3 (Viability Assay) : After 48h exposure, perform an MTT assay. Solubilize the formazan crystals and read absorbance at 570 nm to calculate precise IC₅₀ values.

  • Step 4 (Metabolic Stability via LC-MS/MS) : Incubate 1 µM of each compound with human liver microsomes (HLM) and an NADPH regenerating system. To make the system self-validating, spike all samples with an internal standard (e.g., isotope-labeled MCPP-d3) prior to extraction. This accounts for matrix effects and extraction recovery variations. Analyze via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

Protocol 2: Acute Aquatic Toxicity (Daphnia magna OECD 202)

Rationale: Environmental risk assessments rely heavily on aquatic invertebrate models. Phenoxy herbicides are known to be highly toxic to these ecosystems[4].

  • Step 1 (Organism Selection) : Isolate neonate Daphnia magna (<24h old) from a healthy, synchronized laboratory culture.

  • Step 2 (Exposure Setup) : Prepare test concentrations (1, 10, 50, 100, 200 mg/L) in ISO standard reconstituted water. Place 5 daphnids per vessel with 4 replicates per concentration.

  • Step 3 (Validation Controls) : Run a concurrent negative control (ISO water only) to ensure baseline survival >90%, and a positive control (Potassium dichromate) to validate the sensitivity of the specific Daphnia batch.

  • Step 4 (Endpoint Analysis) : Assess immobility at 24h and 48h. Calculate the 48h EC₅₀ using Probit analysis to directly compare the ecotoxicity of the two analogs.

Workflow Start Compound Preparation (Equimolar Solutions + Internal Standards) InVitro In Vitro Assays (HepG2 & HLM) Start->InVitro InVivo In Vivo Assays (Daphnia magna) Start->InVivo MTT MTT Viability Assay (IC50 Determination) InVitro->MTT LCMS LC-MS/MS (Metabolic Clearance) InVitro->LCMS OECD OECD 202 Protocol (48h EC50) InVivo->OECD Data Comparative Toxicity Profiling & Risk Assessment MTT->Data LCMS->Data OECD->Data

Caption: Self-validating experimental workflow combining in vitro metabolic clearance and in vivo ecotoxicity.

Conclusion

While mecoprop remains a well-characterized standard in the phenoxy herbicide class, the structural modification present in 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid introduces significant shifts in its hazard profile. The addition of the C3-methoxy group likely alters the compound's toxicokinetics, shifting the burden from renal clearance to hepatic metabolism, which is reflected in its broader acute toxicity classifications (oral, dermal, inhalation). Executing the outlined self-validating protocols will provide the definitive experimental data required by drug development professionals and agrochemical researchers to safely manage and regulate these compounds.

References

  • NextSDS. "2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid — Chemical Substance Information." 2

  • European Commission. "Mecoprop - European Commission." (April 14, 2003). 1

  • Journal of Ecological Engineering. "Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides." (January 29, 2024). 4

  • PMC / EFSA Journal. "Peer review of the pesticide risk assessment of the active substance mecoprop‐P." (May 18, 2017). 3

  • GOV.UK. "Attenuation of mecoprop in the subsurface." 5

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Comparative

A Comparative Benchmarking Guide to a Novel Synthetic Auxin: 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic Acid

Executive Summary The discovery and characterization of novel synthetic auxins are paramount for advancing agricultural and horticultural practices. These molecules offer the potential for enhanced stability, selectivity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and characterization of novel synthetic auxins are paramount for advancing agricultural and horticultural practices. These molecules offer the potential for enhanced stability, selectivity, and efficacy compared to naturally occurring auxins. This guide provides a comprehensive framework for benchmarking the physiological and molecular activity of a novel test compound, 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (hereafter referred to as CMPA), against established natural and synthetic auxins: Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). We present a suite of validated bioassays, from classic physiological assessments to modern molecular reporter systems, to construct a robust performance profile for CMPA. The methodologies are detailed with an emphasis on the scientific rationale behind experimental design, ensuring both technical accuracy and practical applicability for researchers in plant science and chemical biology.

Introduction: The Rationale for Novel Auxin Development

Auxins are a class of plant hormones that orchestrate a vast array of developmental processes, including cell elongation, division, and differentiation.[1][2] The primary native auxin, Indole-3-acetic acid (IAA), is a powerful regulator but is susceptible to metabolic degradation, limiting its field applicability.[3][4] This has driven the development of synthetic auxins like NAA and 2,4-D, which exhibit greater stability and are widely used as rooting agents, fruit-setting compounds, and selective herbicides.[5][6][7]

The quest for new synthetic auxins is driven by the need for compounds with improved properties, such as:

  • Enhanced Target Specificity: To minimize off-target effects on non-target crops or ecosystems.

  • Optimal Bioavailability and Stability: Ensuring consistent performance under diverse environmental conditions.

  • Novel Modes of Action or Efficacy: Targeting specific developmental pathways for unique agricultural outcomes.

This guide uses the hypothetical compound CMPA as a case study to demonstrate a rigorous, multi-tiered benchmarking strategy against the natural auxin IAA and the widely-used synthetic auxins NAA and 2,4-D .[8]

The Molecular Basis of Auxin Perception and Signaling

To effectively benchmark a new compound, it is crucial to understand the mechanism it aims to modulate. The canonical auxin signaling pathway provides the molecular foundation for our assays. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate auxin-responsive genes.[1][9]

When auxin is present, it acts as a 'molecular glue', facilitating the interaction between Aux/IAA repressors and the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[8] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[10] The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate or repress the transcription of downstream genes that drive physiological responses like cell elongation.[8][10][11]

AuxinSignalingPathway cluster_nucleus Nucleus cluster_low Low Auxin cluster_high High Auxin AUXIN Auxin TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) AUXIN->TIR1_AFB Binds & Activates Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses ARF_active Active ARF AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Gene_Expression Target Gene Expression AuxRE->Gene_Expression ARF_active->AuxRE Activates

Caption: The canonical TIR1/AFB auxin signaling pathway in the nucleus.

Benchmarking Methodologies: A Multi-Assay Approach

A single assay is insufficient to fully characterize a novel auxin. We advocate for a tiered approach that evaluates the compound's effect at physiological, cellular, and molecular levels.

ExperimentalWorkflow Prep Compound Preparation (CMPA, IAA, NAA, 2,4-D) Serial Dilutions Assay_Root Assay 1: Arabidopsis Root Elongation Prep->Assay_Root Assay_Coleoptile Assay 2: Avena Coleoptile Elongation Prep->Assay_Coleoptile Assay_GUS Assay 3: DR5::GUS Reporter Expression Prep->Assay_GUS Data_Acq Data Acquisition (Image Analysis, Microscopy) Assay_Root->Data_Acq Assay_Coleoptile->Data_Acq Assay_GUS->Data_Acq Analysis Data Analysis (Dose-Response Curves, IC50/EC50) Data_Acq->Analysis Comparison Comparative Performance Profile Analysis->Comparison

Caption: General experimental workflow for benchmarking novel auxins.

Assay 1: Arabidopsis thaliana Root Elongation Inhibition Assay
  • Principle & Rationale: Auxin exhibits a biphasic dose-response curve for root growth; at supra-optimal concentrations, it strongly inhibits primary root elongation.[12] This assay is a highly sensitive and high-throughput method to determine the relative potency of auxin-like compounds.[3] We use Arabidopsis thaliana due to its rapid life cycle, genetic tractability, and well-characterized development.

  • Experimental Protocol:

    • Sterilization: Surface-sterilize A. thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes, and rinse 5 times with sterile water.

    • Plating Medium: Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Autoclave and cool to ~50°C.

    • Compound Addition: Add the test compounds (CMPA, IAA, NAA, 2,4-D) from sterile stock solutions to the molten agar to achieve final concentrations ranging from 1 nM to 100 µM. A DMSO-only plate serves as the negative control.

    • Plating: Dispense the medium into square petri plates. Once solidified, place 10-15 sterilized seeds in a line on each plate.

    • Stratification & Growth: Seal plates and stratify at 4°C for 2 days in the dark to synchronize germination. Transfer plates to a growth chamber (22°C, 16h light/8h dark photoperiod) and orient them vertically.

    • Data Acquisition: After 7 days, scan the plates at high resolution. Measure the primary root length of each seedling using ImageJ software.

    • Analysis: For each concentration, calculate the mean root length and normalize it to the DMSO control. Plot the normalized root length against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that causes 50% inhibition).

Assay 2: Avena sativa (Oat) Coleoptile Elongation Test
  • Principle & Rationale: This classic bioassay directly measures the ability of a compound to induce cell elongation, a primary function of auxins.[13][14][15] Etiolated (dark-grown) coleoptiles are used because they are highly sensitive to exogenous auxins and are not influenced by light-driven hormonal changes.

  • Experimental Protocol:

    • Seedling Growth: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 3-4 days at 25°C.

    • Coleoptile Excision: Under a dim green safelight (to which the plants are insensitive), harvest coleoptiles. Remove the apical 3 mm tip (the primary source of endogenous auxin) and a 2 mm basal section.[3] Cut a 10 mm sub-apical segment for the assay.

    • Incubation: Randomly distribute the 10 mm segments into vials containing a buffer solution (e.g., 10 mM potassium phosphate, 2% sucrose, pH 6.0) and the test compounds at concentrations ranging from 100 nM to 100 µM. Include a buffer-only control.

    • Measurement: Incubate the vials on a shaker in the dark for 18-24 hours. Measure the final length of each coleoptile segment using a digital caliper or high-resolution scanner.

    • Analysis: Calculate the percent elongation over the initial length for each treatment. Plot the elongation against the log of the compound concentration to determine the optimal concentration and the EC50 value (the concentration that produces 50% of the maximal response).

Assay 3: DR5::GUS Reporter Gene Expression Assay
  • Principle & Rationale: This is a molecular assay to directly quantify the activation of the auxin signaling pathway. It utilizes a transgenic Arabidopsis line containing the GUS (β-glucuronidase) reporter gene driven by the DR5 promoter, a synthetic promoter with multiple ARF-binding Auxin Response Elements (AuxREs).[3] GUS activity is therefore a direct proxy for auxin-induced gene expression.

  • Experimental Protocol:

    • Seedling Growth: Grow sterile Arabidopsis DR5::GUS seedlings in liquid half-strength MS medium for 5-7 days.

    • Treatment: Transfer seedlings into a 24-well plate containing fresh liquid medium supplemented with the test compounds (CMPA, IAA, NAA, 2,4-D) at various concentrations (e.g., 10 nM to 10 µM). Include a DMSO control. Incubate for 6-12 hours.

    • GUS Staining (Qualitative): Submerge seedlings in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). Incubate at 37°C overnight. The presence of auxin activity will result in a blue precipitate.[3]

    • MUG Assay (Quantitative): For quantitative analysis, homogenize treated seedlings in an extraction buffer. Centrifuge to pellet debris. Add the supernatant to an assay buffer containing 4-methylumbelliferyl-β-D-glucuronide (MUG). The GUS enzyme will cleave MUG to produce the fluorescent product 4-methylumbelliferone (4-MU).

    • Measurement: Measure fluorescence using a fluorometer (excitation: 365 nm, emission: 455 nm). Normalize the fluorescence to the total protein concentration of the sample (determined by a Bradford assay).

    • Analysis: Express GUS activity as pmol 4-MU/min/mg protein. Plot the activity against compound concentration to assess the dose-dependent activation of the auxin pathway.

Comparative Performance Analysis: CMPA vs. Standard Auxins

The following tables summarize illustrative data obtained from the described assays. This data is presented to demonstrate the comparative analysis process.

Table 1: Physiological Activity of Test Compounds in Root and Coleoptile Assays

CompoundRoot Inhibition IC50 (nM)Coleoptile Elongation EC50 (µM)Relative Potency (vs. IAA) in Root Assay
IAA (Natural) 35.01.51.00
CMPA (Test) 15.0 0.8 2.33
NAA (Synthetic) 20.51.11.71
2,4-D (Synthetic) 8.00.54.38

Table 2: Molecular Activity of Test Compounds in DR5::GUS Assay

CompoundMax. GUS Activity (Fold change vs. Control)EC50 for GUS Activation (nM)
IAA (Natural) 15x50.0
CMPA (Test) 25x 22.5
NAA (Synthetic) 22x30.0
2,4-D (Synthetic) 35x12.0

Interpretation of Results:

  • Potency: Based on the hypothetical data, CMPA demonstrates significantly higher potency than the natural auxin IAA in all assays. Its IC50 in the root assay (15.0 nM) and EC50 for GUS activation (22.5 nM) are roughly twice as potent. However, it is less potent than the aggressive synthetic auxin 2,4-D.[16]

  • Efficacy: CMPA induces a higher maximal response in the DR5::GUS assay (25x fold change) compared to IAA (15x), suggesting it is a more efficacious activator of the auxin signaling pathway. This could be due to greater stability or a higher affinity for the TIR1/AFB co-receptor complex.

  • Overall Profile: CMPA presents as a potent synthetic auxin, stronger than IAA and NAA but potentially less aggressive than 2,4-D. This profile could make it a candidate for applications requiring strong but controlled auxin activity, such as in advanced rooting formulations or as a growth regulator in tissue culture.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for benchmarking novel synthetic auxins. By integrating physiological and molecular assays, a comprehensive performance profile can be established. Our illustrative analysis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CMPA) positions it as a promising candidate with potency exceeding that of IAA and NAA.

The logical next steps in the validation pipeline for a compound like CMPA would include:

  • Stability Assays: Quantifying its degradation rate in liquid media and in planta compared to IAA.

  • Transport Assays: Determining its capacity to be transported via polar auxin transport systems.

  • Selectivity Studies: Assessing its differential activity in monocot versus dicot species, which is critical for herbicidal applications.[2]

  • Whole-Plant Phenotyping: Evaluating its effects on overall plant architecture, flowering time, and fruit development in greenhouse and field trials.

By following a structured and scientifically-grounded benchmarking process, researchers can efficiently identify and validate new chemical tools to enhance our understanding and manipulation of plant growth.

References

  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress - MDPI. (2024, September 8).
  • Auxin Activity: Past, present, and Future - PMC - NIH. (n.d.).
  • An auxin research odyssey: 1989–2023 - PMC. (n.d.).
  • Auxin - Wikipedia. (n.d.).
  • Auxins: History, Bioassay, Function and Uses - Biology Discussion. (2016, August 18).
  • Auxin Detection Technology - Creative Proteomics. (n.d.).
  • Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology - YouTube. (2024, June 15).
  • Auxin signal transduction pathways. (A) Model of the TRANSPORT... | Download Scientific Diagram - ResearchGate. (n.d.).
  • 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. (2024, March 15).
  • Experimental Studies on Lateral Root Formation in Radish Seedling Roots: II. Analysis of the Dose-Response to Exogenous Auxin - PubMed. (n.d.).
  • Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC. (n.d.).
  • 4.4.1: Auxin - Biology LibreTexts. (2025, July 28).
  • Plant biostimulants as natural alternatives to synthetic auxins in strawberry production: physiological and metabolic insights - Frontiers. (2024, January 8).
  • Auxin signaling pathway (animation) - YouTube. (2021, August 23).
  • Indole-3-acetic acid - Wikipedia. (n.d.).
  • What is 1-Naphthaleneacetic acid used for - Knowledge - Bloom Tech. (2023, April 4).
  • Identification of auxins by a chemical genomics approach | Journal of Experimental Botany. (2008, May 31).
  • Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology - PMC. (2025, August 4).
  • Auxins: What are they used for? - Ficosterra. (2024, June 13).
  • Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - MDPI. (2023, August 12).
  • What Is Indole-3-Acetic Acid (IAA)? - Herbicide, Insecticide, Fungicide - POMAIS. (2025, December 30).
  • Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development. (2022, October 18).
  • How to use NAA Naphthalene Acetic Acid on Fruit Tree - Knowledge. (2019, July 24).
  • Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings - MDPI. (2025, October 28).
  • 4.2: Plant Hormones - Biology LibreTexts. (2022, July 27).
  • Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,... - ResearchGate. (n.d.).
  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress - PMC. (2024, September 8).
  • Comparative analysis of exogenously applied synthetic auxin for fruit drop management and quality enhancement in date palm - PMC. (2025, November 6).
  • What Makes Naphthaleneacetic Acid (NAA) a Versatile Plant Growth Regulator? (2025, April 25).
  • Synthetic Auxins | Herbicide Symptoms - UC Agriculture and Natural Resources. (n.d.).
  • Auxin signal transduction | Essays in Biochemistry - Portland Press. (2015, September 15).
  • The functions and usage of Naphthalene acetic acid (NAA). (2023, June 8).
  • How stuff works: 2,4-D, free radicals and monkeys - Australian Herbicide Resistance Initiative (AHRI). (2016, May 4).
  • 2,4-D - Cultivar Magazine. (2025, May 27).
  • Indole-3-acetic acid – Knowledge and References - Taylor & Francis. (n.d.).
  • Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms - Polish Journal of Environmental Studies. (n.d.).

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Validation

Inter-Laboratory Validation of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic Acid Assays: A Comparative Guide

Target Audience: Analytical Chemists, Pharmacokineticists, and Agrochemical Development Professionals Content Focus: Assay Platform Comparison, Mechanistic Causality, and ICH M10 Compliance Executive Summary & Chemical C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Agrochemical Development Professionals Content Focus: Assay Platform Comparison, Mechanistic Causality, and ICH M10 Compliance

Executive Summary & Chemical Causality

The compound 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (MCMPA, CAS: 1505803-98-4) is a highly polar, specialized phenoxyalkanoic acid derivative[1][2]. Structurally related to legacy herbicides like MCPA and MCPP, MCMPA is increasingly utilized as a versatile small-molecule scaffold in drug discovery and as a biomarker in environmental toxicokinetics[2][3].

Accurate quantification of MCMPA across different laboratories requires overcoming significant analytical hurdles. The molecule features a carboxylic acid moiety (–COOH) and a methoxy ether group, rendering it highly polar, water-soluble, and non-volatile[1][4]. This chemical reality dictates the causality behind assay selection: heating this molecule in a standard Gas Chromatography (GC) inlet without prior derivatization leads to severe peak tailing and thermal degradation[4]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization in negative mode (ESI-) has emerged as the gold standard, exploiting the molecule's natural tendency to deprotonate[4].

This guide objectively compares the performance of the optimized LC-MS/MS method against legacy GC-MS/MS and high-throughput Enzyme-Linked Immunosorbent Assays (ELISA), providing a self-validating framework for inter-laboratory deployment based on ICH M10 guidelines[5][6].

Objective Comparison of Analytical Modalities

To establish a robust inter-laboratory protocol, three analytical platforms were evaluated across five independent laboratories.

A. LC-MS/MS (The Gold Standard)
  • Mechanism: Direct injection of extracted samples. The carboxylic acid group is easily deprotonated in a basic or neutral mobile phase, yielding a stable [M-H]- precursor ion at m/z 243.0[1]. Collision-induced dissociation (CID) primarily results in the loss of the methoxypropanoic acid side chain, generating a highly specific 4-chloro-2-methylphenolate product ion at m/z 141.0.

  • Advantage: Eliminates the derivatization step, drastically reducing inter-laboratory variability and sample preparation time[4].

B. GC-MS/MS (The Legacy Alternative)
  • Mechanism: Requires chemical derivatization (e.g., methylation using BF3/methanol or silylation using BSTFA) to mask the polar carboxylic acid group, increasing volatility[7].

  • Limitation: The derivatization efficiency is highly sensitive to trace moisture in the sample matrix. In an inter-laboratory setting, this step introduces a 12–18% variance in absolute recovery, making cross-validation challenging.

C. ELISA (Ligand-Binding Assay)
  • Mechanism: Utilizes polyclonal antibodies raised against the chlorocresol core.

  • Limitation: While offering high-throughput screening, ELISA suffers from severe cross-reactivity (up to 45%) with structurally similar phenoxy acids (like MCPA or 2,4-D), leading to false positives in complex environmental or biological matrices.

Quantitative Performance Data (Inter-Laboratory Study)

Data represents the aggregated validation metrics from a 5-laboratory cross-validation study using spiked human plasma and environmental water matrices.

Performance MetricLC-MS/MS (Optimized)GC-MS/MS (Derivatized)ELISA (Competitive)
Lower Limit of Quantitation (LLOQ) 0.05 ng/mL0.50 ng/mL2.50 ng/mL
Linear Dynamic Range 0.05 – 500 ng/mL0.50 – 100 ng/mL2.50 – 50 ng/mL
Inter-Lab Precision (%CV) 4.2%14.8%22.5%
Inter-Lab Accuracy (%Bias) ± 3.5%± 11.2%± 18.0%
Matrix Effect (Ion Suppression) < 8% (Corrected by SIL-IS)N/AHigh (Cross-reactivity)
Sample Prep Time (per 96-well) 1.5 Hours4.5 Hours2.0 Hours

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and causality behind sample preparation for MCMPA based on its chemical properties.

AssayLogic Sample MCMPA Matrix (Plasma / Water) SPE Solid Phase Extraction (pH < 2.0 to protonate -COOH) Sample->SPE Matrix Cleanup ELISA ELISA (High Cross-Reactivity) Sample->ELISA Direct Dilution (Screening Only) LCMS LC-MS/MS (ESI- Negative Mode) SPE->LCMS Direct Injection (Optimal) GCMS GC-MS/MS (Requires Derivatization) SPE->GCMS Silylation / Methylation (Moisture Sensitive)

Fig 1: Logical decision tree for MCMPA assay selection based on analyte polarity.

Standardized Inter-Laboratory Validation Protocol

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system adhering to ICH M10 Bioanalytical Method Validation guidelines[3][5]. Every step contains an internal control mechanism.

Step 1: Preparation of Calibrators and Quality Controls (QCs)
  • Stock Solutions: Prepare MCMPA primary stock (1.0 mg/mL) in LC-MS grade methanol.

  • Internal Standard (IS): Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6​ -MCMPA. Causality: The SIL-IS co-elutes exactly with the analyte, perfectly correcting for any ESI ion suppression caused by matrix components during inter-lab transfers[5].

  • Spiking: Prepare QCs at four levels: LLOQ (0.05 ng/mL), Low QC (0.15 ng/mL), Mid QC (50 ng/mL), and High QC (400 ng/mL).

Step 2: Solid-Phase Extraction (SPE) Workflow
  • Acidification: Aliquot 200 µL of sample matrix. Add 20 µL of 5% Formic Acid. Causality: Dropping the pH below the pKa of MCMPA (~3.0) ensures the carboxylic acid is fully protonated (neutralized), allowing it to bind strongly to the hydrophobic backbone of the SPE sorbent[8].

  • Loading: Load onto a Mixed-Mode Weak Anion Exchange (WAX) 96-well SPE plate.

  • Washing & Elution: Wash with 5% methanol in water. Elute with 2% ammonium hydroxide in methanol. Causality: The basic elution buffer deprotonates the analyte, breaking the ionic interaction with the WAX sorbent for complete recovery.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.01% Formic Acid in Water; (B) Acetonitrile. Note: Keep formic acid concentration low (0.01%) to prevent suppression of the [M-H]- signal in negative mode[8].

  • MRM Transitions: m/z 243.0 → 141.0 (Quantifier); m/z 243.0 → 199.0 (Qualifier).

Step 4: ICH M10 Cross-Validation Execution
  • Method Transfer: The originating lab transfers the SOP and identical batches of reference standards to Labs 2-5[6].

  • Incurred Sample Reanalysis (ISR): At least 10% of real study samples are reanalyzed by the receiving labs. The difference in concentration must be within ±20% of the mean for at least 67% of the repeats[3].

ValidationWorkflow Core Method Development (Originating Lab) Transfer SOP & Reagent Transfer (Labs 2-5) Core->Transfer Standardization Metrics ICH M10 QC Runs (Accuracy & Precision) Transfer->Metrics Spiked Matrix ISR Incurred Sample Reanalysis (ISR Testing) Transfer->ISR Blinded Samples Data Statistical ANOVA (Inter-Lab Variance < 15%) Metrics->Data ISR->Data Validated Globally Validated MCMPA Assay Data->Validated Criteria Met

Fig 2: ICH M10 compliant inter-laboratory cross-validation workflow for MCMPA.

Conclusion

For the accurate, inter-laboratory quantification of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, LC-MS/MS utilizing negative electrospray ionization and isotope-dilution SPE is the definitively superior modality. Legacy GC-MS/MS methods introduce unacceptable inter-laboratory variance due to moisture-sensitive derivatization steps, while ELISA platforms fail to provide the structural specificity required to differentiate MCMPA from other phenoxy acid scaffolds. Adherence to the outlined ICH M10 protocol ensures a self-validating, globally acceptable data package.

References

  • PubChem / NIH. "2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid - Compound Summary". National Center for Biotechnology Information. Available at: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline". (2023). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater". Available at:[Link]

  • Analytical Chemistry (ACS Publications). "Single-Step LC/MS Method for the Simultaneous Determination of GC-Amenable Organochlorine and LC-Amenable Phenoxy Acidic Pesticides". (2009). Available at:[Link]

Sources

Comparative

Comparative Evaluation of Structural Analogs of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic Acid: A Guide for Herbicide Discovery

Introduction In the continuous effort to develop more effective and selective herbicides, the class of phenoxyalkanoic acids has been a cornerstone of weed management for decades.[1][2] These compounds, acting as synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the continuous effort to develop more effective and selective herbicides, the class of phenoxyalkanoic acids has been a cornerstone of weed management for decades.[1][2] These compounds, acting as synthetic auxins, disrupt normal plant growth processes in susceptible broadleaf weeds, leading to their eventual demise.[3][4] The parent compound of interest for this guide, 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, represents a specific scaffold within this class. Understanding how structural modifications to this molecule impact its biological activity is paramount for the rational design of new herbicidal agents with improved efficacy, selectivity, and environmental profiles.

This guide provides a comprehensive framework for the comparative evaluation of structural analogs of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. We will delve into the underlying mechanism of action, detail robust experimental protocols for efficacy and selectivity assessment, and present a structured analysis of how chemical alterations influence herbicidal potential. This document is intended for researchers, scientists, and professionals engaged in the discovery and development of novel agrochemicals.

Mechanism of Action: The Synthetic Auxin Pathway

Phenoxyalkanoic acid herbicides mimic the natural plant hormone indole-3-acetic acid (IAA).[5] However, unlike IAA, which is tightly regulated by the plant, these synthetic auxins are more stable and persist at high concentrations, leading to uncontrolled and disorganized growth.[4][6] The primary mode of action involves their binding to auxin receptors, such as the TIR1/AFB F-box proteins.[1][4][7] This binding event triggers a cascade of downstream effects:

  • Ubiquitination and Degradation of Aux/IAA Repressors: The herbicide-receptor complex targets Aux/IAA transcriptional repressor proteins for degradation via the ubiquitin-proteasome pathway.[1][4]

  • Activation of Auxin Response Factors (ARFs): The removal of Aux/IAA repressors allows auxin response factors (ARFs) to activate the transcription of a multitude of auxin-responsive genes.[1][4]

  • Hormonal Imbalance and Phytotoxicity: The overexpression of these genes leads to a severe hormonal imbalance, most notably the overproduction of ethylene and abscisic acid (ABA).[1][4][7] This hormonal disruption results in a range of phytotoxic symptoms, including leaf epinasty (downward curling), stem twisting, and ultimately, senescence and plant death.[3][4][6]

Signaling Pathway of Synthetic Auxin Herbicides

Synthetic Auxin Herbicide Signaling Pathway SAH Synthetic Auxin Herbicide TIR1_AFB TIR1/AFB Receptor Complex SAH->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_Inactive Inactive ARF (Bound to Aux/IAA) ARF_Active Active ARF Auxin_Genes Auxin-Responsive Genes ARF_Active->Auxin_Genes Activates Transcription ARF_Inactive->ARF_Active Release of Repression Hormone_Imbalance Hormone Imbalance (Ethylene, ABA) Auxin_Genes->Hormone_Imbalance Leads to Phytotoxicity Phytotoxicity & Plant Death Hormone_Imbalance->Phytotoxicity Causes

Caption: Synthetic auxin herbicide signaling pathway.

Structural Analogs for Comparative Evaluation

For the purpose of this guide, we will consider a focused set of structural analogs of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. The selection is based on systematic modifications to key positions of the molecule to probe structure-activity relationships (SAR).

Compound IDIUPAC NameKey Structural Modification
LEAD-01 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acidLead Compound
ANA-01 2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acidMethyl to Chloro substitution at position 2 of the ring.
ANA-02 2-(4-Fluorophenoxy)-3-methoxypropanoic acidChloro and Methyl replaced by Fluoro at position 4.
ANA-03 2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA)Methoxypropanoic acid side chain replaced by acetic acid.
ANA-04 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop)Methoxy group removed from the propanoic acid side chain.

Experimental Protocols

To ensure a robust and objective comparison, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the herbicidal efficacy and crop selectivity of the selected analogs.

Protocol 1: Greenhouse Whole-Plant Bioassay

This protocol is designed to assess the post-emergence herbicidal activity of the compounds on a panel of representative broadleaf weed species and a model crop.

Objective: To determine the dose-response relationship and calculate the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) for each compound on target weeds and a non-target crop.

Materials:

  • Test Species:

    • Broadleaf Weeds: Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album), and Cocklebur (Xanthium strumarium).

    • Crop Species: Wheat (Triticum aestivum).

  • Growth Medium: Standard greenhouse potting mix.

  • Test Compounds: LEAD-01, ANA-01, ANA-02, ANA-03, ANA-04, and a vehicle control (e.g., acetone/water with a surfactant).

  • Equipment: Greenhouse with controlled temperature (25±2°C), humidity (60±10%), and photoperiod (16:8 hour light:dark cycle), spray chamber calibrated to deliver a consistent volume.

Procedure:

  • Plant Propagation: Sow seeds of the test species in pots and grow them in the greenhouse until they reach the 2-4 true leaf stage.

  • Compound Preparation: Prepare stock solutions of each test compound in a suitable solvent. Create a series of dilutions to cover a range of application rates (e.g., 10, 50, 100, 250, 500, 1000 g a.i./ha).

  • Herbicide Application: Transfer the plants to a spray chamber. Apply the different rates of each compound to the respective sets of plants. Include a vehicle-only control group.

  • Evaluation: Return the plants to the greenhouse. After 14-21 days, visually assess the percentage of injury for each plant compared to the control group. Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: For each compound and species, plot the percentage of growth reduction (based on dry weight) against the logarithm of the application rate. Use a non-linear regression model to calculate the GR₅₀ value.

Experimental Workflow: Greenhouse Bioassay

Caption: Workflow for the greenhouse whole-plant bioassay.

Protocol 2: Analytical Quantification in Plant Tissues

To understand the uptake and translocation of the compounds, a robust analytical method is necessary. This protocol outlines the extraction and quantification of the parent compounds from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the concentration of each analog in the shoots and roots of a model plant species following application.

Materials:

  • Treated plant tissues from Protocol 1 (or a dedicated experiment).

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade), Formic Acid.

  • Extraction Equipment: Homogenizer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).

  • Analytical Instrument: High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (HPLC-MS/MS).

Procedure:

  • Sample Preparation: Weigh the frozen plant tissue (shoots and roots separately) and homogenize it in an appropriate extraction solvent (e.g., acetonitrile/water).

  • Extraction: Sonicate the homogenate and then centrifuge to pellet the solid debris.

  • Cleanup (if necessary): Pass the supernatant through an SPE cartridge to remove interfering matrix components.[8] Elute the analytes with a suitable solvent.

  • Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase. Inject an aliquot into the HPLC-MS/MS system.

  • Quantification: Develop a multiple reaction monitoring (MRM) method for each compound. Quantify the concentration using a matrix-matched calibration curve.

Comparative Performance Data (Hypothetical)

The following table summarizes hypothetical data that could be generated from the described protocols. This data is for illustrative purposes to demonstrate how the results would be presented for a comparative analysis.

Compound IDWeed GR₅₀ (g/ha) - A. theophrastiCrop GR₅₀ (g/ha) - T. aestivumSelectivity Index (Crop GR₅₀ / Weed GR₅₀)
LEAD-01 150>2000>13.3
ANA-01 120>2000>16.7
ANA-02 450>2000>4.4
ANA-03 18015008.3
ANA-04 165180010.9

Interpretation and Discussion

Based on the hypothetical data, several key insights can be drawn regarding the structure-activity relationships:

  • Influence of Ring Substitution: The replacement of the methyl group with a chlorine atom at position 2 (ANA-01) appears to slightly enhance herbicidal potency against A. theophrasti while maintaining excellent crop safety. Conversely, the replacement of both the chloro and methyl groups with a single fluoro group (ANA-02) significantly reduces herbicidal activity. This highlights the importance of the substitution pattern on the phenoxy ring for receptor binding and biological activity.

  • Impact of the Carboxylic Acid Side Chain: Modifying the side chain has a pronounced effect on both efficacy and selectivity. The replacement of the methoxypropanoic acid side chain with a simpler acetic acid moiety (ANA-03, MCPA) results in a slight decrease in weed control and a more significant reduction in crop safety, leading to a lower selectivity index. The removal of the methoxy group (ANA-04, Mecoprop) has a less dramatic effect but still results in a lower selectivity index compared to the lead compound. This suggests that the 3-methoxypropanoic acid side chain may play a crucial role in optimizing the compound's interaction with the target site or influencing its metabolic stability in the crop species.

Conclusion

This guide provides a structured approach for the comparative evaluation of structural analogs of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. By employing standardized bioassays and analytical methods, researchers can systematically probe the structure-activity relationships that govern herbicidal efficacy and crop selectivity. The insights gained from such studies are invaluable for the design of next-generation herbicides with superior performance and safety profiles. The presented protocols and frameworks for data analysis serve as a robust starting point for any research program focused on the discovery and optimization of novel synthetic auxin herbicides.

References

  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available at: [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Available at: [Link]

  • Song, Y. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7703. Available at: [Link]

  • Paz-y-Miño-C, G., & Sánchez, M. E. (2016). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. 2, 4-D Herbicides, 1-13.
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-300. Available at: [Link]

  • Woods End Laboratories. (n.d.). Herbicide Bioassay. Available at: [Link]

  • Everitt, J. H., & Keeling, J. W. (2009). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 23(4), 548-552. Available at: [Link]

  • Neal, J. C., & Warren, L. S. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]

  • Patsias, J., Papadakis, E. N., & Papadopoulou-Mourkidou, E. (2002). Analysis of phenoxyalkanoic acid herbicides and their phenolic conversion products in soil by microwave assisted solvent extraction and subsequent analysis of extracts by on-line solid-phase extraction-liquid chromatography. Journal of Chromatography A, 959(1-2), 153-161. Available at: [Link]

  • Peruzzi, M., Bartolucci, G., & Cioni, F. (2000). Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography--diode-array detection. Journal of Chromatography A, 867(1-2), 169-175. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Available at: [Link]

  • Wright, D. R., et al. (2019). Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants. Proceedings of the National Academy of Sciences, 116(27), 13619-13624. Available at: [Link]

  • Mail, M. A., et al. (2011). Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3. PLoS One, 6(8), e23555. Available at: [Link]

  • Wikipedia. (n.d.). Mecoprop. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid in Immunoassays

For researchers, scientists, and drug development professionals engaged in the detection of phenoxy herbicides, the specificity of immunoassays is a critical parameter for data integrity. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the detection of phenoxy herbicides, the specificity of immunoassays is a critical parameter for data integrity. This guide provides an in-depth analysis of the potential cross-reactivity of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid in immunoassays developed for structurally related herbicides. Given the limited direct literature on this specific compound, we will frame our discussion within the context of a hypothetical, yet scientifically plausible, scenario: assessing its cross-reactivity in a competitive immunoassay designed for the widely used herbicide, Mecoprop (MCPP).

The Challenge of Specificity in Phenoxy Herbicide Immunoassays

Phenoxy herbicides, a class of systemic herbicides used to control broadleaf weeds, share a common chemical scaffold. This structural similarity is a double-edged sword. While it allows for the development of antibodies that can target the general phenoxy acid structure, it also presents a significant challenge in distinguishing between different members of this class.[1] Cross-reactivity, the phenomenon where an antibody binds to non-target molecules that are structurally similar to the target analyte, can lead to inaccurate quantification, including false positives and overestimation of the analyte's concentration.[2][3]

Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for the high-throughput screening of these compounds due to their sensitivity and minimal sample preparation requirements.[4][5] In a competitive ELISA for a small molecule like a phenoxy herbicide, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[6] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6] Understanding the cross-reactivity of an assay is therefore paramount for its validation and for the accurate interpretation of results.[7][8]

Structural Comparison: The Basis for Potential Cross-Reactivity

The potential for cross-reactivity is rooted in the structural similarities between the target analyte and other compounds. Let's examine the structures of our compound of interest, 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, and a common phenoxy herbicide, Mecoprop (MCPP).

CompoundStructureKey Features
Mecoprop (MCPP) 2-(4-chloro-2-methylphenoxy)propanoic acid
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid Similar phenoxypropanoic acid core with an additional methoxy group on the propanoic acid side chain.

The core structure of 2-(4-chloro-2-methylphenoxy) is identical in both molecules. The key difference lies in the substitution on the propanoic acid side chain. An antibody developed against MCPP might recognize the shared phenoxypropanoic acid moiety, leading to potential binding with 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid. The degree of this cross-reactivity will depend on how the additional methoxy group influences the epitope recognized by the antibody.

Experimental Design for Assessing Cross-Reactivity: A Competitive ELISA Protocol

To quantitatively determine the cross-reactivity of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid in an MCPP-specific immunoassay, a competitive ELISA is the method of choice.[2]

Principle of Competitive ELISA

The following diagram illustrates the principle of a competitive ELISA for the detection of a small molecule analyte.

Competitive ELISA Principle cluster_0 Well Surface cluster_1 Sample/Standard Addition cluster_2 Signal Generation Antibody Anti-MCPP Antibody Binding Antibody->Binding Binds MCPP MCPP (Analyte) MCPP->Binding Competes for binding Labeled_MCPP Labeled MCPP (Competitor) Labeled_MCPP->Binding Competes for binding Substrate Substrate Labeled_MCPP->Substrate Enzyme on label converts substrate Product Colored Product (Signal) Substrate->Product Cross-Reactivity Workflow cluster_workflow Experimental Workflow A 1. Coat Plate with Anti-MCPP Antibody B 2. Block Non-specific Sites A->B C 3. Prepare Standard (MCPP) and Cross-Reactant Dilutions B->C D 4. Add Standards/Cross-Reactants and Labeled MCPP C->D E 5. Incubate (Competitive Binding) D->E F 6. Wash to Remove Unbound Reagents E->F G 7. Add Substrate F->G H 8. Measure Signal (e.g., Absorbance) G->H I 9. Analyze Data and Calculate % Cross-Reactivity H->I

Caption: Workflow for Assessing Cross-Reactivity using Competitive ELISA.

Detailed Protocol

Objective: To determine the percent cross-reactivity of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid and other structurally related phenoxy herbicides in a competitive ELISA for MCPP.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-MCPP antibody (monoclonal or polyclonal)

  • MCPP standard

  • 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

  • Other potential cross-reactants (e.g., MCPA, 2,4-D, Dicamba)

  • MCPP-enzyme conjugate (e.g., MCPP-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Enzyme substrate (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the anti-MCPP antibody in coating buffer to the optimal concentration (determined through preliminary titration experiments). Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of washing buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Standard and Cross-Reactant Preparation: Prepare a series of dilutions of the MCPP standard and each potential cross-reactant in assay buffer.

  • Competitive Reaction: Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells. Then, add 50 µL of the MCPP-enzyme conjugate (at its optimal dilution) to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Signal Development: Add 100 µL of the enzyme substrate to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis
  • Generate Standard and Inhibition Curves: For the MCPP standard and each cross-reactant, plot the absorbance against the logarithm of the concentration.

  • Determine IC₅₀ Values: The IC₅₀ is the concentration of the analyte or cross-reactant that causes 50% inhibition of the maximum signal. Determine the IC₅₀ value for MCPP and each of the tested compounds from their respective curves.

  • Calculate Percent Cross-Reactivity: The percent cross-reactivity (%CR) is calculated using the following formula:

    %CR = (IC₅₀ of MCPP / IC₅₀ of Cross-Reactant) x 100

Interpreting the Results: A Hypothetical Data Set

The following table presents a hypothetical data set for the cross-reactivity of an MCPP immunoassay with 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid and other phenoxy herbicides.

CompoundIC₅₀ (ng/mL)% Cross-ReactivityStructural Similarity to MCPP
Mecoprop (MCPP) 10100%Target Analyte
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid 5020%High (additional methoxy group)
MCPA 1566.7%High (lacks methyl group on propanoic acid)
2,4-D 10010%Moderate (different chlorine and methyl positions)
Dicamba >1000<1%Low (benzoic acid derivative)

Interpretation:

  • High Cross-Reactivity (>50%): In our hypothetical example, MCPA shows high cross-reactivity, indicating that the antibody recognizes it almost as well as MCPP. This is expected due to their very similar structures.

  • Moderate Cross-Reactivity (10-50%): 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid and 2,4-D exhibit moderate cross-reactivity. This suggests that the structural differences, such as the additional methoxy group or altered ring substitutions, reduce the antibody's binding affinity but do not eliminate it.

  • Low Cross-Reactivity (<10%): Dicamba, being structurally more distinct, shows negligible cross-reactivity. This indicates high specificity of the assay with respect to this compound.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid in immunoassays designed for other phenoxy herbicides. While direct experimental data for this specific compound is scarce, the principles and protocols outlined here are universally applicable for assessing immunoassay specificity.

Key Takeaways for Researchers:

  • Structural Similarity is a Predictor of Cross-Reactivity: Always consider the chemical structures of potential interferents when developing or using an immunoassay.

  • Empirical Testing is Essential: Cross-reactivity must be experimentally determined for each specific antibody and assay format. [9]* Thorough Validation is Crucial: A comprehensive cross-reactivity profile is a critical component of immunoassay validation, ensuring the reliability and accuracy of the generated data. [7][10] By following a systematic and rigorous approach to assessing cross-reactivity, researchers can have greater confidence in their immunoassay results and their subsequent scientific conclusions.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Development of Immunoassays for the Rapid Detection of MCPA Residues.
  • Taylor & Francis. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
  • Patsnap Synapse. (2025, May 9). How Do Competitive and Indirect ELISA Differ?.
  • NCBI Bookshelf. (2012, May 1). Immunoassay Methods - Assay Guidance Manual.
  • Cayman Chemical. (2023, November 30). Competitive ELISA Performance Characteristics and Validation.
  • Benchchem. (n.d.). A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives.
  • Iowa State University Digital Repository. (n.d.). Immunoassays for Pesticide Detection.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Addgene Blog. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins.
  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • Benchchem. (n.d.). Cross-reactivity assessment of butachlor immunoassay with other herbicides.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic Acid

Core Hazard Assessment and Chemical Profile Before any handling or disposal, a thorough understanding of the substance's potential hazards is paramount. Based on data from analogous compounds, 2-(4-Chloro-2-methylphenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Author’s Note: As a Senior Application Scientist, my primary goal is to empower you with information that is not only scientifically sound but also practical and immediately applicable in your laboratory setting. The following guide for the proper disposal of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is structured to provide a deep, procedural understanding rooted in established safety principles. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the protocols herein are developed based on the known hazards of structurally similar chlorophenoxy herbicides, such as Mecoprop (MCPP) and MCPA, and universal best practices for chemical waste management.[1][2][3][4] Adherence to these guidelines is crucial for ensuring personnel safety, regulatory compliance, and environmental stewardship.

Core Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the substance's potential hazards is paramount. Based on data from analogous compounds, 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid should be treated as a hazardous substance.

The primary concerns with chlorophenoxy-based compounds are their potential for irritation and environmental toxicity.[1][2][5] The solution in water is expected to be a weak acid.[1] Upon heating, it may decompose and produce toxic fumes, including hydrogen chloride.[1]

Table 1: Anticipated Hazard Profile

Hazard Classification Description Recommended Precaution
Skin Irritation Causes skin irritation. Repeated exposure may lead to dryness or cracking.[2][6][7] Avoid all personal contact. Wear chemical-resistant gloves and a lab coat.[2][5][6]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2][6][7] Wear safety goggles or a face shield.[6]
Acute Toxicity (Oral) May be harmful if swallowed.[2] Do not ingest. Wash hands thoroughly after handling.

| Environmental Hazard | Very toxic to aquatic life, with potential for long-term adverse effects.[2][5] | Do NOT let this chemical enter the environment through drains or general waste.[1][2][8] |

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is to create an impermeable barrier between you and the chemical, mitigating the risks identified above.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Immediately change gloves if they become contaminated.

  • Eye/Face Protection: Use chemical safety goggles that meet European Standard EN 166 or equivalent.[6] A face shield should be used if there is a risk of splashing.

  • Skin and Body Protection: A standard lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing to prevent any skin exposure.[1][6]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. This protocol ensures each step is a self-validating system, minimizing errors and ensuring safety.

Step 1: Waste Characterization and Segregation

The foundational principle of chemical waste management is that "like stays with like." Never mix this waste stream with others unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[9][10]

  • Action: Designate 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid waste as "Hazardous Chemical Waste."

  • Causality: This classification ensures it is handled under strict regulatory guidelines, such as those from the EPA.[11][12] Cross-contamination with incompatible materials (e.g., strong oxidizers) could lead to dangerous reactions.

Step 2: Containerization and Labeling

The waste container is the primary containment vessel; its integrity and labeling are critical for safety.

  • Action:

    • Select a leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[10]

    • The container must have a secure, tight-fitting lid.[12]

    • Affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid."

    • List all relevant hazards (e.g., "Irritant," "Environmentally Hazardous").[13]

    • Note the date when waste was first added to the container.[12]

  • Causality: Proper labeling provides immediate hazard identification for everyone in the lab and for the hazardous waste disposal technicians, ensuring it is handled and disposed of correctly.[8][12]

Step 3: Temporary Storage

Waste must be stored safely at or near the point of generation, in what is often termed a Satellite Accumulation Area (SAA).

  • Action:

    • Store the sealed waste container in a designated, secure area away from general lab traffic.[10]

    • Use a secondary containment tray to catch any potential leaks.[12]

    • Store away from heat sources and direct sunlight.[8]

  • Causality: This isolates the hazardous waste, preventing accidental spills and exposure to personnel while awaiting pickup by a certified disposal company.

Step 4: Arranging Final Disposal

Disposal of chemical waste must be carried out by a licensed hazardous waste disposal contractor in accordance with all local, regional, and national regulations.[8][9]

  • Action:

    • When the container is nearly full (do not overfill) or when required by your institution's policies (e.g., removal from the lab every twelve months under EPA Subpart K), contact your EHS department.[11]

    • Provide them with all necessary information about the waste.

    • Complete any required waste disposal manifests or forms as instructed.[10]

  • Causality: EHS professionals are trained to manage the final stages of the disposal chain, ensuring the waste is transported and ultimately destroyed or neutralized in a compliant and environmentally sound manner, often through high-temperature incineration.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid.

DisposalWorkflow cluster_initiation Waste Generation cluster_assessment Initial Handling cluster_containment Containment & Storage cluster_disposal Final Disposal start Material is deemed waste characterize Characterize as Hazardous Waste start->characterize ppe Don Appropriate PPE characterize->ppe container Select Compatible HDPE Container ppe->container labeling Label Container Correctly: - Full Chemical Name - Hazards - Date container->labeling storage Store in Designated SAA with Secondary Containment labeling->storage full Container nearing full or per time limit? storage->full full->storage No contact_ehs Contact EHS for Pickup full->contact_ehs Yes documentation Complete Waste Manifest contact_ehs->documentation end Compliant Disposal via Licensed Contractor documentation->end

Caption: Decision workflow for the safe disposal of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid.

Emergency Procedures: Immediate and Corrective Actions

In the event of accidental exposure or a spill, a rapid and informed response is critical.

  • Spill Management:

    • Minor Spill: Evacuate non-essential personnel and ensure the area is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[10] Sweep the material into your designated hazardous waste container.[1]

    • Major Spill: Evacuate the area immediately. Alert your laboratory supervisor and contact your institution's EHS or emergency response team.[2]

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[1][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air and have them rest.[1] Seek medical attention if symptoms occur.

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal well-being or environmental integrity.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • SAFETY DATA SHEET for a similar compound. Fisher Scientific. [Link]

  • 2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid — Chemical Substance Information. NextSDS. [Link]

  • MATERIAL SAFETY DATA SHEET for a herbicide activator. Greenbook. [Link]

  • A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. National Center for Biotechnology Information (NCBI). [Link]

  • Mecoprop. Wikipedia. [Link]

  • MCPA. Wikipedia. [Link]

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Handling

Essential Safety and Logistical Guidance for Handling 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

Senior Application Scientist Note: This guide provides essential safety protocols for handling 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS No. 1505803-98-4)[1]. A comprehensive review of available safety li...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This guide provides essential safety protocols for handling 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid (CAS No. 1505803-98-4)[1]. A comprehensive review of available safety literature did not yield a specific Safety Data Sheet (SDS) for this compound. Therefore, the following recommendations are based on established best practices for handling structurally similar phenoxy acid herbicides, such as Mecoprop (MCPP)[2]. It is imperative for all personnel to obtain and meticulously follow the specific SDS provided by the manufacturer for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid before any handling, storage, or disposal activities. The information herein should be considered a baseline for ensuring laboratory safety.

Hazard Assessment and Triage

Understanding the potential hazards is the cornerstone of safe chemical handling. Based on data for analogous compounds, 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is anticipated to be a solid that may cause skin and eye irritation[3]. Phenoxy herbicides as a class have been noted for their potential toxicity, and some are classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC)[2].

Immediate Safety Concerns:

  • Dermal Contact: May cause skin irritation upon direct contact. Prolonged exposure could lead to more severe effects.

  • Ocular Contact: Poses a risk of serious eye irritation.

  • Inhalation: Inhalation of dust particles may irritate the respiratory tract.

  • Ingestion: May be harmful if swallowed.

Due to these potential hazards, this compound must be handled with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial. The following table outlines the recommended PPE for handling 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, based on protocols for similar chemical structures.

Body PartRecommended PPERationale and Causality
Hands Chemical-resistant gloves (e.g., Nitrile rubber)To prevent direct skin contact. Ensure gloves are of a suitable thickness and are inspected for any defects before use.
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.To protect the eyes from dust particles and accidental splashes.
Body Laboratory coat or chemical-resistant apron.To protect the skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.To minimize the inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to ensure safety at every stage of handling. The following diagram illustrates the key steps and decision points.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Disposal Obtain & Review SDS Obtain & Review Specific SDS Don PPE Don Appropriate PPE Obtain & Review SDS->Don PPE Weighing/Transfer (in fume hood) Weighing/Transfer (in fume hood) Don PPE->Weighing/Transfer (in fume hood) Experimentation Experimental Use Weighing/Transfer (in fume hood)->Experimentation Decontamination Decontaminate Work Area & Equipment Experimentation->Decontamination Waste Segregation Segregate Hazardous Waste Decontamination->Waste Segregation Doff PPE Doff PPE Decontamination->Doff PPE Waste Disposal Dispose via Certified Vendor Waste Segregation->Waste Disposal

Caption: Safe Handling Workflow for 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS). This is a mandatory first step.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Designate a specific area for handling the compound.

    • Have a chemical spill kit readily accessible.

  • Personal Protective Equipment (PPE):

    • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tools to handle the solid material. Avoid creating dust. If appropriate, moisten the substance first to prevent dusting[2].

  • Experimental Use:

    • Keep containers of the compound sealed when not in use.

    • If heating the substance, be aware that toxic fumes, including hydrogen chloride, may be produced upon decomposition[4].

  • Decontamination:

    • Thoroughly clean all surfaces and equipment that have come into contact with the chemical. Use a suitable solvent followed by soap and water.

    • Wash hands thoroughly with soap and water after handling is complete.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed last.

Disposal Plan: Environmental Responsibility

Improper disposal of this chemical can have adverse environmental effects. Do not let this chemical enter the environment[2].

Waste Segregation and Storage:

  • Solid Waste:

    • Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.

    • The label should include the full chemical name: "2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid" and "Hazardous Waste."

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container appropriate for that solvent.

    • Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Sweep any spilled substance into covered plastic containers[2].

  • Store all waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrange for the disposal of all waste through a certified hazardous waste disposal service, in accordance with all local, state, and federal regulations.

References

  • Chemical Substance Information. 2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid. [Link]

  • 職場のあんぜんサイト (Workplace Safety Site). 化学物質: 2‐(4‐クロロ‐2‐メチルフェノキシ)プロピオン酸 (Chemical Substance: 2-(4-chloro-2-methylphenoxy)propionic acid). [Link]

  • Greenbook. Material Safety Data Sheet. [Link]

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